Z-Lys(Boc)-OH
Description
BenchChem offers high-quality Z-Lys(Boc)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Lys(Boc)-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6/c1-19(2,3)27-17(24)20-12-8-7-11-15(16(22)23)21-18(25)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSBKEOCHROEGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2389-60-8 | |
| Record name | 2389-60-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164047 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
The Role of Z-Lys(Boc)-OH in Modern Biochemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nα-tert-Butyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine, commonly abbreviated as Z-Lys(Boc)-OH, is a cornerstone reagent in the field of biochemistry, particularly in the intricate science of peptide synthesis. Its utility stems from the strategic placement of two distinct and orthogonally stable protecting groups on the lysine (B10760008) amino acid. This dual protection allows for the precise and controlled incorporation of lysine into a growing peptide chain, a critical process in the development of peptide-based therapeutics, research tools, and novel biomaterials. This technical guide provides an in-depth exploration of the applications of Z-Lys(Boc)-OH, complete with quantitative data, detailed experimental protocols, and visual representations of key chemical processes.
Core Application: A Versatile Building Block in Peptide Synthesis
Z-Lys(Boc)-OH is primarily utilized as a protected amino acid building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The key to its versatility lies in the orthogonal nature of its protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino group and the benzyloxycarbonyl (Z or Cbz) group on the ε-amino group of the lysine side chain.[1]
The Boc group is labile to moderately strong acids, such as trifluoroacetic acid (TFA), while the Z group is stable to these conditions but can be removed by catalytic hydrogenation.[1] This orthogonality is fundamental, as it allows for the selective deprotection of the α-amino group for peptide chain elongation without disturbing the protection on the lysine side chain. The protected lysine side chain can then be deprotected at a later, desired stage of the synthesis to allow for specific modifications, such as the attachment of labels, polyethylene (B3416737) glycol (PEG), or for the formation of cyclic peptides.
Quantitative Data in Peptide Synthesis
The efficiency of peptide synthesis is paramount. The following tables summarize representative quantitative data for reactions involving protected lysine derivatives, illustrating typical yields and reaction conditions.
Table 1: Representative Yields in Peptide Synthesis Steps
| Reaction Step | Reagents & Conditions | Typical Yield (%) | Reference |
| Synthesis of Boc-Lys(Boc)-OH | Lysine hydrochloride, (Boc)₂O, NaHCO₃ in Dioxane/Water | 85% | --INVALID-LINK-- |
| Coupling of Fmoc-Lys(Glc,Boc)-OH in SPPS | 2-fold molar excess of amino acid, DIC/HOBt activation, 1.5 h | Quantitative coupling | --INVALID-LINK-- |
| Solution-phase dipeptide synthesis | Z-Lys(Z)-OSu coupled with glycine (B1666218) methyl ester | 80-95% | --INVALID-LINK-- |
| Synthesis of a G2 lysine dendrimer | Sequential coupling of protected lysine derivatives | 86% | --INVALID-LINK-- |
Table 2: Deprotection Conditions for Orthogonal Protecting Groups
| Protecting Group | Reagent | Typical Conditions |
| Boc (tert-butyloxycarbonyl) | Trifluoroacetic acid (TFA) | 25-50% TFA in Dichloromethane (B109758) (DCM) |
| Z (Benzyloxycarbonyl) | H₂/Palladium on Carbon (Pd/C) | Catalytic hydrogenation |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Piperidine | 20% Piperidine in Dimethylformamide (DMF) |
Experimental Protocols
The following are detailed methodologies for the use of Z-Lys(Boc)-OH and similar protected amino acids in key biochemical experiments.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using a Boc Protection Strategy
This protocol outlines the general steps for incorporating a Z-Lys(Boc)-OH residue into a peptide chain on a solid support, such as a Merrifield resin.
1. Resin Swelling:
- Swell the Merrifield resin in dichloromethane (DCM) for 1-2 hours.
2. Nα-Boc Deprotection:
- Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the resin-bound amino acid.
- Wash the resin thoroughly with DCM to remove the TFA and byproducts.
3. Neutralization:
- Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM.
- Wash the resin again with DCM.
4. Amino Acid Coupling:
- In a separate vessel, pre-activate Z-Lys(Boc)-OH (3-4 equivalents relative to the resin loading) with a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) in DCM or DMF.
- Add the activated Z-Lys(Boc)-OH solution to the resin.
- Allow the coupling reaction to proceed for 2-4 hours at room temperature.
5. Washing:
- Wash the resin thoroughly with DCM and DMF to remove excess reagents and byproducts.
6. Repeat Cycle:
- Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Final Cleavage and Side-Chain Deprotection:
- For the final cleavage of the peptide from the resin and removal of the Z protecting group from the lysine side chain, treat the resin with a strong acid such as hydrofluoric acid (HF).
- Alternatively, for a milder cleavage that leaves the Z-group intact, a different resin and cleavage cocktail can be used, followed by catalytic hydrogenation to remove the Z-group post-cleavage.[1]
Protocol 2: Solution-Phase Synthesis of a Dipeptide
This protocol provides a general procedure for the synthesis of a dipeptide in solution using a protected lysine derivative.
1. Preparation of the C-terminal Amino Acid Ester:
- In a round-bottom flask, dissolve the hydrochloride salt of the C-terminal amino acid methyl ester (e.g., H-Gly-OMe·HCl) in anhydrous DCM.
- Cool the solution to 0°C in an ice bath.
- Add triethylamine (B128534) (TEA) or DIPEA (1.1 equivalents) dropwise while stirring to generate the free base.
2. Coupling Reaction:
- In a separate flask, dissolve Z-Lys(Boc)-OH (1.0 equivalent) in anhydrous DCM.
- Add the freshly prepared amino acid ester solution to the Z-Lys(Boc)-OH solution.
- Add a coupling reagent such as DCC (1.1 equivalents).
- Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up:
- Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
- Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
- Concentrate the solution under reduced pressure.
4. Purification:
- Purify the crude product by flash column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate (B1210297) in hexanes.
5. Deprotection of the Z-group (if required):
- Dissolve the protected dipeptide in methanol (B129727) or ethanol.
- Add 10% Palladium on Carbon (Pd/C) catalyst.
- Add a hydrogen donor such as ammonium (B1175870) formate.
- Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
- Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected dipeptide.
Visualizing Workflows and Chemical Logic
Diagrams created using Graphviz DOT language to illustrate key concepts.
Application in Signaling Pathway Research
While Z-Lys(Boc)-OH is not directly involved in cellular signaling, it is a critical tool for synthesizing peptides that are used to study these pathways. For instance, peptides containing post-translationally modified lysine residues (e.g., acetylated or ubiquitinated lysine) are essential for studying the roles of these modifications in protein function and signaling cascades. Z-Lys(Boc)-OH can be used to introduce a lysine residue at a specific position, which can then be selectively deprotected and modified to mimic these natural post-translational modifications. These synthetic peptides can then be used as substrates in enzymatic assays, as inhibitors of protein-protein interactions, or as probes to investigate signaling events.
References
Z-Lys(Boc)-OH chemical properties and structure
An In-depth Technical Guide to Z-Lys(Boc)-OH: Chemical Properties, Structure, and Applications
Introduction
Nα-Benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-L-lysine, commonly abbreviated as Z-Lys(Boc)-OH, is a pivotal derivative of the amino acid L-lysine. It serves as a critical building block in synthetic organic chemistry, particularly in the field of peptide synthesis for drug development and research. The strategic placement of two distinct, orthogonally stable protecting groups—the benzyloxycarbonyl (Z) group on the α-amino function and the tert-butyloxycarbonyl (Boc) group on the ε-amino side-chain function—allows for selective deprotection and sequential peptide chain elongation. This guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols for its use.
Chemical Structure and Nomenclature
Z-Lys(Boc)-OH possesses a chiral center at the α-carbon, inheriting the L-configuration from its parent amino acid. The α-amino group is protected by the Z group, which is stable to mild acids but removable by catalytic hydrogenation. The ε-amino group of the lysine (B10760008) side chain is protected by the Boc group, which is labile to moderate-to-strong acids. This differential stability is the cornerstone of its utility in complex synthetic strategies.
-
IUPAC Name : (2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid[1][2]
-
Synonyms : Cbz-Lys(Boc)-OH, Nα-Z-Nε-Boc-L-lysine, N2-Z-N6-BOC-LYSINE[3]
Caption: General structure of Z-Lys(Boc)-OH.
Chemical and Physical Properties
The physical and chemical properties of Z-Lys(Boc)-OH are crucial for its handling, storage, and application in synthesis. It is typically a white to off-white crystalline powder.[3] While the free acid is available, it is also commonly supplied as a dicyclohexylammonium (B1228976) (DCHA) salt, which often improves its crystalline nature and shelf-life.[1][6] The data below corresponds to the free acid form unless otherwise specified.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₈N₂O₆ | [3][4] |
| Molecular Weight | 380.44 g/mol | [3][4] |
| CAS Number | 2389-60-8 | [3][4][5][7] |
| Melting Point | 63-70 °C | [3] |
| Boiling Point | 587.0 ± 50.0 °C (Predicted) | [3] |
| Density | 1.176 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 3.98 ± 0.21 (Predicted) | [3] |
| Solubility | Soluble in DMF (0.5 mmol/ml) | [3] |
| Appearance | White to Almost white powder to crystal | [3] |
| Storage Temperature | Room Temperature, Keep in dark place, Sealed in dry | [3][4] |
| SMILES | C(O)(=O)--INVALID-LINK--NC(OCC1=CC=CC=C1)=O | [3] |
| InChI Key | DYSBKEOCHROEGX-HNNXBMFYSA-N | [3][8] |
Core Applications in Synthesis: Orthogonal Protection
The primary application of Z-Lys(Boc)-OH is in peptide synthesis, where the order of deprotection is critical. The Z and Boc groups are considered "orthogonal," meaning one can be removed without affecting the other.
-
Boc Group Removal : The Boc group is labile to acids. It is typically removed using a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). This leaves the Z group intact.
-
Z Group Removal : The Z group is stable to the acidic conditions used for Boc removal. It is most commonly cleaved by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or by strong acids like hydrogen bromide (HBr) in acetic acid.[9][10]
This orthogonality allows for two distinct synthetic routes: either the α-amino group can be deprotected first for chain elongation at the N-terminus, or the ε-amino group can be deprotected for side-chain modification or branching.
Caption: Orthogonal deprotection pathways of Z-Lys(Boc)-OH.
Experimental Protocols
The following protocols are generalized methodologies for researchers. Specific reaction conditions may require optimization based on the substrate and scale.
Protocol 1: Synthesis of Z-Lys(Boc)-OH DCHA Salt
This protocol is adapted from a patented large-scale synthesis method and demonstrates a common route to producing the title compound as its DCHA salt for improved stability and handling.[11]
-
Boc Protection of Lysine : A solution of di-t-butyl dicarbonate (B1257347) in THF is prepared. This solution is slowly added to a cooled (0 °C), stirring solution of L-lysine monohydrochloride in water, while maintaining the pH at 11.5 with aqueous sodium hydroxide.[11]
-
Z-Group Introduction : After the initial reaction, the mixture is treated with a solution of benzyl (B1604629) chloroformate in THF, again maintaining a basic pH (around 10) with sodium hydroxide.[11]
-
Acidification and Extraction : Once the reaction is complete (monitored by TLC or HPLC), the pH is lowered to 2 with concentrated hydrochloric acid. The aqueous layer is discarded, and the organic layer is washed with water.[11]
-
Salt Formation : The resulting organic solution is dried over sodium sulfate. Dicyclohexylamine (B1670486) is then added to the clear solution, and the mixture is stirred overnight.[11]
-
Isolation and Purification : The resulting suspension is filtered, and the solid product is washed with a suitable solvent like isopropyl acetate (B1210297) and dried. The Z-Lys(Boc)-OH dicyclohexylamine salt can be further purified by recrystallization from a solvent such as methyl ethyl ketone.[11]
Protocol 2: Boc-Group Deprotection
This procedure is standard for removing the Nε-Boc protecting group in solid-phase or solution-phase synthesis.[9]
-
Reaction Setup : Dissolve the Z-Lys(Boc)-peptide substrate in a suitable solvent, typically dichloromethane (DCM).
-
Deprotection : Add an equal volume of trifluoroacetic acid (TFA) to the solution to make a 50% TFA/DCM mixture. If the peptide is on a solid-phase resin, the resin is swelled in DCM and then treated with the TFA solution.[9]
-
Reaction Time : Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction progress by HPLC or TLC.
-
Work-up :
-
Solution-Phase : Remove the TFA and DCM under reduced pressure. The resulting residue may be triturated with cold diethyl ether to precipitate the deprotected product as a TFA salt.
-
Solid-Phase : Filter the resin and wash thoroughly with DCM, DMF, and then DCM again to remove all traces of TFA and the cleaved t-butyl cation. Neutralize the resulting amine salt on-resin with a non-nucleophilic base (e.g., 10% diisopropylethylamine in DMF) before the next coupling step.
-
Protocol 3: Z-Group Deprotection via Catalytic Hydrogenolysis
This is the most common and mildest method for cleaving the Nα-Z group.[9][10]
-
Reaction Setup : Dissolve the Z-protected peptide in a solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition : Add 10% Palladium on carbon (Pd/C) catalyst to the solution (typically 10-20% by weight relative to the substrate).
-
Hydrogenation : Stir the suspension vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.[10]
-
Monitoring : Monitor the reaction by TLC or HPLC. The reaction is typically complete within 2-6 hours.[10]
-
Work-up : Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide. Expected yields are often greater than 95%.[10]
Protocol 4: HPLC Analysis for Purity Assessment
This is a general method for analyzing the purity of Z-Lys(Boc)-OH or peptides containing this residue.[9]
-
Instrumentation : An HPLC system equipped with a UV detector and a reverse-phase C18 column.
-
Mobile Phase :
-
Solvent A : 0.1% TFA in deionized water.
-
Solvent B : 0.1% TFA in acetonitrile.
-
-
Procedure :
-
Dissolve the sample in Mobile Phase A or a similar suitable solvent to a concentration of approximately 1 mg/mL.
-
Inject 10-20 µL of the sample.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor the absorbance at 214 nm (for the peptide backbone) and 254 nm (for the Z group).
-
Calculate purity by integrating the peak area of the main product relative to the total peak area.
-
Safety and Handling
-
Handling : Handle in a well-ventilated place. Wear suitable protective clothing, including eye shields and gloves, to avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[12]
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[12] For long-term stability, storage at 2-8°C or -20°C is often recommended, especially for high-purity material intended for synthesis.[6][13] Keep in a dark place and sealed in a dry environment.[3][4]
Conclusion
Z-Lys(Boc)-OH is an indispensable tool for chemists and drug development professionals. Its well-defined chemical properties and, most importantly, the orthogonal nature of its Z and Boc protecting groups, provide the synthetic flexibility required to construct complex peptides and other macromolecules with high precision. Understanding its structure, reactivity, and the specific protocols for its use and deprotection is fundamental to its successful application in the laboratory and in the production of peptide-based therapeutics.
References
- 1. Z-Lys(Boc)-OH.DCHA | C31H51N3O6 | CID 6451374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Z-Lys(Boc)-OH | Amino Acids 1 | CAS 2389-60-8 | Buy Z-Lys(Boc)-OH from Supplier InvivoChem [invivochem.com]
- 3. Z-LYS(BOC)-OH | 2389-60-8 [chemicalbook.com]
- 4. 2389-60-8|Z-Lys(Boc)-OH|BLD Pharm [bldpharm.com]
- 5. peptide.com [peptide.com]
- 6. Z-Lys(Boc)-OH = 98.0 HPLC 2212-76-2 [sigmaaldrich.com]
- 7. Z-Lys(Boc)-OH | CAS#:2389-60-8 | Chemsrc [chemsrc.com]
- 8. Z-LYS(BOC)-OH(2389-60-8) 1H NMR [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES - Google Patents [patents.google.com]
- 12. Boc-Lys-OH - Safety Data Sheet [chemicalbook.com]
- 13. apexbt.com [apexbt.com]
An In-depth Technical Guide to the Synthesis and Purification of Nα-Z-Nε-Boc-L-lysine
This technical guide provides a comprehensive overview of the synthesis and purification of Nα-benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-L-lysine (Nα-Z-Nε-Boc-L-lysine), a critical building block for researchers, scientists, and professionals in peptide synthesis and drug development. This document details efficient synthetic routes, purification protocols, and presents quantitative data to ensure reproducibility and high purity of the final product.
Introduction
Nα-Z-Nε-Boc-L-lysine is an orthogonally protected derivative of the amino acid L-lysine. The benzyloxycarbonyl (Z) group protects the α-amino group, while the tert-butyloxycarbonyl (Boc) group protects the ε-amino group. This orthogonal protection scheme is highly valuable in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis, as the protecting groups can be selectively removed under different conditions, allowing for precise peptide chain elongation and side-chain modification. The Z group is typically removed by hydrogenolysis, while the Boc group is labile under acidic conditions. This derivative is essential for creating complex peptides and for bioconjugation techniques.
The synthesis of Nα-Z-Nε-Boc-L-lysine often proceeds through the formation of its dicyclohexylammonium (B1228976) (DCHA) salt, which is a stable, crystalline solid that is easily purified by recrystallization. The purified DCHA salt is then converted to the free acid, which is often obtained as a colorless to light yellowish oil.
Synthesis of Nα-Z-Nε-Boc-L-lysine Dicyclohexylammonium Salt
Two primary, reliable methods for the synthesis of Nα-Z-Nε-Boc-L-lysine as its DCHA salt are presented below. The first method, a one-pot procedure starting from the copper(II) complex of Nε-Boc-L-lysine, is efficient and avoids the isolation of intermediate products. The second method starts from the more readily available L-lysine monohydrochloride.
Method 1: One-Pot Synthesis from Copper(II) Complex of Nε-Boc-L-lysine
This method provides a high-yielding, one-pot synthesis of Z-Lys(Boc)-OH·DCHA.
Experimental Protocol:
-
Preparation of Reaction Mixture 1: A suspension of the copper(II) complex of Nε-Boc-L-lysine, [Lys(Boc)]₂Cu, (55.4 g, 0.10 mol) in acetone (B3395972) (200 mL) and 10% aqueous sodium carbonate solution (400 mL) is prepared. To this intensively stirred suspension, 8-quinolinol (29.9 g, 0.206 mol) is added. The mixture is stirred for 1 hour.
-
Preparation of Reaction Mixture 2: In a separate vessel, N-hydroxysuccinimide (25.3 g, 0.220 mol) is dissolved in water (125 mL). Sodium carbonate (11.7 g, 0.110 mol) is added, followed by acetone (100 mL). Benzyl (B1604629) chlorocarbonate (96% purity, 30 mL, 0.200 mol) is then added dropwise. The mixture is left standing for 30 minutes with occasional stirring.
-
Reaction: Reaction Mixture 2 is poured into the stirred Reaction Mixture 1.
-
Work-up: After 1 hour, the precipitate is filtered off and washed with water (3 x 100 mL). The filtrate is acidified with 1 M HCl with stirring to a pH of 2. The acidified solution is then extracted with ethyl acetate (B1210297) (800 mL).
-
Salt Formation: The organic phase is washed with water, dried over anhydrous sodium sulfate, and then treated with dicyclohexylamine (B1670486) (DCHA) (40 mL, 0.200 mol).
-
Isolation: The resulting precipitate of Z-Lys(Boc)-OH·DCHA is collected by filtration and dried.
Method 2: Synthesis from L-Lysine Monohydrochloride
This method provides a direct route from L-lysine monohydrochloride, a common starting material.
Experimental Protocol:
-
Preparation of Boc-protected intermediate: A solution of di-tert-butyl dicarbonate (B1257347) (26.0 g, 119 mmol) in THF (52 mL) is treated with benzotriazole (B28993) (16 g, 134 mmol) and dimethylaminopyridine (50 mg, 0.41 mmol). After 2 hours, this mixture is slowly poured into a solution of L-lysine monohydrochloride (20.0 g, 109.5 mmol) in water (60 mL) at 0°C, while maintaining the pH at 11.5 with aqueous sodium hydroxide.
-
Z-protection: After stirring overnight, benzyl chloroformate (16 mL, 114 mmol) is slowly added at 0°C.
-
Work-up: The pH is lowered to 2 with concentrated hydrochloric acid at 0°C. The aqueous layer is discarded, and the organic layer is washed with water (100 mL).
-
Salt Formation and Isolation: After drying the organic layer with sodium sulfate, the clear solution is treated with dicyclohexylamine (40 mL, 201 mmol) and stirred overnight. The resulting suspension is filtered, washed with isopropyl acetate, and dried to yield the product.
Purification of Nα-Z-Nε-Boc-L-lysine Dicyclohexylammonium Salt
The primary method for purifying the DCHA salt of Nα-Z-Nε-Boc-L-lysine is recrystallization.
Experimental Protocol:
-
Recrystallization: The crude Z-Lys(Boc)-OH·DCHA (38.5 g) is dissolved in hot methyl ethyl ketone (308 mL).
-
Crystallization: The solution is allowed to cool, inducing crystallization.
-
Isolation: The crystals are collected by filtration and dried to yield the purified product.
Conversion of DCHA Salt to Free Acid and Purification
The purified DCHA salt is converted to the free acid form of Nα-Z-Nε-Boc-L-lysine for use in subsequent reactions.
Experimental Protocol:
-
Suspension: The Z-Lys(Boc)-OH·DCHA salt is suspended in ethyl acetate.
-
Acidification: The suspension is washed with a 10% aqueous citric acid solution or a dilute HCl solution until the dicyclohexylammonium is fully removed (monitored by the absence of a precipitate when adding fresh acid solution to the aqueous layer).
-
Extraction: The organic layer is then washed with water until the aqueous layer is neutral.
-
Drying and Concentration: The ethyl acetate layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield Nα-Z-Nε-Boc-L-lysine as a colorless to light yellowish oil.
If the resulting oil requires further purification, flash column chromatography can be employed.
Flash Column Chromatography Protocol:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexane (B92381) (e.g., 20% to 50% ethyl acetate) or a mixture of chloroform, methanol, and acetic acid (e.g., 95:5:3). The appropriate solvent system should be determined by thin-layer chromatography (TLC) analysis.
-
Procedure: The oily product is dissolved in a minimal amount of the mobile phase and loaded onto the column. The fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and concentrated under reduced pressure.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis and purification of Nα-Z-Nε-Boc-L-lysine and its DCHA salt.
Table 1: Synthesis and Purification of Nα-Z-Nε-Boc-L-lysine DCHA Salt
| Parameter | Method 2 |
| Starting Material | L-lysine monohydrochloride |
| Yield (crude) | 64% |
| Purification Method | Recrystallization (from methyl ethyl ketone) |
| Yield (after recrystallization) | 60% (first crop) |
| Purity (after recrystallization) | 94.5% (by HPLC and ¹H-NMR) |
Table 2: Properties of Nα-Z-Nε-Boc-L-lysine and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity |
| Nα-Z-Nε-Boc-L-lysine | C₁₉H₂₈N₂O₆ | 380.4 | Colorless to light yellowish oil | ≥ 98% (HPLC) |
| Nα-Z-Nε-Boc-L-lysine DCHA Salt | C₃₁H₅₁N₃O₆ | 561.76 | White crystalline powder | - |
| Nα-Z-Nε-Boc-L-lysine methyl ester | C₂₀H₃₀N₂O₆ | 394.5 | White to off-white powder | ≥ 99.5% (Chiral HPLC) |
| Nα-Z-Nε-Boc-L-lysine-N-hydroxysuccinimide ester | C₂₃H₃₁N₃O₈ | 477.4 | White Powder | ≥ 98% (HPLC) |
Visualizations
The following diagrams illustrate the synthesis and purification workflows.
Z-Lys(Boc)-OH molecular weight and formula
An In-depth Technical Guide to Z-Lys(Boc)-OH
This technical guide provides a comprehensive overview of Nα-Z-Nε-Boc-L-lysine (Z-Lys(Boc)-OH), a critical building block in peptide synthesis and various applications within drug development and scientific research. The document details its chemical properties, common forms, and its utility in synthetic protocols.
Core Chemical Properties
Z-Lys(Boc)-OH is a derivative of the amino acid L-lysine, where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group and the epsilon-amino group is protected by a tert-butoxycarbonyl (Boc) group. This differential protection scheme is fundamental to its application in controlled, stepwise peptide synthesis.
Molecular Data
The compound is commonly available in two forms: the free acid and as a dicyclohexylammonium (B1228976) (DCHA) salt, which enhances its stability and handling properties.
| Property | Z-Lys(Boc)-OH (Free Acid) | Z-Lys(Boc)-OH.DCHA (DCHA Salt) |
| Molecular Formula | C₁₉H₂₈N₂O₆[1][2][3] | C₃₁H₅₁N₃O₆ (or C₁₉H₂₈N₂O₆ · C₁₂H₂₃N)[4] |
| Molecular Weight | 380.44 g/mol [1][2][3] | 561.75 g/mol [4] |
| CAS Number | 2389-60-8[1], 2389-45-9[2][3] | 2212-76-2[4] |
| Appearance | White powder or crystal[1][3] | Solid |
| Storage Temperature | Room Temperature or -20°C[1][3] | 2-8°C |
Role in Peptide Synthesis
Z-Lys(Boc)-OH is a cornerstone reagent in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The orthogonal protecting groups (Z and Boc) allow for selective deprotection and subsequent modification of the lysine (B10760008) side chain, a crucial step in the synthesis of complex peptides and peptidomimetics.
General Experimental Workflow in SPPS
The following diagram illustrates a typical workflow for the incorporation of Z-Lys(Boc)-OH into a growing peptide chain during solid-phase peptide synthesis.
Detailed Experimental Protocol: Coupling of Z-Lys(Boc)-OH in SPPS
This protocol outlines the manual coupling of Z-Lys(Boc)-OH onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Fmoc-deprotected peptide-resin
-
Z-Lys(Boc)-OH
-
N,N'-Diisopropylethylamine (DIPEA)
-
Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Activation of Z-Lys(Boc)-OH:
-
In a separate vessel, dissolve Z-Lys(Boc)-OH (3 equivalents relative to resin loading) in DMF.
-
Add HBTU (2.9 equivalents) and DIPEA (6 equivalents) to the amino acid solution.
-
Allow the activation to proceed for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the activated Z-Lys(Boc)-OH solution to the resin.
-
Agitate the mixture on a shaker for 2-4 hours at room temperature.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times). Each wash should be for 1-2 minutes.
-
-
Confirmation of Coupling (Optional):
-
Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), repeat the coupling step.
-
Logical Relationship of Protecting Groups
The utility of Z-Lys(Boc)-OH hinges on the orthogonal nature of its protecting groups. The selective removal of these groups is key to synthesizing well-defined peptide structures.
This diagram illustrates that the Boc group can be removed under mildly acidic conditions (e.g., with trifluoroacetic acid, TFA), leaving the Z group intact. Conversely, the Z group is typically removed by hydrogenolysis, a reaction that does not affect the Boc group. This orthogonality allows for precise control over which amino group is available for subsequent reactions.
References
A Technical Guide to the Solubility of Z-Lys(Boc)-OH in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Nα-Z-Nε-Boc-L-lysine (Z-Lys(Boc)-OH), a critical building block in peptide synthesis and various applications within drug development. Understanding the solubility of this compound is paramount for its effective handling, storage, and utilization in synthetic protocols. This document outlines its solubility in a range of common laboratory solvents, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for assessing its solubility profile.
Introduction to Z-Lys(Boc)-OH
Z-Lys(Boc)-OH is a derivative of the amino acid L-lysine, where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group and the epsilon-amino group of the side chain is protected by a tert-butyloxycarbonyl (Boc) group. This dual protection strategy allows for selective deprotection and subsequent modification, making it a valuable reagent in solid-phase and solution-phase peptide synthesis. The physicochemical properties of Z-Lys(Boc)-OH, particularly its solubility, are dictated by the presence of these bulky, hydrophobic protecting groups, as well as the polar carboxylic acid and amide functionalities.
Solubility Profile of Z-Lys(Boc)-OH
Precise quantitative solubility data for Z-Lys(Boc)-OH in a wide array of solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information available for analogous protected amino acids, a qualitative and semi-quantitative solubility profile can be established. Z-Lys(Boc)-OH is generally characterized as a white to off-white solid. Its solubility is a critical factor for achieving homogeneous conditions in reaction mixtures.
The following table summarizes the known and inferred solubility of Z-Lys(Boc)-OH in various common laboratory solvents.
| Solvent | Chemical Class | Polarity | Solubility of Z-Lys(Boc)-OH | Observations & Notes |
| Dimethylformamide (DMF) | Polar Aprotic | High | Soluble to Highly Soluble | Commonly used as a solvent for peptide coupling reactions involving Z-Lys(Boc)-OH. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Soluble to Highly Soluble | An effective solvent for dissolving a wide range of protected amino acids. |
| Dichloromethane (DCM) | Halogenated | Intermediate | Soluble | A common solvent for organic synthesis and purification of protected amino acids. |
| Chloroform (CHCl₃) | Halogenated | Intermediate | Soluble | Similar to DCM, it is a good solvent for many organic compounds. |
| Ethyl Acetate (EtOAc) | Ester | Intermediate | Soluble | Often utilized in extraction and purification processes. |
| Acetone | Ketone | Intermediate | Soluble | A versatile solvent for many organic compounds. |
| Ethanol (B145695) | Polar Protic | High | Sparingly Soluble to Soluble | Solubility is expected to be moderate; a product datasheet mentions a concentration of 1% in ethanol for optical activity measurement.[1] |
| Methanol | Polar Protic | High | Sparingly Soluble to Soluble | Similar to ethanol, moderate solubility is anticipated. |
| Water | Polar Protic | High | Poorly Soluble to Insoluble | The hydrophobic Z and Boc protecting groups significantly limit its solubility in aqueous media. |
| Hexane / Heptane | Nonpolar | Low | Insoluble | The polar functional groups (carboxylic acid, amides) prevent dissolution in nonpolar aliphatic solvents. |
Note: The terms "Soluble," "Sparingly Soluble," and "Insoluble" are used here in a qualitative sense. For precise quantitative determination, the experimental protocol provided in the subsequent section should be followed.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of Z-Lys(Boc)-OH in a given solvent, adapted from standard laboratory practices such as the shake-flask method.
3.1. Materials and Equipment
-
Z-Lys(Boc)-OH (high purity)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (B75204) (e.g., 2 mL or 4 mL)
-
Thermostatically controlled shaker or incubator
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of Z-Lys(Boc)-OH to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
Accurately add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform a preliminary time-to-equilibrium study.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
For more effective separation, centrifuge the vials at a moderate speed for a specified time.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter appropriate for the solvent to remove any remaining microscopic particles.
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC) to determine the concentration of Z-Lys(Boc)-OH.
-
Prepare a calibration curve using standard solutions of Z-Lys(Boc)-OH of known concentrations.
-
Calculate the concentration of Z-Lys(Boc)-OH in the original saturated solution, accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in standard units, such as mg/mL or g/100 mL, at the specified temperature.
-
Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of Z-Lys(Boc)-OH.
Conclusion
While specific quantitative solubility data for Z-Lys(Boc)-OH is sparse in the literature, its chemical structure provides a strong basis for predicting its solubility behavior in common laboratory solvents. It is highly soluble in polar aprotic solvents like DMF and DMSO, and generally soluble in many common organic solvents, while exhibiting poor solubility in water and nonpolar hydrocarbons. For applications requiring precise solubility values, the provided experimental protocol offers a robust framework for their determination. This guide serves as a valuable resource for researchers and professionals in drug development, facilitating the effective and efficient use of Z-Lys(Boc)-OH in their synthetic and research endeavors.
References
A Technical Guide to Z-Lys(Boc)-OH and its Dicyclohexylamine (DCHA) Salt in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the choice of protected amino acid derivatives is a critical determinant of efficiency, purity, and overall success. Among the versatile building blocks for incorporating lysine (B10760008) residues, Nα-Z-Nε-Boc-L-lysine (Z-Lys(Boc)-OH) and its dicyclohexylamine (B1670486) (DCHA) salt stand out. This technical guide provides an in-depth comparison of these two forms, detailing their physicochemical properties, practical handling advantages, and experimental protocols for their use in solid-phase peptide synthesis (SPPS).
Core Comparison: The Advantage of the DCHA Salt
While both Z-Lys(Boc)-OH and its DCHA salt provide the same orthogonally protected lysine building block for peptide synthesis, the salt form offers significant practical advantages, particularly in a research and drug development setting. The free acid, Z-Lys(Boc)-OH, is often described as an oil or a non-crystalline solid, which can present challenges in handling, accurate weighing, and long-term storage.
The formation of the dicyclohexylammonium (B1228976) (DCHA) salt addresses these issues by converting the oily or amorphous free acid into a stable, crystalline solid. This transformation is key to ensuring the quality and reproducibility of the synthetic process.
Key Advantages of Z-Lys(Boc)-OH DCHA Salt:
-
Improved Stability: The salt form is generally more stable than the free acid, reducing the risk of degradation during storage.
-
Enhanced Handling: As a crystalline solid, the DCHA salt is easier to handle, weigh accurately, and dispense, which is crucial for stoichiometric calculations in peptide synthesis.
-
Simplified Purification: The crystallization process used to form the DCHA salt serves as an effective purification step, leading to a higher purity starting material.
Physicochemical Properties: A Quantitative Overview
The following table summarizes the key physicochemical properties of Z-Lys(Boc)-OH and its DCHA salt, providing a clear basis for comparison.
| Property | Z-Lys(Boc)-OH | Z-Lys(Boc)-OH DCHA Salt |
| Synonyms | Nα-Z-Nε-Boc-L-lysine | Nα-Z-Nε-Boc-L-lysine dicyclohexylammonium salt |
| Molecular Formula | C₁₉H₂₈N₂O₆ | C₃₁H₅₁N₃O₆ |
| Molecular Weight | 380.44 g/mol [1] | 561.75 g/mol [2] |
| Appearance | White to off-white powder or oil[3] | White to off-white crystalline powder |
| Melting Point | Not consistently reported; often an oil | 154-157 °C |
| Solubility | Soluble in DMF, DCM, and other polar aprotic solvents | Soluble in organic solvents like dichloromethane (B109758) (DCM) and ethyl acetate (B1210297) after conversion to the free acid.[4] |
| Storage Temperature | 2-8°C | 2-8°C[] |
Experimental Protocols
The use of Z-Lys(Boc)-OH DCHA salt in peptide synthesis necessitates an initial conversion to the free acid form prior to the coupling reaction. The following protocols detail this conversion and the subsequent coupling step within a typical Boc-SPPS workflow.
Conversion of Z-Lys(Boc)-OH DCHA Salt to its Free Acid
This procedure is a prerequisite for using the DCHA salt in a coupling reaction.
Materials:
-
Z-Lys(Boc)-OH DCHA salt
-
Dichloromethane (DCM)
-
10% aqueous potassium bisulfate (KHSO₄) solution (ice-cold)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Z-Lys(Boc)-OH DCHA salt in dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Extract the DCM solution three times with an equal volume of ice-cold 10% aqueous KHSO₄ solution to remove the dicyclohexylamine.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to yield the Z-Lys(Boc)-OH free acid, which may be a solid or a viscous oil.
References
The Strategic Role of Z and Boc Protecting Groups in Lysine Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. Among the arsenal (B13267) of chemical tools available, protecting groups stand out as essential for orchestrating complex molecular syntheses. This technical guide delves into the core functions of two of the most widely utilized amine protecting groups, benzyloxycarbonyl (Z or Cbz) and tert-butoxycarbonyl (Boc), with a specific focus on their application to the amino acid lysine (B10760008). Understanding the nuances of these protecting groups is critical for optimizing synthetic strategies, enhancing yields, and ensuring the purity of the final product.
Lysine, with its primary amino group on the side chain (ε-amino), presents a unique challenge and opportunity in peptide synthesis. The differential protection of its α- and ε-amino groups is fundamental to achieving controlled peptide chain elongation and enabling site-specific modifications. The choice between the Z and Boc groups for protecting these sites significantly influences the overall synthetic workflow.
Core Function and Orthogonality
The primary function of both Z and Boc groups is to temporarily block the nucleophilicity of the amino groups of lysine, preventing unwanted side reactions during peptide coupling. The key to their utility lies in the concept of orthogonality , which allows for the selective removal of one protecting group in the presence of another. This is crucial in multi-step syntheses where different amino groups need to be deprotected at various stages.
The Boc group is characteristically acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA). In contrast, the Z group is cleaved by catalytic hydrogenation (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid. This fundamental difference in deprotection chemistry makes them orthogonal to each other and to other common protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. For instance, in a common strategy, the α-amino group of a peptide chain is protected with Fmoc for iterative elongation, while the ε-amino group of a lysine residue is protected with Boc for later, specific modification.
Comparative Analysis of Z and Boc Protecting Groups
The selection of either the Z or Boc protecting group for the ε-amino group of lysine depends on the overall synthetic strategy, particularly whether it is a Boc-based or Fmoc-based solid-phase peptide synthesis (SPPS).
| Feature | Z (Benzyloxycarbonyl) | Boc (tert-butoxycarbonyl) |
| Deprotection Condition | Catalytic Hydrogenation (e.g., H₂/Pd-C), strong acids (e.g., HBr/AcOH, HF) | Strong acid (e.g., Trifluoroacetic Acid - TFA) |
| Stability | Stable to acidic and basic conditions | Stable to bases, nucleophiles, and catalytic hydrogenation |
| Byproducts of Deprotection | Toluene and CO₂ | Isobutylene and CO₂ |
| Potential Side Reactions | Incomplete removal, catalyst poisoning by sulfur-containing residues (e.g., Met, Cys), reduction of other functional groups. | Alkylation of sensitive residues (e.g., Trp, Met, Cys, Tyr) by the tert-butyl cation, which can be suppressed with scavengers. |
| Orthogonality | Orthogonal to Boc and Fmoc. | Orthogonal to Z and Fmoc. |
| Primary Application | Historically significant in solution-phase synthesis; used in SPPS for specific orthogonal strategies. | Standard for ε-amino protection in Fmoc-based SPPS; used for α-amino protection in Boc-based SPPS. |
Experimental Protocols
Protection of Lysine
Protocol 1: Boc Protection of Lysine (Formation of Boc-Lys(Boc)-OH)
This protocol describes the protection of both the α- and ε-amino groups of lysine using di-tert-butyl dicarbonate (B1257347) (Boc)₂O.
Materials:
-
L-lysine hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
Deionized water
-
Diethyl ether
-
Ethyl acetate (B1210297)
-
Dilute hydrochloric acid
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve L-lysine hydrochloride (10.00 g, 45.62 mmol) and sodium bicarbonate (38.32 g, 456.20 mmol) in 600 mL of deionized water and cool the solution in an ice-water bath.
-
Prepare a solution of (Boc)₂O (29.84 g, 136.86 mmol) in 100 mL of dioxane.
-
Add the (Boc)₂O solution dropwise to the lysine solution with stirring.
-
Allow the mixture to stir at room temperature for 24 hours.
-
Wash the reaction mixture three times with diethyl ether.
-
Adjust the pH of the aqueous layer to 2-3 with dilute hydrochloric acid.
-
Extract the product with ethyl acetate three times.
-
Dry the combined organic phase over MgSO₄ for 12 hours.
-
Concentrate the solution under vacuum to obtain the product as a white solid.
Expected Yield: Approximately 85%.
Protocol 2: Z (Cbz) Protection of Lysine (Formation of Z-Lys-OH)
This protocol outlines the selective protection of the ε-amino group of lysine. A common strategy involves the use of a copper complex to temporarily protect the α-amino and carboxyl groups.
Materials:
-
Lysine hydrochloride
-
Copper(II) sulfate pentahydrate
-
Sodium hydroxide (B78521) (NaOH)
-
Benzyl (B1604629) chloroformate (Cbz-Cl)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Form the copper(II) complex of lysine by reacting lysine hydrochloride with copper(II) sulfate in a basic aqueous solution.
-
To the solution of the copper complex, add benzyl chloroformate dropwise while maintaining a basic pH with NaOH.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Decompose the copper complex by acidifying the solution with HCl.
-
The Nε-Z-lysine will precipitate and can be collected by filtration.
-
Recrystallize the product from a suitable solvent system (e.g., water/ethanol) to obtain pure Z-Lys-OH.
Deprotection of Protected Lysine
Protocol 3: TFA-Mediated Deprotection of Boc-Lysine
This protocol describes the removal of the Boc group from a lysine residue using trifluoroacetic acid.
Materials:
-
Boc-protected lysine-containing peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, anisole)
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected peptide in a minimal amount of DCM.
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. For peptides containing sensitive residues like tryptophan, scavengers such as 1,2-ethanedithiol (B43112) (EDT) are recommended.
-
Add the cleavage cocktail to the dissolved peptide (typically 10 mL per gram of resin-bound peptide).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Remove the TFA and DCM by rotary evaporation or by passing a stream of nitrogen over the solution.
-
Precipitate the deprotected peptide by adding the concentrated solution dropwise to cold diethyl ether.
-
Isolate the peptide precipitate by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.
-
Dry the peptide pellet under vacuum.
Protocol 4: Catalytic Hydrogenation for Z-Lysine Deprotection
This protocol describes the removal of the Z (Cbz) group via catalytic hydrogenation.
Materials:
-
Z-protected lysine-containing peptide
-
Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Solvent (e.g., methanol, ethanol, or ethyl acetate)
-
Hydrogen source (e.g., hydrogen gas balloon or Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the Z-protected peptide in a suitable solvent.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere.
-
Securely attach a hydrogen balloon to the reaction flask or place it in a Parr hydrogenator.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Visualizing Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in the application of Z and Boc protecting groups in lysine chemistry.
Caption: General workflow for one cycle of solid-phase peptide synthesis using Fmoc chemistry.
Caption: An example of an orthogonal strategy using Fmoc and Boc protecting groups.
Caption: A comparison of the deprotection workflows for Boc- and Cbz-protected lysine.
Conclusion
The Z and Boc protecting groups are indispensable tools in the synthesis of peptides and other complex molecules containing lysine. Their distinct chemical properties, particularly their orthogonal deprotection schemes, provide the flexibility required for sophisticated synthetic strategies. While the Boc group, in conjunction with the Fmoc strategy, has become the standard for solid-phase peptide synthesis due to its mild deprotection conditions, the Z group remains a valuable option, especially in solution-phase synthesis and for specific applications requiring its unique stability profile. A thorough understanding of the characteristics and experimental protocols associated with these protecting groups, as outlined in this guide, is essential for researchers, scientists, and drug development professionals to design and execute successful synthetic campaigns.
Navigating the Stability of Z-Lys(Boc)-OH: A Technical Guide for Researchers
An In-depth Examination of the Stability, Storage, and Degradation Pathways of a Key Building Block in Peptide Synthesis.
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the stability of starting materials is paramount to ensuring the integrity and success of their work. Nα-Z-Nε-Boc-L-lysine (Z-Lys(Boc)-OH), a critical orthogonally protected amino acid derivative, is no exception. This technical guide provides a detailed overview of the stability and recommended storage conditions for Z-Lys(Boc)-OH, including insights into its potential degradation pathways and methodologies for its stability assessment.
Recommended Storage and Handling
Proper storage is the first line of defense in maintaining the integrity of Z-Lys(Boc)-OH. The compound is typically supplied as a white to off-white solid. To ensure its long-term stability, it is crucial to adhere to the following storage conditions. The dicyclohexylammonium (B1228976) (DCHA) salt form of Z-Lys(Boc)-OH is often utilized to enhance its stability and solubility.[1][2]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage. 2-8°C for short-term storage. | Minimizes the rate of potential degradation reactions. Some suppliers suggest a stability of at least 2 years at -20°C. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Protects against oxidation and moisture-induced degradation. |
| Moisture | Keep in a tightly sealed container in a dry environment. | The Boc and Z protecting groups, as well as the carboxylic acid, can be susceptible to hydrolysis. |
| Light | Protect from light. | Exposure to UV and visible light can potentially induce photodegradation of the Z-group. |
Chemical Stability and Degradation Pathways
The stability of Z-Lys(Boc)-OH is intrinsically linked to the lability of its protecting groups—the benzyloxycarbonyl (Z) group at the α-amine and the tert-butyloxycarbonyl (Boc) group at the ε-amine—as well as the lysine (B10760008) backbone itself.
The Boc group is notoriously labile under acidic conditions.[3] Treatment with acids such as trifluoroacetic acid (TFA) will readily cleave the Boc group, yielding the corresponding amine. Conversely, the Z group is stable to acidic conditions used for Boc removal but is susceptible to cleavage by catalytic hydrogenation or strong acids like hydrogen bromide in acetic acid (HBr/AcOH).[3]
Based on the known reactivity of its components, the following degradation pathways can be postulated for Z-Lys(Boc)-OH under various stress conditions:
-
Acidic Hydrolysis: The primary degradation pathway under acidic conditions is the cleavage of the Boc group to yield Nα-Z-L-lysine. Prolonged exposure to strong acids could potentially lead to the cleavage of the Z group as well.
-
Basic Hydrolysis: While generally more stable to basic conditions than acidic ones, prolonged exposure to strong bases could potentially lead to hydrolysis of the carbamate (B1207046) linkages, although this is less common under typical handling conditions.
-
Oxidative Degradation: The molecule does not contain moieties that are highly susceptible to oxidation under standard conditions. However, forced degradation studies often include oxidative stress to fully characterize the stability profile.
-
Photodegradation: The benzyloxycarbonyl (Z) group contains a chromophore that can absorb UV light. While specific studies on Z-Lys(Boc)-OH are limited, Z-protected amino acids, in general, can be susceptible to photodegradation.
Below is a diagram illustrating the potential degradation pathways of Z-Lys(Boc)-OH.
Caption: Potential degradation pathways of Z-Lys(Boc)-OH under different stress conditions.
Experimental Protocols for Stability Assessment
A comprehensive assessment of Z-Lys(Boc)-OH stability involves a combination of long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.
Forced Degradation Study Protocol
Forced degradation studies are essential for developing stability-indicating analytical methods.[5] A general protocol for conducting a forced degradation study on Z-Lys(Boc)-OH is outlined below.
1. Sample Preparation:
-
Prepare a stock solution of Z-Lys(Boc)-OH in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 24 hours). Neutralize with 0.1 M NaOH before analysis.[4]
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period (e.g., 24 hours). Neutralize with 0.1 M HCl before analysis.[4]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.[4]
-
Thermal Degradation: Place the stock solution in an oven at a high temperature (e.g., 80°C) for 48 hours.[4] For solid-state studies, expose the powdered material to dry heat.
-
Photodegradation: Expose the stock solution in a photostability chamber to a light source compliant with ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6] A dark control sample should be stored under the same conditions but protected from light.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: A generalized workflow for conducting a forced degradation study on Z-Lys(Boc)-OH.
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for accurately quantifying Z-Lys(Boc)-OH and separating it from any potential degradation products. While a specific validated method for Z-Lys(Boc)-OH is not publicly available, a general approach for developing such a method for protected amino acids is provided below.
| HPLC Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | A suitable gradient from a low to high percentage of Mobile Phase B to ensure separation of the parent compound from more polar and less polar impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm and 254 nm |
| Injection Volume | 10 µL |
This method would need to be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Conclusion
A thorough understanding of the stability of Z-Lys(Boc)-OH is essential for its effective use in research and drug development. By adhering to the recommended storage conditions and being aware of the potential degradation pathways, scientists can ensure the quality and reliability of this important building block. The implementation of systematic stability studies, including forced degradation and the development of a validated stability-indicating HPLC method, will provide the necessary data to confidently utilize Z-Lys(Boc)-OH in the synthesis of peptides and other complex molecules.
References
An In-depth Technical Guide to CAS Number 2389-45-9 and the Structurally Related 2,4-Diamino-6-chloropyrimidine
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical information, synthesis, and biological significance of N-α-Boc-N-ε-Cbz-L-lysine (CAS 2389-45-9), a critical reagent in peptide synthesis. Additionally, this guide explores 2,4-diamino-6-chloropyrimidine, a structurally distinct compound that is sometimes mistakenly associated with this CAS number. The guide details the chemical properties, experimental protocols, and relevant biological pathways for both compounds, presenting quantitative data in structured tables and visualizing complex processes with diagrams.
Part 1: N-α-Boc-N-ε-Cbz-L-lysine (CAS 2389-45-9)
N-α-Boc-N-ε-Cbz-L-lysine is a derivative of the amino acid L-lysine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the epsilon-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This dual protection makes it a valuable building block in solid-phase peptide synthesis (SPPS).
Chemical Information and Properties
| Property | Value |
| CAS Number | 2389-45-9 |
| Molecular Formula | C₁₉H₂₈N₂O₆ |
| Molecular Weight | 380.44 g/mol |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-6-[(phenylmethoxy)carbonylamino]hexanoic acid |
| Synonyms | Boc-Lys(Z)-OH, N-alpha-Boc-N-epsilon-Cbz-L-lysine |
| Appearance | White to off-white powder |
| Melting Point | 75-79 °C |
| Storage Temperature | -20°C |
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Spectrum available, showing characteristic peaks for the Boc, Cbz, and lysine (B10760008) backbone protons. |
| ¹³C NMR | Data available through various chemical suppliers. |
| Mass Spectrometry | Data available through various chemical suppliers. |
| Infrared (IR) | Data available through various chemical suppliers. |
Experimental Protocols
Synthesis of N-α-Boc-N-ε-Cbz-L-lysine
A common synthetic route involves the reaction of N-alpha-Boc-L-lysine with a Cbz-donating reagent.
Materials:
-
N-alpha-Boc-L-lysine
-
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve N-alpha-Boc-L-lysine and sodium bicarbonate in a 1:1 mixture of THF and water.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of Cbz-OSu in THF to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Adjust the pH of the mixture to 5-6 with 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to yield the product as a yellow oil.[1]
Solid-Phase Peptide Synthesis (SPPS) using Boc-Lys(Z)-OH
This workflow outlines the incorporation of Boc-Lys(Z)-OH into a peptide chain using a Boc-SPPS strategy.
Materials:
-
Boc-Lys(Z)-OH
-
Appropriate solid support resin (e.g., Merrifield resin)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Cleavage cocktail (e.g., HF/p-cresol/thioanisole)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM, followed by DMF.
-
Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid with 50% TFA in DCM.
-
Washing: Wash the resin with DCM and DMF.
-
Neutralization: Neutralize the resin with 10% DIEA in DMF.
-
Washing: Wash the resin with DMF.
-
Coupling: Pre-activate Boc-Lys(Z)-OH with coupling reagents and DIEA in DMF. Add the activated amino acid solution to the resin and agitate.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: Cleave the completed peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash to remove scavengers.
-
Drying and Purification: Dry the peptide under vacuum and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
Visualizations
Caption: Workflow for Boc-based Solid-Phase Peptide Synthesis.
Part 2: 2,4-Diamino-6-chloropyrimidine (CAS 156-83-2)
2,4-Diamino-6-chloropyrimidine is a heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules, including pharmaceuticals.
Chemical Information and Properties
| Property | Value |
| CAS Number | 156-83-2 |
| Molecular Formula | C₄H₅ClN₄ |
| Molecular Weight | 144.56 g/mol |
| IUPAC Name | 6-chloropyrimidine-2,4-diamine |
| Synonyms | 6-Chloro-2,4-diaminopyrimidine |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 200-204 °C |
| Solubility | Sparingly soluble in water |
Spectroscopic Data
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ 6.57 (s, 2H, NH₂), 6.31 (s, 2H, NH₂), 5.69 (s, 1H, Ar-H) |
| ¹³C NMR | Data available in chemical databases. |
| Mass Spectrometry | [M+H]⁺ = 145.0276 (calculated for C₄H₆ClN₄⁺: 145.0281) |
| Infrared (KBr, cm⁻¹) | 3449 (NH), 3327 (NH), 1642 (C=N), 1581 (C=C), 1551 (C=C), 795 (C-Cl) |
Experimental Protocols
Synthesis of 2,4-Diamino-6-chloropyrimidine
This compound is typically synthesized by chlorination of 2,4-diamino-6-hydroxypyrimidine (B22253).
Materials:
-
2,4-diamino-6-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Add 2,4-diamino-6-hydroxypyrimidine to phosphorus oxychloride.
-
Heat the mixture to 97°C and stir for 17 hours.[3]
-
Slowly pour the reaction mixture into ice water with stirring.
-
Heat the aqueous solution to 90°C for 1 hour to hydrolyze excess POCl₃.[3]
-
Adjust the pH of the solution to 8 with a NaOH solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the product as a white solid. A typical yield is around 85%.[3]
Alternative Synthesis with Varying Conditions and Yields
| Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Quenching Agent | Yield (%) |
| POCl₃ | Neat | 105 | 6 | Ethanol | 82.0 |
| POCl₃ | Neat | 105 | 6 | Methanol | 77.1 |
| POCl₃ | Neat | 105 | 6 | Isopropanol | 73.0 |
Biological Significance and Signaling Pathways
Derivatives of 2,4-diamino-6-chloropyrimidine are known to exhibit a range of biological activities, most notably as inhibitors of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, which is essential for the synthesis of purines and thymidylate, the building blocks of DNA. Inhibition of DHFR disrupts DNA synthesis, leading to cell death, making it a target for anticancer and antimicrobial drugs.[4]
The 2,4-diaminopyrimidine (B92962) core structure is a key pharmacophore that mimics the binding of the natural substrate, dihydrofolate, to the active site of the DHFR enzyme.
Caption: Inhibition of Dihydrofolate Reductase by 2,4-Diaminopyrimidine Derivatives.
Experimental Workflows
Caption: Synthesis Workflow for 2,4-Diamino-6-chloropyrimidine.
References
Methodological & Application
Application Notes and Protocols for Z-Lys(Boc)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Nα-tert-butyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine (Z-Lys(Boc)-OH) in solid-phase peptide synthesis (SPPS). This document outlines the underlying chemical strategy, detailed experimental protocols, and expected outcomes for the incorporation of this orthogonally protected lysine (B10760008) derivative into peptide chains.
Introduction
Z-Lys(Boc)-OH is a valuable building block in Boc-based solid-phase peptide synthesis, offering an orthogonal protection strategy for the lysine side chain. The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed at each synthesis cycle. The ε-amino group is protected by the benzyloxycarbonyl (Z) group, which is stable to the mild acidic conditions used for Boc removal and is typically cleaved under stronger acidic conditions during the final cleavage from the resin or by catalytic hydrogenolysis.[1][2] This orthogonality is crucial for synthesizing peptides where specific modification of the lysine side chain is not required during the synthesis, and a robust, classical protection scheme is desired.
Data Presentation
While specific quantitative data for peptide synthesis utilizing Z-Lys(Boc)-OH is not extensively reported, the following tables provide representative data based on typical outcomes for Boc-SPPS. These values are intended for comparative and planning purposes. Actual results will vary depending on the peptide sequence, length, and specific reaction conditions.
Table 1: Representative Coupling Efficiency of Z-Lys(Boc)-OH and Subsequent Amino Acids
| Amino Acid Position | Coupling Reagent | Reaction Time (min) | Coupling Efficiency (%) | Monitoring Method |
| Lys(Z) | HBTU/DIEA | 60 - 120 | >99% | Kaiser Test |
| Subsequent Residue | HBTU/DIEA | 60 - 120 | >99% | Kaiser Test |
Coupling efficiency in SPPS is expected to be greater than 99% for each step to ensure a high purity of the final product.[1]
Table 2: Expected Overall Yield and Purity for a Model Decapeptide
| Parameter | Expected Value | Method of Analysis |
| Crude Peptide Yield | 60 - 80% | Gravimetric Analysis |
| Crude Peptide Purity | 50 - 70% | RP-HPLC (214 nm) |
| Final Purified Peptide Yield | 15 - 30% | Gravimetric Analysis |
| Final Purified Peptide Purity | >98% | RP-HPLC (214 nm) |
| Molecular Weight Confirmation | Theoretical MW ± 1 Da | Mass Spectrometry (ESI-MS) |
Yields and purities are highly dependent on the peptide sequence and the success of each coupling and deprotection step.
Experimental Protocols
The following protocols detail the key steps for solid-phase peptide synthesis on a Merrifield resin using the Boc/Z strategy with Z-Lys(Boc)-OH.
Resin Preparation and Swelling
-
Place the Merrifield resin (1 g, ~0.5-1.0 mmol/g substitution) in a reaction vessel.
-
Wash the resin with Dichloromethane (DCM) (3 x 10 mL).
-
Add 10-15 mL of DCM per gram of resin and allow it to swell for 30-60 minutes with gentle agitation.[3]
-
Drain the solvent.
First Amino Acid Coupling (Esterification to Merrifield Resin)
This protocol is for attaching the C-terminal amino acid to the resin.
-
The first Boc-protected amino acid is typically attached as its cesium salt to the chloromethylated Merrifield resin to minimize racemization.[4]
-
Dissolve the Boc-amino acid cesium salt (2-4 equivalents relative to resin substitution) in Dimethylformamide (DMF).
-
Add the solution to the swollen resin.
-
Agitate the mixture at 50°C for 12-24 hours.
-
Wash the resin with DMF (3 x 10 mL), DMF/water (1:1, v/v) (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Boc-SPPS Cycle
This cycle is repeated for each subsequent amino acid, including Z-Lys(Boc)-OH.
-
Wash the peptide-resin with DCM (2 x 10 mL).
-
Add a solution of 25-50% Trifluoroacetic acid (TFA) in DCM to the resin (10 mL per gram of resin).[1]
-
Agitate for 1-2 minutes and drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3 x 10 mL).[3]
-
Wash the resin with 10% N,N-Diisopropylethylamine (DIEA) in DCM (2 x 10 mL), agitating for 2 minutes each time.
-
Wash the resin with DCM (5 x 10 mL) to remove excess DIEA.[5]
-
In a separate vessel, dissolve the Boc-amino acid (e.g., Z-Lys(Boc)-OH) (3 equivalents relative to resin substitution) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) and allow for pre-activation for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using the Kaiser test.[1] A negative (yellow) result indicates a complete reaction. If the test is positive (blue), the coupling step should be repeated.
-
Once coupling is complete, drain the reaction solution and wash the peptide-resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Final Cleavage and Deprotection
This procedure cleaves the completed peptide from the Merrifield resin and removes the Z side-chain protecting group simultaneously.
Warning: Strong acids like Hydrogen Fluoride (HF) and Trifluoromethanesulfonic acid (TFMSA) are extremely corrosive and toxic. These procedures must be performed in a specialized, well-ventilated chemical fume hood with appropriate personal protective equipment by trained personnel.
-
Dry the final peptide-resin under high vacuum for at least 4 hours.
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 10% p-cresol) (10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by vacuum distillation.
-
Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and collect the crude peptide.
-
Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask.
-
Add scavengers (e.g., 100 µL m-cresol, 300 µL dimethylsulfide).
-
Cool the mixture to 0°C in an ice bath.
-
Add TFA (0.5 mL) and stir.
-
Slowly add TFMSA (100 µL) while stirring vigorously.
-
Stir the reaction for 3 hours at 0-5°C.[6]
-
Precipitate the peptide by adding the filtered reaction mixture to a 10-fold volume of cold diethyl ether.
-
Collect the peptide by filtration or centrifugation.
Peptide Purification and Analysis
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 0.1% TFA in water/acetonitrile).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient.[1]
-
Analyze the purified fractions by analytical RP-HPLC to assess purity.
-
Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS).
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Visualizations
The following diagrams illustrate the workflow and chemical logic of the described protocols.
Caption: General workflow for solid-phase peptide synthesis using Z-Lys(Boc)-OH.
Caption: Detailed workflow of a single Boc-SPPS cycle.
Caption: Orthogonal protection scheme of Z-Lys(Boc)-OH.
References
Application Notes and Protocols for Z-Lys(Boc)-OH in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the effective use of Nα-tert-Butyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine (Z-Lys(Boc)-OH) in solution-phase peptide synthesis. This orthogonally protected lysine (B10760008) derivative is a critical building block for the synthesis of complex peptides, allowing for selective deprotection of the α-amino and ε-amino groups.
Introduction to Z-Lys(Boc)-OH
Z-Lys(Boc)-OH is a derivative of the amino acid L-lysine where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the ε-amino group on the side chain is protected by a benzyloxycarbonyl (Z or Cbz) group. This orthogonal protection scheme is highly advantageous in peptide synthesis. The Boc group is labile to acidic conditions, typically removed with trifluoroacetic acid (TFA), while the Z group is stable to acid but can be cleaved by catalytic hydrogenation.[1] This differential stability allows for the selective deprotection and modification of either the N-terminus or the lysine side chain during a synthesis campaign.
Chemical Structure:
-
IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]-6-[(phenylmethoxy)carbonylamino]hexanoic acid
-
Molecular Formula: C₁₉H₂₈N₂O₆[2]
-
Molecular Weight: 380.43 g/mol [3]
Key Applications in Peptide Synthesis
The unique properties of Z-Lys(Boc)-OH make it a versatile tool for various applications in peptide chemistry:
-
Stepwise Peptide Elongation: It serves as a fundamental building block for introducing a lysine residue into a peptide chain during stepwise solution-phase synthesis.
-
Synthesis of Branched and Cyclic Peptides: The orthogonal protecting groups enable the selective deprotection of the ε-amino group for the synthesis of branched peptides or for cyclization strategies.
-
Introduction of Labels and Conjugates: The lysine side chain can be selectively deprotected to attach reporter molecules, such as fluorescent dyes, biotin, or polyethylene (B3416737) glycol (PEG), to the peptide.
-
Fragment Condensation: Z-Lys(Boc)-OH can be incorporated into peptide fragments that are later coupled in a convergent synthesis strategy.
Experimental Protocols
The following sections provide detailed protocols for the key steps involving Z-Lys(Boc)-OH in solution-phase peptide synthesis: peptide coupling and deprotection.
Peptide Coupling using Carbodiimide (B86325) Method
This protocol describes a general procedure for coupling Z-Lys(Boc)-OH to the free amino group of an amino acid ester using a carbodiimide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
Reaction Scheme:
Caption: General workflow for peptide coupling.
Materials:
-
Z-Lys(Boc)-OH
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl (brine) solution
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA or TEA (1.1 equivalents) dropwise to neutralize the hydrochloride salt and generate the free amine. Stir for 15-20 minutes at 0 °C.
-
In a separate flask, dissolve Z-Lys(Boc)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.
-
Add the solution from step 4 to the solution from step 3.
-
To the combined solution, add DCC (1.1 equivalents) or EDC (1.2 equivalents) portion-wise at 0 °C.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization.
Deprotection Protocols
The orthogonal nature of the Boc and Z protecting groups allows for their selective removal.
This protocol outlines the removal of the Boc group to expose the α-amino group for further peptide chain elongation.
Reaction Scheme:
Caption: Boc deprotection workflow.
Materials:
-
Boc-protected peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected peptide in DCM.
-
Add an equal volume of TFA to the solution (e.g., 1:1 DCM:TFA).[4][5]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Isolate the peptide salt by filtration or centrifugation.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
This protocol describes the removal of the Z group from the lysine side chain via catalytic hydrogenation, leaving the Boc group intact.
Reaction Scheme:
Caption: Z deprotection workflow.
Materials:
-
Z-protected peptide
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the Z-protected peptide in MeOH or EtOH in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide) under an inert atmosphere.[6][7]
-
Secure a hydrogen-filled balloon to the flask or place it in a hydrogenation apparatus.
-
Stir the suspension vigorously under a hydrogen atmosphere at room temperature for 2-6 hours.[7] Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with additional solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for the key experimental steps. Actual results may vary depending on the specific amino acid sequence, scale, and experimental conditions.
Table 1: Peptide Coupling Reaction Parameters
| Parameter | Value | Reference |
| Coupling Reagents | DCC/HOBt or EDC/HOBt | [2] |
| Solvent | Anhydrous DCM or DMF | [2] |
| Reaction Temperature | 0 °C to Room Temperature | |
| Reaction Time | 12 - 24 hours | [6] |
| Crude Product Yield | 85 - 95% | [6] |
| Purified Product Yield | 70 - 85% | [6] |
| Purity (Post-Purification) | >95% (by HPLC/NMR) | [6] |
Table 2: Deprotection Reaction Parameters
| Parameter | Nα-Boc Deprotection | Nε-Z Deprotection | Reference |
| Reagents | TFA in DCM (1:1) | H₂ with 10% Pd/C | [4][5],[6][7] |
| Solvent | DCM | MeOH or EtOH | [4][5],[6][7] |
| Reaction Temperature | Room Temperature | Room Temperature | |
| Reaction Time | 1 - 2 hours | 2 - 6 hours | [7] |
| Expected Yield | >95% | >90% | [6][7] |
Logical Workflow Diagram
The following diagram illustrates the logical workflow for the stepwise elongation of a peptide chain in solution-phase synthesis using Z-Lys(Boc)-OH.
Caption: Stepwise peptide synthesis workflow.
References
Application Notes and Protocols for Coupling Z-Lys(Boc)-OH to a Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the efficient and reliable coupling of the first amino acid to the resin is a critical step that dictates the overall success of the synthesis. This document provides detailed application notes and protocols for the coupling of Nα-Z-Nε-Boc-L-lysine (Z-Lys(Boc)-OH) to aminomethyl (AM) resin, a common starting point for the synthesis of C-terminal lysine (B10760008) peptides. The benzyloxycarbonyl (Z) group on the alpha-amino position and the tert-butyloxycarbonyl (Boc) group on the epsilon-amino side chain offer orthogonal protection, allowing for selective deprotection strategies in complex peptide synthesis.
The protocols outlined below describe common coupling methodologies using standard activating agents, ensuring high coupling efficiency and minimizing racemization. Quantitative data is summarized for easy comparison, and a detailed experimental workflow is provided.
Data Presentation: Quantitative Parameters for Coupling Reactions
The following table summarizes the recommended quantities of reagents for the coupling of Z-Lys(Boc)-OH to aminomethyl resin. The equivalents are based on the initial loading of the resin.
| Reagent | DIC/HOBt Protocol | HBTU/DIPEA Protocol | HATU/DIPEA Protocol |
| Z-Lys(Boc)-OH | 2.0 - 5.0 eq. | 2.0 - 3.0 eq. | 2.0 - 3.0 eq. |
| Coupling Reagent | DIC: 2.0 - 5.5 eq. | HBTU: 1.9 - 2.9 eq. | HATU: 1.9 - 2.9 eq. |
| Additive | HOBt: 2.0 - 5.5 eq. | - | - |
| Base | - | DIPEA: 4.0 - 6.0 eq. | DIPEA: 4.0 - 6.0 eq. |
| Solvent | DMF/DCM | DMF | DMF |
| Reaction Time | 2 - 4 hours | 30 - 60 minutes | 10 - 60 minutes[1] |
| Monitoring | Kaiser Test[2] | Kaiser Test | Kaiser Test |
Experimental Protocols
Materials
-
Z-Lys(Boc)-OH
-
Aminomethyl (AM) resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[3]
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF (for optional Fmoc-resin deprotection)
-
Kaiser test kit
Protocol 1: Coupling using DIC/HOBt
This method is a classic and cost-effective approach for peptide coupling.
-
Resin Swelling: Swell the aminomethyl resin in DMF (10-15 mL per gram of resin) for 30-60 minutes in a reaction vessel with gentle agitation.[4] After swelling, drain the solvent.
-
Amino Acid Activation: In a separate vessel, dissolve Z-Lys(Boc)-OH (2-5 equivalents) and HOBt (2-5.5 equivalents) in a minimal amount of DMF.[2][5]
-
Coupling Reaction: Add the activated amino acid solution to the swollen resin. Then, add DIC (2-5.5 equivalents) to the reaction vessel.[5]
-
Reaction Monitoring: Allow the reaction to proceed at room temperature with gentle agitation for 2-4 hours.[2] Monitor the completion of the coupling using the Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.[2]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove any unreacted reagents and by-products.[2]
Protocol 2: Coupling using HBTU/DIPEA
HBTU is a highly efficient coupling reagent that often leads to faster reaction times and higher yields.
-
Resin Swelling: Swell the aminomethyl resin in DMF as described in Protocol 1, Step 1.
-
Pre-activation: In a separate vessel, dissolve Z-Lys(Boc)-OH (2-3 equivalents) and HBTU (1.9-2.9 equivalents) in DMF. Add DIPEA (4-6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[1]
-
Coupling Reaction: Add the pre-activated amino acid solution to the swollen resin.
-
Reaction Monitoring: Agitate the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress with the Kaiser test.
-
Washing: Upon completion (negative Kaiser test), wash the resin as described in Protocol 1, Step 5.
Protocol 3: Coupling using HATU/DIPEA
HATU is another highly efficient uronium-based coupling reagent, known for its rapid reaction rates and low racemization.[3][6]
-
Resin Swelling: Swell the aminomethyl resin in DMF as described in Protocol 1, Step 1.
-
Pre-activation: In a separate vessel, dissolve Z-Lys(Boc)-OH (2-3 equivalents) and HATU (1.9-2.9 equivalents) in DMF. Add DIPEA (4-6 equivalents) to the solution.[1]
-
Coupling Reaction: Immediately add the pre-activated amino acid solution to the swollen resin.
-
Reaction Monitoring: Agitate the reaction mixture at room temperature for 10-60 minutes.[1] Monitor the reaction progress with the Kaiser test.
-
Washing: Once the reaction is complete, wash the resin as described in Protocol 1, Step 5.
Mandatory Visualization
Caption: Workflow for coupling Z-Lys(Boc)-OH to a resin.
References
Application Notes and Protocols: Deprotection of the Z-group from Lysine Side Chain
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of the benzyloxycarbonyl (Z or Cbz) group from the ε-amino function of lysine (B10760008) residues. The Z-group is a crucial amine protecting group in peptide synthesis and medicinal chemistry due to its stability under various conditions and its selective removal.[1][2] This guide offers a comprehensive overview of common deprotection strategies, quantitative data for method comparison, and detailed step-by-step protocols for practical implementation in a laboratory setting.
Introduction to the Z-group as a Lysine Protecting Group
The benzyloxycarbonyl (Z or Cbz) group is widely employed to protect the side chain amino group of lysine during peptide synthesis.[3][4] Its stability to both acidic conditions used for Boc deprotection and basic conditions for Fmoc cleavage makes it an orthogonal protecting group, allowing for selective deprotection in complex synthetic schemes.[1][5] The choice of deprotection method is critical and depends on the sensitivity of the peptide to the reaction conditions and the presence of other functional groups.[1]
Deprotection Methodologies
The primary methods for the removal of the Z-group from a lysine side chain are catalytic hydrogenation and acidolysis.[3] Other methods, such as nucleophilic deprotection, offer alternatives for substrates with specific sensitivities.[1][6]
Catalytic Hydrogenolysis
This is the most common and generally the cleanest method for Z-group deprotection.[1][4] It involves the cleavage of the benzylic C-O bond by hydrogen gas, catalyzed by a transition metal, typically palladium on carbon (Pd/C).[1][7]
Mechanism: The reaction proceeds via the reduction of the benzyloxycarbonyl group with hydrogen, leading to the formation of an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[1][2]
Acid-Mediated Cleavage (Acidolysis)
Strong acidic conditions provide an alternative route for Z-group deprotection, particularly when the peptide contains functional groups sensitive to hydrogenolysis.[1] A common reagent for this method is a solution of hydrogen bromide (HBr) in acetic acid.[3]
Mechanism: The reaction is initiated by the protonation of the carbamate (B1207046) oxygen. This is followed by either a nucleophilic attack (e.g., by a bromide ion) at the benzylic carbon in an SN2 reaction or by a unimolecular cleavage (SN1) to form a stable benzyl (B1604629) cation. The resulting carbamic acid is unstable and readily decarboxylates to give the free amine.[1]
Nucleophilic Deprotection
This method involves the SN2 attack of a nucleophile at the benzylic carbon of the Z-group, leading to the cleavage of the C-O bond and subsequent decarboxylation.[1][6] A notable example is the use of 2-mercaptoethanol (B42355) in the presence of a base.[8] This approach is beneficial for substrates containing sensitive functionalities that are incompatible with hydrogenolysis or strong acids.[6][8]
Quantitative Data Summary
The selection of a deprotection method is often guided by factors such as reaction time, temperature, and expected yield. The following table summarizes typical reaction conditions and reported yields for the deprotection of the Z-group from lysine.
| Deprotection Method | Reagents and Conditions | Reaction Time | Temperature | Typical Yield | Reference |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (balloon or apparatus), Methanol (B129727) or Ethanol | 2-6 hours | Room Temperature | >95% | [3] |
| Acidolysis | 33% HBr in Acetic Acid | 1-2 hours | Room Temperature | Not specified, but effective | [3] |
| Nucleophilic Deprotection | 2-mercaptoethanol, K₃PO₄, DMAc | 24 hours | 75 °C | High yields reported | [1][8] |
Experimental Protocols
Protocol for Catalytic Hydrogenolysis
This protocol describes a general procedure for the deprotection of a Z-protected lysine-containing peptide using catalytic hydrogenation.
Materials:
-
Z-protected peptide
-
10% Palladium on carbon (Pd/C) catalyst (10-20% by weight of the peptide)[3]
-
Methanol or Ethanol
-
Hydrogen source (e.g., hydrogen-filled balloon or hydrogenation apparatus)
-
Celite® for filtration
Procedure:
-
In a round-bottom flask, dissolve the Z-protected peptide (1.0 equivalent) in methanol or ethanol.[3]
-
Carefully add 10% Pd/C catalyst to the solution.[3]
-
Secure a hydrogen-filled balloon to the flask or place the flask in a hydrogenation apparatus.[3]
-
Stir the suspension vigorously under a hydrogen atmosphere at room temperature.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[3]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[3]
-
Wash the Celite® pad with additional methanol or ethanol.[3]
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected peptide.[3]
Protocol for Acidolysis with HBr in Acetic Acid
This protocol outlines the deprotection of a Z-protected lysine residue using a strong acid.
Materials:
-
Z-protected peptide
-
33% Hydrogen bromide (HBr) in acetic acid
-
Anhydrous diethyl ether
-
Centrifuge
Procedure:
-
Place the Z-protected peptide in a round-bottom flask.[3]
-
Add a solution of 33% HBr in acetic acid to the flask.[3]
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.[3]
-
Upon completion, precipitate the crude peptide by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.[3]
-
Collect the precipitated peptide hydrobromide salt by centrifugation or filtration.[3]
-
Wash the precipitate with cold diethyl ether to remove residual acetic acid and HBr.[3]
-
Dry the product under vacuum.[3]
Visualizations
Caption: General experimental workflow for the deprotection of the Z-group from a lysine side chain.
Caption: Simplified mechanism of Z-group deprotection by catalytic hydrogenolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. peptide.com [peptide.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. benchchem.com [benchchem.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
Application Notes and Protocols: Selective Cleavage of the Boc Group in the Presence of a Z Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals, the strategic use of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz) groups are two of the most widely employed protecting groups for amines. Their utility is significantly enhanced by their orthogonal nature, meaning one can be selectively removed in the presence of the other.[1][2] This document provides detailed application notes and protocols for the selective cleavage of the Boc group while leaving the Z group intact, a critical transformation in multi-step synthetic routes.
The selective deprotection of the Boc group hinges on its lability under acidic conditions, whereas the Z group is stable to acid but is readily cleaved by catalytic hydrogenolysis.[1][3] This fundamental difference in reactivity allows for the precise and selective deprotection of Boc-protected amines without affecting Z-protected functionalities within the same molecule.
Chemical Principles and Selectivity
The selective removal of the Boc group is typically achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[4][5] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[6][7]
Conversely, the Z group is stable under these acidic conditions. Its removal requires catalytic hydrogenation, typically using a palladium catalyst (Pd/C) and a hydrogen source.[1] This orthogonality is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with multiple amine functionalities that require differential protection strategies.[2][8]
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes various conditions reported for the selective cleavage of the Boc group in the presence of a Z group, providing a comparative overview of reagents, reaction times, and yields.
| Reagent System | Solvent | Temperature (°C) | Time | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 30 min - 4 h | >90 | The most common and generally effective method.[7][9] Scavengers may be needed.[8] |
| Hydrochloric Acid (HCl) | Dioxane / Methanol | RT | 30 min - 2 h | High | An alternative to TFA, can be effective for certain substrates.[9][10] |
| Ferric Chloride (FeCl₃) | Acetonitrile (B52724) (ACN) | RT | 1 - 3 h | >90 | A milder Lewis acid approach that can be catalytic.[11] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | RT | Variable | Good | A Lewis acid that can offer selectivity, though may affect other acid-labile groups.[4][12] |
| Oxalyl Chloride / Methanol | Dichloromethane (DCM) | RT | 1 - 4 h | up to 90 | A mild method suitable for substrates with other acid-labile groups.[9][13] |
| Water (Reflux) | Water | Reflux | Variable | Good to Excellent | An environmentally friendly method, but conditions are harsh and may not be suitable for all substrates.[14] |
Experimental Protocols
Herein, we provide detailed protocols for the most common and effective methods for the selective deprotection of the Boc group.
Protocol 1: Standard Trifluoroacetic Acid (TFA) Mediated Deprotection
This protocol is a robust and widely applicable method for the selective cleavage of the Boc group.
Materials:
-
Boc- and Z-protected compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Scavenger (e.g., Triisopropylsilane (TIS), Anisole, or Water) (optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc- and Z-protected compound in anhydrous DCM (approximately 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
If the substrate contains sensitive functionalities prone to alkylation by the tert-butyl cation (e.g., tryptophan or methionine residues), add a scavenger (e.g., TIS, 2.5-5% v/v).[7][8]
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 20-50% TFA in DCM (v/v).
-
Stir the reaction mixture at 0 °C to room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 4 hours.[7][9]
-
Upon completion, carefully concentrate the reaction mixture in vacuo using a rotary evaporator to remove excess TFA and DCM.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Milder Deprotection using Ferric Chloride (FeCl₃)
This protocol offers a milder alternative to strong acids, which can be beneficial for sensitive substrates.[11]
Materials:
-
Boc- and Z-protected compound
-
Anhydrous Acetonitrile (ACN)
-
Ferric Chloride (FeCl₃) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc- and Z-protected compound in anhydrous acetonitrile (ACN) in a round-bottom flask with a magnetic stir bar.
-
Add a catalytic amount of anhydrous ferric chloride (FeCl₃) (e.g., 0.3 equivalents) to the solution.[11]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.[11]
-
Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Mandatory Visualizations
Caption: Selective cleavage of the Boc group in the presence of a Z group.
Caption: A typical experimental workflow for selective Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. digital.csic.es [digital.csic.es]
- 12. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mcours.net [mcours.net]
Z-Lys(Boc)-OH: A Cornerstone for Branched Peptide Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of branched peptides, a critical endeavor in drug discovery and vaccine development, relies heavily on the use of orthogonally protected amino acids. Among these, Nα-Benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-L-lysine (Z-Lys(Boc)-OH) serves as a pivotal building block. Its unique protecting group arrangement allows for the selective deprotection and subsequent elongation of peptide chains from the lysine (B10760008) side chain, facilitating the construction of complex, multi-functional peptide architectures such as multiple antigenic peptides (MAPs) and peptide dendrimers.
The Z-group is stable to the acidic conditions used to remove the Boc group during iterative cycles of Boc-based Solid-Phase Peptide Synthesis (SPPS), but can be selectively removed by hydrogenolysis.[1] This orthogonality is the cornerstone of its utility in creating well-defined branched structures.[1][2]
Core Applications:
-
Multiple Antigenic Peptides (MAPs): Z-Lys(Boc)-OH can be incorporated into a peptide backbone, and after selective deprotection of the ε-amino group, can serve as a branching point for the synthesis of multiple copies of an antigenic peptide. This approach is highly effective for producing high-titer anti-peptide antibodies and synthetic peptide vaccines.[3]
-
Peptide Dendrimers: The divergent synthesis of poly-L-lysine dendrimers often utilizes lysine derivatives with orthogonal protection to build successive generations of branches.[4][5] These dendrimers have applications in drug delivery and gene therapy.[4]
-
Site-Specific Conjugation: The free ε-amino group, exposed after selective deprotection, provides a specific site for the conjugation of other molecules, such as labels, drugs, or targeting moieties.
Quantitative Data Summary
The following table summarizes representative yields from syntheses involving lysine derivatives for creating branched structures. It is important to note that yields can vary significantly based on the specific sequence, scale, and purification methods employed.
| Product | Synthetic Strategy | Reported Yield | Reference |
| G2 Lysine Defect Dendrimer 2 | Solid-Phase Dendrimer Synthesis with Fmoc-Lys(Boc)-OH | 82% | [6] |
| G2 Lysine Defect Dendrimer 3 | Solid-Phase Dendrimer Synthesis with Fmoc-Lys(Boc)-OH | 86% | [6] |
| G2 Lysine Defect Dendrimer 4 | Solid-Phase Dendrimer Synthesis with Boc-Lys(Fmoc)-OH | 88% | [6] |
| Z-Lys(Boc)-OH dicyclohexylamine (B1670486) salt | Solution-phase synthesis | 60% | [7] |
| First to Fourth Generation Poly-L-lysine Dendrimers | Solution-phase synthesis with Boc-L-Lys(Boc)-OH·DCHA | 60% - 80% | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Branched Peptide using Z-Lys(Boc)-OH (Boc-SPPS)
This protocol outlines the general steps for synthesizing a branched peptide on a solid support using a Boc-based strategy.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield resin) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).[1]
2. Main Chain Elongation (Boc-SPPS Cycles):
-
Boc Deprotection: Remove the Nα-Boc protecting group using a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[1]
-
Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIPEA) in DMF.[8]
-
Amino Acid Coupling: Couple the next Boc-protected amino acid (including Z-Lys(Boc)-OH at the desired branching point) using a suitable coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.[9]
-
Capping (Optional): After each coupling step, cap any unreacted amino groups using acetic anhydride (B1165640) and DIPEA in DMF to prevent the formation of deletion sequences.[8]
-
Repeat these steps for each amino acid in the main peptide chain.
3. Selective Z-Group Deprotection:
-
Once the main chain is synthesized, selectively remove the Z-group from the lysine side chain.
-
Reagents: 10% Palladium on Carbon (Pd/C) catalyst and a hydrogen source (e.g., hydrogen gas, formic acid, or ammonium (B1175870) formate).[8]
-
Procedure (Catalytic Transfer Hydrogenation):
-
Swell the peptide-resin in a suitable solvent (e.g., Methanol, Ethanol, or DMF).
-
Add the Pd/C catalyst and the hydrogen donor.
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitor by a suitable test like the Kaiser test).
-
Thoroughly wash the resin to remove the catalyst and byproducts.[8]
-
4. Branch Synthesis:
-
With the ε-amino group of the lysine now free, synthesize the branch peptide chain using the standard Boc-SPPS cycles as described in step 2.
5. Cleavage and Final Deprotection:
-
Cleave the completed branched peptide from the resin and remove all remaining protecting groups (including the side-chain protecting groups and the N-terminal Boc group) using a strong acid, such as liquid hydrogen fluoride (B91410) (HF) or a cleavage cocktail (e.g., 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS)).[1][8]
6. Purification and Analysis:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
-
Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.[8]
Protocol 2: Synthesis of a Lysine Dendrimer (G1) using Boc-Lys(Boc)-OH (Solution Phase)
This protocol describes the synthesis of a first-generation lysine dendron in solution.
1. First Generation Synthesis:
-
Reagents: Propargylamine (core), Boc-Lys(Boc)-OH, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), DIPEA, and DCM.[10]
-
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve propargylamine, Boc-Lys(Boc)-OH, EDC, and HOBT in DCM.[10]
-
Add DIPEA to the mixture.
-
Stir the reaction in an ice-water bath for 30 minutes, then warm to room temperature and stir for 24 hours.[10]
-
Work up the reaction mixture to isolate the G1 dendron.
-
2. Deprotection:
-
Reagents: TFA and DCM.[10]
-
Procedure:
3. Second Generation Synthesis:
-
Couple Boc-Lys(Boc)-OH to the deprotected G1 dendron using the coupling procedure described in step 1 to create the G2 dendron.[10]
Visualizations
Caption: Workflow for branched peptide synthesis using Z-Lys(Boc)-OH.
Caption: General workflow for the divergent synthesis of a lysine dendrimer.
Caption: Orthogonal protection strategy of Z-Lys(Boc)-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. qyaobio.com [qyaobio.com]
- 4. Frontiers | Recent Advances in Epsilon-Poly-L-Lysine and L-Lysine-Based Dendrimer Synthesis, Modification, and Biomedical Applications [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. rsc.org [rsc.org]
Incorporation of Z-Lys(Boc)-OH into a Peptide Sequence: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the incorporation of Nε-benzyloxycarbonyl-Nα-tert-butyloxycarbonyl-L-lysine (Z-Lys(Boc)-OH) into peptide sequences. These guidelines are intended for researchers, scientists, and drug development professionals engaged in solid-phase and solution-phase peptide synthesis. The use of Z-Lys(Boc)-OH offers a valuable orthogonal protection strategy, enabling the selective deprotection and modification of the lysine (B10760008) side chain, a critical step in the synthesis of complex peptides, peptide-drug conjugates, and post-translationally modified peptide analogues.
Introduction to Orthogonal Protection using Z-Lys(Boc)-OH
In peptide synthesis, protecting groups are essential for preventing unwanted side reactions at reactive functional groups of amino acids. An orthogonal protection strategy allows for the selective removal of one type of protecting group in the presence of others under different chemical conditions. Z-Lys(Boc)-OH is a prime example of a building block for such a strategy.
The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the ε-amino group of the lysine side chain is protected by the hydrogenolysis-labile benzyloxycarbonyl (Z or Cbz) group. This orthogonality is pivotal for advanced peptide synthesis, where the lysine side chain is a common site for modifications such as ubiquitination, biotinylation, or the attachment of cytotoxic drugs.
Quantitative Data Summary
While direct head-to-head comparative studies providing quantitative data on the performance of Z-Lys(Boc)-OH versus other protected lysine derivatives under identical conditions are not extensively available in the literature, the following tables summarize representative data compiled from various sources for solid-phase and solution-phase peptide synthesis. It is important to note that yields and purities are highly sequence-dependent and can be influenced by the coupling reagents, resin, and specific reaction conditions.
Table 1: Representative Data for Solid-Phase Peptide Synthesis (SPPS)
| Parameter | Z-Lys(Boc)-OH Strategy | Fmoc-Lys(Boc)-OH Strategy (for comparison) | Notes |
| Coupling Efficiency | >98% | >99% | Coupling efficiency is generally high for both, often monitored by a qualitative ninhydrin (B49086) test. Microwave-assisted SPPS can enhance coupling efficiency, particularly for sterically hindered residues.[1] |
| Boc Deprotection Yield (α-amino) | >99% | N/A | Typically achieved with 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). |
| Z Deprotection Yield (ε-amino) | 85-95% | N/A | Achieved by catalytic transfer hydrogenation (e.g., Pd/C, ammonium (B1175870) formate). Yield can be influenced by catalyst activity and the presence of catalyst poisons.[2] |
| Final Crude Peptide Purity (by HPLC) | 70-90% | 80-95% | Purity is sequence-dependent and influenced by the efficiency of each synthesis cycle and the final cleavage conditions. |
Table 2: Representative Data for Solution-Phase Synthesis of a Dipeptide (e.g., Z-Lys(Z)-Gly-OMe)
| Parameter | Value | Notes |
| Coupling Reaction Time | 4 - 12 hours | Monitored by Thin Layer Chromatography (TLC) to ensure completion.[3] |
| Crude Product Yield (after work-up) | 85 - 95% | This is the yield before purification by column chromatography.[3] |
| Purified Product Yield | 70 - 85% | Yield after purification. |
| Z-Group Deprotection Yield | >90% | Using catalytic transfer hydrogenation. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating Z-Lys(Boc)-OH
This protocol outlines the manual steps for incorporating a Z-Lys(Boc)-OH residue into a peptide chain using a Boc-based SPPS strategy on a Merrifield resin.
Materials and Reagents:
-
Merrifield resin (or other suitable Boc-compatible resin)
-
Z-Lys(Boc)-OH
-
Other Nα-Boc protected amino acids
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Scavengers for cleavage (e.g., anisole, thioanisole)
-
Hydrogen fluoride (B91410) (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
-
Palladium on carbon (Pd/C, 10%)
-
Ammonium formate (B1220265) or formic acid
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 25-50% TFA in DCM to the resin and agitate for 30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3x).
-
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Add a solution of 10% DIPEA in DCM and agitate for 5 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (3x) and then with DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Z-Lys(Boc)-OH (2-4 equivalents relative to resin loading), HBTU (or HATU, 2-4 eq.), and HOBt (2-4 eq.) in DMF.
-
Add DIPEA (4-8 eq.) to the activation mixture and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Peptide Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Nα-Boc Deprotection: Perform a final deprotection (step 2) to remove the Boc group from the N-terminal amino acid.
-
Selective Z-Group Deprotection (On-Resin):
-
Wash the peptide-resin with methanol (B129727).
-
Suspend the resin in methanol and add Pd/C (10% by weight of the peptide-resin).
-
Add ammonium formate (4-5 equivalents relative to the Z-groups).
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS analysis of a small cleaved sample.
-
Filter the catalyst and wash the resin with methanol, DMF, and DCM.
-
-
Side Chain Modification: The deprotected ε-amino group is now available for on-resin modification.
-
Final Cleavage from Resin:
-
Dry the peptide-resin under vacuum.
-
Perform cleavage using an appropriate strong acid cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole) at 0°C for 1-2 hours.[4]
-
Precipitate the crude peptide in cold diethyl ether, wash, and lyophilize.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Synthesis of a Dipeptide (Z-Lys(Z)-Gly-OMe)
This protocol describes the synthesis of a protected dipeptide in solution.
Materials and Reagents:
-
Z-Lys(Z)-OSu (Nα,Nε-Di-Z-L-lysine N-hydroxysuccinimide ester)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)
Procedure:
-
Preparation of Glycine Methyl Ester Free Base:
-
Dissolve H-Gly-OMe·HCl (1.2 equivalents) in anhydrous DCM.
-
Add DIPEA or TEA (1.2 equivalents) and stir at room temperature for 20 minutes.
-
-
Coupling Reaction:
-
In a separate flask, dissolve Z-Lys(Z)-OSu (1.0 equivalent) in anhydrous DCM.
-
Add the freshly prepared H-Gly-OMe solution to the Z-Lys(Z)-OSu solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
-
Deprotection of Z-Groups:
-
Dissolve the purified Z-Lys(Z)-Gly-OMe in methanol.
-
Add Pd/C (10% by weight) and ammonium formate (4-5 equivalents).
-
Stir at room temperature for 1-4 hours until the reaction is complete (monitored by TLC).
-
Filter off the catalyst through Celite and concentrate the filtrate to obtain H-Lys-Gly-OMe.
-
Visualizations
Experimental Workflow for SPPS using Z-Lys(Boc)-OH
Caption: Workflow for Solid-Phase Peptide Synthesis incorporating Z-Lys(Boc)-OH.
Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection of Boc and Z groups.
Ubiquitination Signaling Pathway
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
References
Application Notes and Protocols: Reagents for Z-Group Removal in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in solid-phase peptide synthesis (SPPS) due to its stability under various conditions. However, its efficient and clean removal is a critical step to yield the final peptide product. The choice of deprotection reagent and protocol is paramount to ensure high yield and purity, minimizing side reactions with sensitive amino acid residues.
This document provides detailed application notes and protocols for the most common methods of Z-group removal in solid-phase synthesis: Acidolysis and Catalytic Transfer Hydrogenation .
Methods for Z-Group Removal
Two primary strategies are employed for the cleavage of the Z-group from a peptide anchored to a solid support: strong acid-mediated cleavage (acidolysis) and catalytic transfer hydrogenation.
Acidolysis: Cleavage with Strong Acids
Acidolysis involves the use of strong acids to cleave the Z-group, typically through an SN1 mechanism. This method is robust and efficient but requires careful handling of corrosive reagents and the use of scavengers to prevent side reactions.
Common Reagents:
-
Anhydrous Hydrogen Fluoride (B91410) (HF): A highly effective but hazardous reagent that requires specialized equipment.
-
Trifluoroacetic Acid (TFA): A commonly used strong acid, often in a "cleavage cocktail" with scavengers.
| Reagent | Typical Concentration | Temperature | Reaction Time | Scavengers | Key Considerations |
| Anhydrous Hydrogen Fluoride (HF) | 90% in scavenger mixture | 0 °C | 1-2 hours | p-cresol, p-thiocresol, anisole, dimethyl sulfide | Requires a specialized Teflon/Kel-F apparatus due to its high corrosivity.[1][2][3] Efficiently removes most benzyl-based protecting groups.[1][4][5] |
| Trifluoroacetic Acid (TFA) | 95% in cleavage cocktail | Room Temperature | 2-4 hours | Triisopropylsilane (TIS), Water, Dithiothreitol (DTT), Phenol | A less hazardous alternative to HF, but may not be as effective for all protecting groups. The composition of the cleavage cocktail is critical to prevent side reactions.[6][7] |
This protocol describes a general procedure for the removal of the Z-group and cleavage of the peptide from the resin using a TFA-based cocktail.
Materials:
-
Peptide-resin with Z-protected amine(s)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Shaker or rocker
-
Centrifuge
-
Nitrogen or argon gas line
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Swelling: Swell the resin in DCM for 30 minutes and then drain the solvent.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail by carefully mixing TFA, TIS, and water in a ratio of 95:2.5:2.5 (v/v/v). Prepare this solution fresh before use in a fume hood.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the TFA solution containing the cleaved peptide into a new tube containing cold diethyl ether (10 times the volume of the TFA solution) to precipitate the peptide.
-
Washing: Wash the resin with a small amount of fresh TFA to recover any remaining peptide and add it to the ether suspension.
-
Pelleting: Centrifuge the ether suspension to pellet the precipitated peptide.
-
Ether Washes: Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and byproducts.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Catalytic Transfer Hydrogenation (CTH)
Catalytic transfer hydrogenation is a milder method for Z-group removal that avoids the use of strong, corrosive acids.[8][9] This technique utilizes a catalyst, typically palladium-based, and a hydrogen donor to selectively cleave the benzylic C-O bond of the Z-group.[8]
Common Reagents:
-
Catalyst: 10% Palladium on carbon (Pd/C) is the most common catalyst.[8][10]
-
Hydrogen Donor: Formic acid, ammonium (B1175870) formate, or 1,4-cyclohexadiene (B1204751) are frequently used as hydrogen sources.[8][10]
| Catalyst | Hydrogen Donor | Solvent | Temperature | Reaction Time | Key Considerations |
| 10% Pd/C | Formic Acid | Methanol, Acetic Acid | Room Temperature | 1-4 hours | A convenient and efficient method.[10][11] Formic acid can also serve as a good solvent for many peptides.[10] |
| 10% Pd/C | Ammonium Formate | Methanol, Ethanol | Room Temperature | 30 min - 2 hours | Generally faster than using formic acid. |
| 10% Pd/C | 1,4-Cyclohexadiene | Ethanol, THF | Room Temperature | 1-3 hours | An effective hydrogen donor, but benzene (B151609) is a byproduct.[8] |
This protocol outlines a general procedure for the deprotection of a Z-group on a solid-supported peptide using palladium on carbon and formic acid.
Materials:
-
Z-protected peptide-resin
-
10% Palladium on carbon (Pd/C)
-
Formic acid
-
Methanol (or other suitable solvent)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel with a filter
-
Shaker
Procedure:
-
Resin Swelling: Swell the Z-protected peptide-resin in the chosen solvent (e.g., methanol) for 30 minutes in the reaction vessel.
-
Catalyst Addition: Add 10% Pd/C to the resin slurry (typically 0.1 to 0.5 equivalents by weight relative to the resin).
-
Hydrogen Donor Addition: Carefully add formic acid to the reaction mixture (a large excess is typically used, often as a co-solvent with methanol).
-
Reaction: Seal the reaction vessel and gently agitate the mixture at room temperature. Monitor the reaction progress by a suitable method (e.g., LC-MS analysis of a small cleaved sample). The reaction is typically complete within 1-4 hours.
-
Catalyst Removal: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon drying; keep it wet.
-
Resin Washing: Wash the resin thoroughly with methanol, followed by DCM, to remove any residual reagents and byproducts.
-
Drying: Dry the deprotected peptide-resin under vacuum.
Visualizing the Processes
To better understand the chemical transformations and workflows, the following diagrams are provided.
Caption: Mechanism of Z-group removal by acidolysis.
Caption: Mechanism of Z-group removal by CTH.
Caption: General workflow for Z-group deprotection.
Conclusion
The selection of an appropriate reagent and protocol for Z-group removal is a critical decision in solid-phase peptide synthesis. While acidolysis with TFA is a widely practiced and effective method, catalytic transfer hydrogenation offers a milder and often more selective alternative. The choice between these methods should be guided by the specific peptide sequence, the presence of other sensitive protecting groups, and the available laboratory equipment. The protocols and data presented herein provide a comprehensive guide for researchers to perform this crucial deprotection step efficiently and safely.
References
- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. | Semantic Scholar [semanticscholar.org]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 9. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes: Z-Lys(Boc)-OH for Site-Selective Lysine Modification
Introduction
In the fields of peptide synthesis, drug development, and chemical biology, the ability to introduce modifications at specific sites within a peptide or protein is paramount. Nα-tert-butyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine, commonly known as Z-Lys(Boc)-OH or Boc-Lys(Z)-OH, is a crucial building block that facilitates such precision.[1] Its utility stems from the orthogonal protecting group strategy it employs. The α-amino group is protected by an acid-labile Boc group, while the ε-amino group of the lysine (B10760008) side chain is protected by a Z (or Cbz) group, which is removable under different conditions, typically hydrogenolysis.[1][2] This differential stability allows for the selective deprotection of the lysine side chain, creating a unique reactive handle for the attachment of various moieties—such as fluorophores, drug conjugates, or biotin (B1667282) tags—while the peptide backbone remains fully protected and anchored to a solid support.[3]
These application notes provide a comprehensive overview, including detailed protocols and workflows, for researchers utilizing Z-Lys(Boc)-OH to synthesize selectively modifiable peptides.
Chemical and Physical Properties
Z-Lys(Boc)-OH is a white crystalline powder used as a fundamental raw material in peptide synthesis, particularly for bioactive compounds and GLP-1 analogues.[4]
| Property | Value |
| CAS Number | 2389-45-9 |
| Molecular Formula | C₁₉H₂₈N₂O₆[4] |
| Molecular Weight | 380.44 g/mol |
| Appearance | White crystalline powder[4] |
| Purity | ≥98% |
| Melting Point | 75–79 °C[4] |
| Storage Conditions | Store sealed in a freezer at temperatures below −20 °C[4] |
Principle of Orthogonal Protection
The core advantage of Z-Lys(Boc)-OH lies in its orthogonal protection scheme. The Boc and Z groups can be selectively removed without affecting each other, enabling precise control over the synthetic pathway.[5] The Boc group is removed with moderate acid (e.g., TFA), a standard step in Boc-based Solid-Phase Peptide Synthesis (SPPS), while the Z group is stable to these conditions.[6] Conversely, the Z group is typically removed by catalytic hydrogenolysis, which does not affect the Boc group or most other standard acid-labile side-chain protecting groups.[7]
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-L-Lys(Z)-OH | Protected Amino Acids for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Incomplete Z-group deprotection from lysine side chain
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete deprotection of the benzyloxycarbonyl (Z-group or Cbz) protecting group from lysine (B10760008) side chains.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the Z-group from a lysine side chain?
The two most prevalent methods for Z-group deprotection are catalytic hydrogenation and acidolysis.[1][2]
-
Catalytic Hydrogenation: This is a mild and widely used method that involves reacting the Z-protected peptide with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.[2] An alternative, known as catalytic transfer hydrogenation, utilizes a hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265) instead of hydrogen gas.[2][3]
-
Acidolysis: This method employs strong acids to cleave the Z-group. Common reagents include hydrogen bromide (HBr) in acetic acid, trifluoroacetic acid (TFA), or hydrogen chloride (HCl) in an organic solvent.[1][2] This approach is useful when the molecule contains other functional groups sensitive to hydrogenation.[2]
Q2: How can I monitor the progress of the Z-group deprotection reaction?
Monitoring the reaction progress is crucial to determine the point of completion and to avoid unnecessary exposure of the peptide to harsh conditions. Several techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and effective method to observe the disappearance of the starting material and the appearance of the product, which will have different retention factors (Rf).[2] A ninhydrin (B49086) stain can be used to visualize the newly formed free amine of the deprotected lysine.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate assessment of the reaction mixture, confirming the mass of the desired product and identifying any potential side products.[2]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is a highly effective way to monitor the disappearance of the Z-protected peptide peak and the appearance of the deprotected product peak.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the characteristic benzyl (B1604629) protons of the Z-group.[2]
Q3: What are the potential side reactions during Z-group deprotection?
Side reactions can occur depending on the chosen deprotection method and the peptide sequence.
-
With Catalytic Hydrogenation:
-
Catalyst Poisoning: Substrates containing sulfur or certain nitrogen-containing heterocycles can poison the palladium catalyst, leading to incomplete or stalled reactions.[5]
-
Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium surface, inhibiting further catalytic activity.[5]
-
-
With Acidolysis:
Troubleshooting Guides
Issue: Incomplete Deprotection with Catalytic Hydrogenation
If you observe a significant amount of starting material remaining after catalytic hydrogenation, consider the following troubleshooting steps:
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity/Poisoning | - Use a fresh, high-quality catalyst.[5] - Increase catalyst loading (e.g., from 10% to 20-50 mol%).[2][6] - Consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[2][5] - Ensure solvents and the substrate are free of impurities that could poison the catalyst.[6] |
| Insufficient Hydrogen | - Ensure the system is properly purged and under a positive pressure of hydrogen gas.[2] - For catalytic transfer hydrogenation, use a fresh hydrogen donor and ensure it is in sufficient excess.[2][6] - Ensure vigorous stirring to facilitate proper mixing of gas and liquid phases.[5] |
| Poor Solubility | - Test different solvents or solvent mixtures (e.g., methanol (B129727), ethanol, acetic acid, or mixtures with water) to ensure the substrate is fully dissolved.[2][5][6] - Moderately increase the reaction temperature (e.g., to 40-60 °C).[6] |
| Product Inhibition | - Consider adding a small amount of a weak acid, like acetic acid, to the reaction mixture. This can protonate the newly formed amine, reducing its ability to coordinate with and inhibit the catalyst.[2][6] |
Issue: Incomplete Deprotection with Acidolysis (e.g., HBr in Acetic Acid)
If your deprotection with strong acid is incomplete, the following points should be addressed:
| Possible Cause | Troubleshooting Steps |
| Insufficient Acid Strength/Concentration | - Use a higher concentration of the acidic reagent (e.g., 33% HBr in acetic acid).[1][6] - Increase the reaction temperature if the peptide is stable under such conditions.[6] |
| Short Reaction Time | - Extend the reaction time and continue to monitor the progress by TLC or HPLC.[1][6] |
| Presence of Water | - Ensure anhydrous conditions and use fresh, high-quality reagents, as moisture can interfere with the reaction.[6] |
| Formation of Multiple Products | - If strong acidolysis leads to multiple undesired products, consider switching to a milder deprotection method like catalytic hydrogenation, if the molecule is compatible.[2] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C and H₂ Gas
-
Reaction Setup: Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or acetic acid) in a round-bottom flask.[1]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution. A typical loading is 10-20% by weight relative to the peptide.[6]
-
Hydrogenation: Purge the flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (a balloon is often sufficient for lab-scale reactions).[2]
-
Reaction: Stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress using TLC or HPLC. The reaction is typically complete within 2-6 hours.[1]
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent.[1]
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected peptide.[1]
Protocol 2: Catalytic Transfer Hydrogenation using Pd/C and Formic Acid
-
Reaction Setup: Dissolve the Z-protected peptide in methanol to a concentration that ensures complete dissolution (e.g., ~0.1 M).[6]
-
Catalyst Addition: Add 10% Pd/C catalyst (approximately 10-20% by weight relative to the peptide).[6]
-
Hydrogen Donor Addition: Purge the flask with an inert gas. To the stirred suspension, add formic acid (approximately 5-10 equivalents).[6]
-
Reaction: Stir the mixture vigorously at room temperature. These reactions are often rapid, completing within 5-30 minutes.[6]
-
Monitoring: Monitor the reaction progress by TLC or HPLC.[6]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the filter cake with methanol.[6]
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the deprotected product.[6]
Protocol 3: Acidolysis using HBr in Acetic Acid
-
Reaction Setup: Place the Z-protected peptide in a round-bottom flask.
-
Acid Treatment: Add a solution of 33% hydrogen bromide (HBr) in acetic acid to the flask.[1]
-
Reaction: Stir the mixture at room temperature for 1-2 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, precipitate the crude peptide by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.[1]
-
Isolation: Collect the precipitated peptide hydrobromide salt by centrifugation or filtration. Wash the precipitate with cold diethyl ether to remove residual acetic acid and HBr, and then dry the product under vacuum.[1]
Visualizations
Caption: Troubleshooting workflow for incomplete Z-group deprotection.
Caption: Z-group deprotection pathways for lysine.
References
Side reactions associated with Z-group cleavage by HF
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding side reactions associated with the cleavage of the benzyloxycarbonyl (Z-group) protecting group using hydrogen fluoride (B91410) (HF).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Z-group cleavage by HF, and why does it lead to side reactions?
The cleavage of the Z-group (benzyloxycarbonyl) by anhydrous hydrogen fluoride (HF) primarily proceeds through an SN1 mechanism.[1][2] This involves the protonation of the carbamate (B1207046) oxygen by the strong acid (HF), followed by the departure of the stable benzyl (B1604629) carbocation, leaving the deprotected amine. The highly reactive benzyl carbocations are the main culprits behind various side reactions, as they can act as potent alkylating agents for nucleophilic residues within the peptide sequence.[2][3]
Q2: Which amino acid residues are most susceptible to side reactions during HF cleavage?
Amino acids with nucleophilic side chains are particularly vulnerable to alkylation by the benzyl carbocations generated during Z-group cleavage.[2][4] These include:
-
Cysteine: The sulfhydryl group is highly nucleophilic.
-
Methionine: The thioether side chain can be alkylated.[2]
-
Tryptophan: The indole (B1671886) ring is susceptible to electrophilic attack.[2]
-
Tyrosine: The phenolic ring can be alkylated, leading to byproducts like 3-benzyltyrosine.[2][5]
Q3: What are scavengers, and how do they minimize side reactions?
Scavengers are nucleophilic compounds added to the cleavage cocktail to trap the reactive carbocations generated during the deprotection step.[2][3] By reacting with the carbocations, scavengers prevent them from modifying the desired peptide.[4] The choice of scavenger is critical and depends on the amino acid composition of the peptide.
Troubleshooting Guide
Problem 1: Low yield of the desired peptide after HF cleavage.
-
Possible Cause: Incomplete cleavage or significant side reactions leading to product loss.
-
Solution:
-
Optimize Reaction Conditions: Ensure the reaction temperature is maintained between -5°C and 0°C. Lower temperatures can lead to incomplete removal of some protecting groups, while higher temperatures can increase side reactions.[1] The reaction time may be extended to 1.5 hours if deprotection is incomplete.[1]
-
Select Appropriate Scavengers: The choice and concentration of scavengers are crucial for minimizing side reactions that consume the starting material.[6] Refer to the scavenger selection table below.
-
Post-Cleavage Work-up: Ensure proper precipitation of the peptide with cold diethyl ether to minimize product loss during work-up.[6]
-
Problem 2: Presence of unexpected peaks during HPLC analysis of the crude product.
-
Possible Cause: Formation of side products due to alkylation or other modifications.
-
Solution:
-
Identify the Side Product: Use mass spectrometry (MS) to identify the mass of the impurity, which can suggest the nature of the modification (e.g., addition of a benzyl group).
-
Review Scavenger Strategy: The presence of specific side products can indicate an inappropriate or insufficient scavenger cocktail. For instance, tyrosine alkylation suggests the need for a more effective scavenger for the benzyl carbocation, such as p-cresol.[2]
-
Consider a "Low-High" HF Procedure: This two-step method can minimize side reactions. The "low HF" step, using a lower concentration of HF in dimethyl sulfide (B99878) (DMS), proceeds via an SN2 mechanism, avoiding carbocation formation and reducing alkylation. The subsequent "high HF" step then removes more resistant protecting groups.[7]
-
Problem 3: Aspartimide formation in peptides containing Asp-Gly sequences.
-
Possible Cause: The side-chain carboxyl group of aspartic acid can cyclize with the backbone amide nitrogen, especially when followed by a small, flexible residue like glycine. This is promoted by strong acids.
-
Solution:
-
Maintain Low Temperature: Perform the cleavage at 0°C or lower to reduce the rate of aspartimide formation.
-
Use a "Low-High" HF Procedure: The milder conditions of the "low HF" step are less likely to promote this side reaction.
-
Data Presentation
Table 1: Common Scavengers for HF Cleavage and Their Applications
| Scavenger | Target Residues/Side Reactions | Typical Concentration (v/v) | Notes |
| Anisole | Tryptophan, Methionine, Cysteine | 5-10% | Prevents alkylation by benzyl and t-butyl cations. |
| p-Cresol | Tyrosine, Tryptophan | 5-10% | Effective in preventing ring alkylation of tyrosine.[2][4] |
| Dimethyl Sulfide (DMS) | General carbocation scavenger | Used in "Low HF" procedures (e.g., HF/DMS 1:3) | Helps to shift the cleavage mechanism to SN2.[5] |
| 1,2-Ethanedithiol (EDT) | Tryptophan (deformylation) | 1-5% | Can be used for in-situ deformylation of Trp(For).[2] |
| Thiophenol | Tryptophan | 1-5% | Alternative scavenger when Trp is present.[3] |
Experimental Protocols
Standard HF Cleavage Protocol
-
Preparation: Place the peptide-resin and a Teflon-coated stir bar into the reaction vessel of a dedicated HF apparatus. Add the appropriate scavenger cocktail (refer to Table 1).
-
Cooling: Secure the cap onto the reaction vessel and cool it in a dry ice/methanol bath for at least 5 minutes.
-
HF Distillation: Distill the required volume of anhydrous HF into the reaction vessel (typically 10 mL per 0.2 mmol of peptide-resin).
-
Reaction: Maintain the reaction temperature between 0°C and 5°C with constant stirring for 30 to 60 minutes. For peptides containing Arg(Tos), the cleavage time may need to be extended up to 2 hours.[7]
-
HF Evaporation: After the reaction is complete, evaporate the HF under a stream of nitrogen or under vacuum at 0°C.
-
Work-up:
-
Filter the resin using a fine sintered glass funnel and wash it with a small amount of trifluoroacetic acid (TFA).
-
Combine the filtrates and add 8-10 volumes of cold methyl t-butyl ether to precipitate the peptide.
-
If necessary, keep the mixture at 4°C overnight to facilitate complete precipitation.
-
Filter the precipitated peptide and wash it with cold ether to remove scavengers and other byproducts.[7]
-
Visualizations
Caption: Z-group cleavage by HF and subsequent side reactions.
References
- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 3. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. SN 1 and SN 2 mechanisms for the deprotection of synthetic peptides by hydrogen fluoride. Studies to minimize the tyrosine alkylation side reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
Technical Support Center: Optimizing Z-Lys(Boc)-OH Coupling Efficiency in SPPS
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the coupling of Z-Lys(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the incorporation of Z-Lys(Boc)-OH into a peptide sequence.
Issue 1: Low Coupling Efficiency of Z-Lys(Boc)-OH
Question: What should I do if I observe low coupling efficiency or a positive Kaiser test after attempting to couple Z-Lys(Boc)-OH?
Answer:
Low coupling efficiency with Z-Lys(Boc)-OH is a common challenge primarily due to the steric hindrance imposed by both the N-terminal benzyloxycarbonyl (Z) group and the side-chain tert-butyloxycarbonyl (Boc) group.[1] This steric bulk can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support.
Potential Causes & Solutions:
-
Inadequate Activation: The chosen coupling reagent may not be potent enough to overcome the steric hindrance.
-
Solution: Switch to a more powerful coupling reagent. Uronium/aminium salts like HATU and HBTU, or phosphonium (B103445) salts like PyBOP, are generally more effective for sterically hindered amino acids than carbodiimides like DIC.[2][3] HATU is often preferred for its rapid activation and ability to suppress racemization.[4]
-
-
Insufficient Reaction Time: The coupling reaction may not have been allowed to proceed to completion.
-
Solution: Extend the coupling time to 2-4 hours, or even overnight in particularly difficult cases. Monitor the reaction progress using the Kaiser test.[5]
-
-
Suboptimal Reagent Concentration: The concentration of the activated Z-Lys(Boc)-OH may be too low.
-
Solution: Increase the equivalents of Z-Lys(Boc)-OH and the coupling reagents. Using 2-4 equivalents is a common practice.
-
-
Peptide Aggregation: The growing peptide chain on the resin may aggregate, making the N-terminal amine inaccessible.
-
Solution: Employ strategies to disrupt secondary structures, such as using chaotropic salts (e.g., LiCl) or switching to a solvent system known to reduce aggregation, like a mixture of DMF and DCM.
-
-
Double Coupling: If a single coupling proves insufficient, a second coupling with fresh reagents is a highly effective strategy.[6]
Issue 2: Appearance of Unexpected Side Products
Question: My mass spectrometry results show unexpected masses after the Z-Lys(Boc)-OH coupling step. What are the likely side reactions and how can I prevent them?
Answer:
Several side reactions can occur during the coupling of Z-Lys(Boc)-OH, leading to impurities in the final peptide.
Common Side Reactions & Prevention Strategies:
-
Guanidinylation: This occurs when using uronium/aminium-based coupling reagents like HBTU and HATU in excess. The reagent can react with the free N-terminal amine of the peptide, forming a guanidinium (B1211019) cap that terminates the peptide chain.[2][7]
-
Prevention: Avoid using a large excess of the uronium/aminium reagent. Pre-activating the Z-Lys(Boc)-OH in a separate vessel for a few minutes before adding it to the resin can also minimize this side reaction. Phosphonium-based reagents like PyBOP do not cause guanidinylation and can be a good alternative if this is a persistent issue.[7]
-
-
Racemization: The chiral integrity of the amino acid can be compromised during activation, leading to the incorporation of the D-isomer.
-
Prevention: The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress racemization. Coupling reagents like HATU, which is based on HOAt, are particularly effective at preventing racemization.[4] Performing the coupling at room temperature or below can also help.
-
-
Formation of Deletion Sequences: This is a direct consequence of incomplete coupling, where a portion of the peptide chains on the resin fail to have the Z-Lys(Boc)-OH added.
-
Prevention: Ensure complete coupling by using the strategies outlined in "Issue 1," such as using a stronger coupling reagent, extending the reaction time, or performing a double coupling. Monitoring each coupling step with a qualitative test like the Kaiser test is crucial.
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are recommended for Z-Lys(Boc)-OH?
A1: For sterically hindered amino acids like Z-Lys(Boc)-OH, high-potency coupling reagents are recommended. While standard carbodiimide (B86325) reagents like DIC with an additive like HOBt can be used, uronium/aminium salts such as HATU and HBTU , and phosphonium salts like PyBOP are generally more effective.[2][3] HATU is often considered one of the most efficient reagents for difficult couplings due to its high reactivity and low racemization rates.[4]
Q2: How many equivalents of Z-Lys(Boc)-OH and coupling reagents should I use?
A2: For a standard coupling, using 2 to 4 equivalents of Z-Lys(Boc)-OH, the coupling reagent, and a base (like DIEA) relative to the resin loading is a good starting point. For particularly difficult sequences, increasing the equivalents may be necessary.
Q3: Is it necessary to monitor the coupling reaction?
A3: Yes, it is highly recommended to monitor the completion of the coupling reaction, especially for a sterically hindered residue like Z-Lys(Boc)-OH. The Kaiser test is a simple and effective qualitative method to detect the presence of free primary amines on the resin, indicating an incomplete reaction.
Q4: Can I perform the coupling at an elevated temperature to improve efficiency?
A4: While cautiously increasing the temperature (e.g., to 30-40°C) can sometimes improve coupling efficiency for difficult sequences, it also increases the risk of racemization. It is generally preferable to first try other strategies like using a more powerful coupling reagent, extending the reaction time, or performing a double coupling at room temperature.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Typical Equivalents (AA:Reagent:Base) | Typical Coupling Time | Relative Efficiency for Hindered Couplings | Key Considerations |
| DIC/HOBt | 2:2:4 | 2 - 6 hours | Moderate | Cost-effective; risk of N-acylurea formation. |
| HBTU | 2:2:4 | 30 - 120 minutes | High | Potential for guanidinylation if used in excess. |
| HATU | 2:2:4 | 15 - 60 minutes | Very High | Generally faster and with lower racemization than HBTU; more expensive.[4] |
| PyBOP | 2:2:4 | 30 - 120 minutes | High | Does not cause guanidinylation; byproducts are generally less hazardous than older phosphonium reagents.[3] |
Note: Coupling times are estimates and can vary depending on the specific peptide sequence and reaction conditions. Monitoring with the Kaiser test is recommended to determine the actual time required for complete coupling.
Experimental Protocols
Protocol 1: Standard Coupling of Z-Lys(Boc)-OH using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Solution Preparation: In a separate vessel, dissolve Z-Lys(Boc)-OH (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Activation: Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the coupling solution and agitate for 1-2 minutes to pre-activate the amino acid.
-
Coupling Reaction: Add the activated coupling solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), continue the coupling for another 1-2 hours or proceed to a double coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times) and then with dichloromethane (B109758) (DCM) (3 times).
Protocol 2: The Kaiser Test (for monitoring free primary amines)
-
Sample Preparation: Collect a small sample of resin beads (approx. 5-10 mg) and wash them thoroughly with DMF in a small test tube.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions to the resin beads:
-
Solution A: 5% (w/v) ninhydrin (B49086) in ethanol.
-
Solution B: 80% (w/v) phenol (B47542) in ethanol.
-
Solution C: 2% (v/v) of a 0.001 M aqueous KCN solution in pyridine.
-
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): Blue or purple color on the beads and/or in the solution.
-
Negative Result (Complete Coupling): Yellow or colorless beads and solution.
-
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency of Z-Lys(Boc)-OH.
Caption: Desired coupling pathway versus a potential side reaction (guanidinylation).
References
Preventing racemization of Z-Lys(Boc)-OH during activation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize and prevent racemization during the activation of Z-Lys(Boc)-OH in your peptide synthesis workflows.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the activation of Z-Lys(Boc)-OH?
A1: Racemization is the conversion of a pure enantiomer of a chiral molecule, like L-Z-Lys(Boc)-OH, into a mixture containing both its L and D forms. This loss of stereochemical integrity is a significant issue in peptide synthesis. The activation of the carboxylic acid group of Z-Lys(Boc)-OH makes the α-proton more acidic and susceptible to removal by a base. This can lead to the formation of diastereomeric peptides, which can be challenging to purify and may exhibit altered or diminished biological activity.[1]
Q2: What is the primary mechanism of racemization for Z-protected amino acids?
A2: The primary mechanism of racemization for Nα-acyl protected amino acids, including those with a Z-group (benzyloxycarbonyl), is through the formation of a 5(4H)-oxazolone intermediate.[2] The α-proton of this oxazolone (B7731731) is highly acidic and can be easily abstracted by a base. Subsequent reprotonation can occur from either side of the planar intermediate, leading to a mixture of L and D isomers. A secondary, less common mechanism is the direct enolization of the activated carboxylic acid by direct abstraction of the α-proton by a base.[3] Urethane-type protecting groups like Z (and Boc/Fmoc) are known to suppress oxazolone formation to a large extent compared to other N-acyl groups, but the risk is not eliminated, especially with strong activating agents or bases.[4]
Q3: Which factors have the most significant impact on the racemization of Z-Lys(Boc)-OH during activation?
A3: Several factors critically influence the extent of racemization:
-
Coupling Reagents: The choice of coupling reagent is paramount. Carbodiimides like DCC and EDC, when used alone, are known to cause significant racemization.[5]
-
Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, especially when using carbodiimides.[5][6]
-
Base: The strength and steric hindrance of the base used for neutralization or catalysis play a major role. Strong, non-hindered bases can increase the rate of α-proton abstraction.
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.[5]
-
Solvent: The polarity of the solvent can influence the reaction rates and the stability of intermediates, thereby affecting racemization. Polar solvents like DMF can sometimes increase the rate of epimerization.[5]
-
Activation Time: Prolonged pre-activation of the amino acid before the addition of the amine component increases the opportunity for racemization.
Q4: What are the recommended coupling reagents and additives for minimizing racemization of Z-Lys(Boc)-OH?
A4: To minimize racemization, it is highly recommended to use coupling reagents in combination with racemization-suppressing additives.
-
Carbodiimides with Additives: The use of N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) should always be paired with an additive like HOBt, HOAt, or Oxyma. The combination of DIC with Oxyma has been shown to be very effective in suppressing racemization for sensitive amino acids.[7]
-
Phosphonium and Uronium/Aminium Reagents: Reagents like HBTU, HATU, HCTU, and PyBOP are generally very efficient and lead to lower levels of racemization compared to carbodiimides used alone. HATU, which incorporates the HOAt moiety, is particularly effective.
-
Propylphosphonic Anhydride (T3P®): T3P® has emerged as a green and efficient coupling reagent for solution-phase peptide synthesis with Z-protected amino acids, showing low racemization levels.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of D-isomer detected in the final peptide. | Use of a carbodiimide (B86325) coupling reagent (e.g., DCC, DIC) without an additive. | Always use carbodiimides in conjunction with a racemization-suppressing additive such as HOBt, HOAt, or Oxyma. |
| Use of a strong, non-sterically hindered base (e.g., triethylamine). | Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. | |
| High reaction temperature. | Perform the coupling reaction at a lower temperature, for example, 0 °C. | |
| Prolonged pre-activation time. | Minimize the pre-activation time of Z-Lys(Boc)-OH with the coupling reagent before adding the amine component. Ideally, perform an in situ activation where all components are mixed together. | |
| Use of a highly polar aprotic solvent like DMF. | If solubility permits, consider using a less polar solvent such as dichloromethane (B109758) (DCM) or a mixture of solvents. | |
| Low coupling yield in addition to racemization. | Steric hindrance or aggregation. | Use a more potent coupling reagent like HATU or COMU. Consider adding chaotropic salts or changing the solvent to disrupt aggregation. |
| Insufficient activation. | Ensure stoichiometric amounts of coupling reagents and additives are used. For difficult couplings, a slight excess may be beneficial. |
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific reaction conditions. The following table provides illustrative data on the percentage of D-isomer formation for Z-protected amino acids under various coupling conditions, compiled from literature principles.
| Coupling Reagent/Additive | Base | Temperature (°C) | Solvent | Approximate % D-Isomer |
| DCC | TEA | 25 | DCM | 15-25% |
| DCC/HOBt | NMM | 0 | DCM | 1-3% |
| DIC/Oxyma | NMM | 0 | DCM/DMF | <1% |
| HBTU | DIPEA | 25 | DMF | 2-5% |
| HATU | DIPEA | 25 | DMF | <1-2% |
| T3P® | Pyridine | 25 | EtOAc | <2% |
Note: These are approximate values and can vary significantly based on the specific substrates and reaction times.
Experimental Protocols
Protocol 1: Solution-Phase Peptide Coupling of Z-Lys(Boc)-OH using DIC/Oxyma
This protocol describes a general procedure for the solution-phase coupling of Z-Lys(Boc)-OH to an amino acid ester (e.g., H-Gly-OMe) with minimal racemization.
-
Reagent Preparation:
-
Dissolve Z-Lys(Boc)-OH (1.0 equivalent) and the amino acid ester hydrochloride salt (1.0 equivalent) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add N-methylmorpholine (NMM) (1.0 equivalent) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
Add Oxyma (1.1 equivalents) to the solution.
-
-
Coupling Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N,N'-diisopropylcarbodiimide (DIC) (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off the precipitated diisopropylurea.
-
Dilute the filtrate with ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Chiral HPLC Analysis for Racemization Quantification
This method is used to determine the percentage of the undesired D-isomer in the synthesized peptide.
-
Peptide Hydrolysis:
-
Place a small sample (approx. 1 mg) of the purified peptide into a hydrolysis tube.
-
Add 500 µL of 6 M HCl.
-
Freeze, evacuate, and seal the tube under vacuum.
-
Heat at 110 °C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen.
-
-
Derivatization (Optional but often necessary for good separation):
-
Derivatize the hydrolyzed amino acids with a chiral derivatizing agent (e.g., Marfey's reagent) or prepare derivatives suitable for GC-MS analysis (e.g., N-pentafluoropropionyl amino acid isopropyl esters).
-
-
Chiral HPLC Analysis:
-
Dissolve the derivatized (or underivatized) amino acid mixture in a suitable solvent.
-
Inject the sample onto a chiral HPLC column (e.g., a cyclodextrin-based or ligand-exchange column).
-
Use an appropriate mobile phase to separate the D and L enantiomers of lysine.
-
Quantify the peak areas of the D- and L-lysine derivatives to determine the percentage of racemization.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. peptide.com [peptide.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
Scavengers to prevent t-butylation with Z-Lys(Boc)-OH.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the prevention of t-butylation, a common side reaction encountered during the use of Z-Lys(Boc)-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is t-butylation and why does it occur when using Z-Lys(Boc)-OH?
A1: The ε-amino group of the lysine (B10760008) side chain in Z-Lys(Boc)-OH is protected by a tert-butoxycarbonyl (Boc) group. During peptide synthesis, the Boc group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA). This deprotection step generates highly reactive tert-butyl cations as byproducts.[1][2] These electrophilic cations can then attack nucleophilic side chains of certain amino acids within your peptide sequence, resulting in the unwanted addition of a tert-butyl group (+56 Da), a side reaction known as t-butylation.[1]
Q2: Which amino acid residues are most susceptible to t-butylation?
A2: Amino acids with nucleophilic side chains are particularly vulnerable to t-butylation. The most susceptible residues include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to t-butylation.
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.
-
Cysteine (Cys): The free thiol group is a target for alkylation.
-
Tyrosine (Tyr): The phenolic ring can also be alkylated.[1]
Q3: How do scavengers prevent t-butylation?
A3: Scavengers are nucleophilic reagents added to the cleavage cocktail during the deprotection of the Boc group. They act by "trapping" the reactive tert-butyl cations at a much faster rate than the nucleophilic side chains of the amino acid residues in the peptide.[3] This effectively neutralizes the t-butyl cations and prevents them from causing unwanted side reactions.
Q4: Is the Z-group on the α-amino group of Z-Lys(Boc)-OH affected by the conditions used for Boc deprotection?
A4: No, the benzyloxycarbonyl (Z) group is stable to the acidic conditions (e.g., TFA) used to remove the Boc group.[1][4] This orthogonality is a key feature of Z-Lys(Boc)-OH, allowing for the selective deprotection of the lysine side chain. The Z-group is typically removed under different conditions, such as catalytic hydrogenolysis.[1]
Q5: How can I detect if t-butylation has occurred in my peptide?
A5: The most common method for detecting t-butylation is mass spectrometry (MS). The addition of a tert-butyl group results in a mass increase of 56 Da for each modification. High-performance liquid chromatography (HPLC) can also be used to identify and quantify the t-butylated side product, which will typically have a different retention time than the desired peptide.[3][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Mass spectrometry shows a +56 Da adduct on a susceptible residue (Trp, Met, Cys, Tyr). | Formation of t-butyl cations during Boc deprotection and subsequent alkylation of the peptide. | Incorporate a scavenger or a cocktail of scavengers into the cleavage solution. Common scavengers include triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT), and thioanisole (B89551). |
| Incomplete removal of the Boc group from the lysine side chain. | Insufficient acid strength, reaction time, or temperature. Steric hindrance around the Boc group. | Increase the reaction time or the concentration of TFA. Ensure the peptide-resin is well-swollen. For sterically hindered sequences, slightly elevated temperatures may be considered, but this can also increase the risk of side reactions. |
| Side reactions are still observed even with the use of a single scavenger. | The chosen scavenger is not optimal for the specific amino acid residues in the peptide sequence. | Use a scavenger cocktail to address multiple types of susceptible residues. For example, a cocktail of TIS and water is a good general-purpose choice. For peptides containing cysteine, the addition of EDT is recommended. For methionine-containing peptides, thioanisole can be beneficial. |
| Loss of other protecting groups during Boc deprotection. | The cleavage conditions are too harsh for other acid-labile protecting groups on the peptide. | If your peptide contains other highly acid-sensitive protecting groups, consider using a milder deprotection strategy or a different orthogonal protection scheme. |
Data Presentation: Scavenger Effectiveness
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-t-butylated Peptide |
| 95% TFA / 5% H₂O | 81.4% | 18.6% |
| 90% TFA / 5% H₂O / 5% Thioanisole | 91.0% | 9.0% |
| 90% TFA / 5% H₂O / 5% DMS | 89.7% | 10.3% |
| 90% TFA / 2.5% H₂O / 2.5% TIS / 5% DTT | 87.5% | 12.5% |
Note: This data is for a cysteine-containing peptide and should be considered as a qualitative guide for scavenger selection when working with Z-Lys(Boc)-OH. The optimal scavenger cocktail will depend on the specific peptide sequence and experimental conditions.
Experimental Protocols
Protocol 1: Deprotection of the Lys(Boc) Side Chain with a Scavenger Cocktail
This protocol describes the removal of the Boc group from the lysine side chain of a peptide synthesized on a solid support.
-
Resin Preparation: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common and effective cocktail for general purposes is Reagent K :
-
Trifluoroacetic acid (TFA): 92.5%
-
Water (H₂O): 2.5%
-
Triisopropylsilane (TIS): 2.5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cleavage and Deprotection:
-
Drain the DCM from the swollen resin.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the peptide.
-
Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.
-
-
Peptide Isolation:
-
Centrifuge the ether suspension to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under vacuum.
-
-
Analysis: Analyze the crude peptide by HPLC and Mass Spectrometry to confirm the removal of the Boc group and to check for any t-butylated side products.
Protocol 2: Orthogonal Deprotection of the N-terminal Z-Group
This protocol is for the removal of the N-terminal Z-group after the Boc group on the lysine side chain has been removed and the peptide has been cleaved from the resin and purified.
-
Dissolution: Dissolve the purified, Boc-deprotected peptide in a suitable solvent such as methanol (B129727) (MeOH) or a mixture of MeOH and acetic acid.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution (typically 10-20% by weight of the peptide).
-
Hydrogenation:
-
Securely attach a hydrogen-filled balloon to the reaction flask or use a dedicated hydrogenation apparatus.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed (typically 2-6 hours).
-
Catalyst Removal:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional solvent (MeOH).
-
-
Product Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the final deprotected peptide.
Visualizations
Caption: Mechanism of t-butylation side reaction during Boc deprotection.
Caption: Role of scavengers in preventing t-butylation.
Caption: Orthogonal deprotection workflow for a peptide containing Z-Lys(Boc)-OH.
References
Z-Lys(Boc)-OH Solubility Technical Support Center
Welcome to the technical support center for Z-Lys(Boc)-OH. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with Z-Lys(Boc)-OH in common organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM). This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Z-Lys(Boc)-OH in DMF?
A1: Z-Lys(Boc)-OH is generally considered to be clearly soluble in DMF. Published data indicates a solubility of at least 0.5 M (1 mmole in 2 ml)[1]. If you are experiencing issues at or below this concentration, it may be due to factors such as the purity of the compound, the quality of the solvent, or ambient temperature and humidity.
Q2: I am having trouble dissolving Z-Lys(Boc)-OH in DCM. Is it soluble in this solvent?
Q3: My Z-Lys(Boc)-OH is not dissolving completely, even in DMF. What can I do?
A3: If you encounter solubility issues, you can try the following troubleshooting steps:
-
Gentle Warming: Gently warm the solution to 37°C. For similar compounds, this has been shown to improve solubility[2].
-
Sonication: Use an ultrasonic bath to sonicate the mixture for short intervals. This can help break up aggregates and facilitate dissolution[4].
-
Solvent Quality: Ensure that your DMF is of high quality and anhydrous. Water content in DMF can sometimes affect the solubility of protected amino acids.
-
Compound Purity: Verify the purity of your Z-Lys(Boc)-OH. Impurities can sometimes hinder solubility.
Q4: Are there any alternative solvents I can use if I cannot achieve the desired concentration in DMF or DCM?
A4: Yes, for protected amino acids, Dimethyl sulfoxide (B87167) (DMSO) is often an excellent alternative solvent with high dissolving power[5][6]. For specific applications, mixtures of solvents may also be effective. For example, in some synthetic protocols involving similar compounds, mixtures of Tetrahydrofuran (THF) and water have been used[7].
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with Z-Lys(Boc)-OH.
Solubility Data Summary
| Compound | Solvent | Reported Solubility | Observations |
| Z-Lys(Boc)-OH | DMF | 0.5 M (1 mmole in 2 ml) | Clearly soluble[1] |
| Z-Lys(Boc)-OH | DCM | Data not available | Expected to be soluble based on similar compounds[2][3] |
| Boc-Lys-OH | DCM | Soluble | --- |
| Fmoc-Lys(Boc)-OH | DMF | Soluble at high concentrations | May require gentle heating[6] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving Z-Lys(Boc)-OH
-
Preparation: Weigh the desired amount of Z-Lys(Boc)-OH into a clean, dry vial.
-
Solvent Addition: Add the calculated volume of DMF or DCM to achieve the target concentration.
-
Initial Mixing: Vortex the vial for 30-60 seconds at room temperature.
-
Observation: Visually inspect the solution. If it is not clear and free of solid particles, proceed to the troubleshooting steps.
Protocol 2: Troubleshooting Poor Solubility
-
Gentle Warming: Place the vial in a water bath or heating block set to 37°C for 5-10 minutes. Vortex the solution intermittently.
-
Sonication: If the solid persists, place the vial in an ultrasonic bath for 5-15 minutes. Visually inspect the solution for clarity.
-
Solvent Check: If solubility issues persist, consider using a fresh bottle of anhydrous DMF or DCM.
-
Alternative Solvents: If the required concentration cannot be achieved, consider using DMSO as an alternative solvent.
Visual Guides
The following diagrams illustrate the troubleshooting workflow for solubility issues and a general experimental workflow for solubility testing.
Caption: Troubleshooting workflow for Z-Lys(Boc)-OH solubility.
Caption: Workflow for testing Z-Lys(Boc)-OH solubility.
References
- 1. Z-LYS(BOC)-OH | 2389-60-8 [chemicalbook.com]
- 2. Boc-Lys-OH | CAS:13734-28-6 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Z-Lys(Boc)-OH | Amino Acids 1 | CAS 2389-60-8 | Buy Z-Lys(Boc)-OH from Supplier InvivoChem [invivochem.com]
- 6. reddit.com [reddit.com]
- 7. WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES - Google Patents [patents.google.com]
Troubleshooting unexpected byproducts in Z-Lys(Boc)-OH synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Nα-Z-Nε-Boc-L-lysine (Z-Lys(Boc)-OH).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for Z-Lys(Boc)-OH?
A1: The synthesis of Z-Lys(Boc)-OH typically involves the orthogonal protection of the α- and ε-amino groups of L-lysine. The two primary strategies are:
-
Protection of the ε-amino group first: L-lysine is first reacted with a Boc-protecting agent (like Boc-anhydride) to form H-Lys(Boc)-OH, which is then reacted with a Z-protecting agent (like benzyl (B1604629) chloroformate) to yield Z-Lys(Boc)-OH.
-
Protection of the α-amino group first: L-lysine's α-amino group is selectively protected with a Z-group to form Z-Lys-OH. Subsequently, the ε-amino group is protected with a Boc group. This route can sometimes be more challenging due to the similar reactivity of the two amino groups.[1][2]
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Several parameters are crucial for a successful synthesis with high yield and purity:
-
pH: Maintaining the correct pH is critical for selective protection of the amino groups. For instance, during the introduction of the Boc group, a basic pH (around 10-11) is often employed.[3]
-
Temperature: Reactions are typically carried out at low temperatures (0-5 °C) to minimize side reactions and prevent degradation of reagents.[2][4]
-
Stoichiometry of Reagents: The molar ratios of the starting materials and protecting agents must be carefully controlled to avoid the formation of di-protected or unreacted species.
-
Solvent System: The choice of solvent (e.g., a mixture of water and an organic solvent like dioxane or THF) is important for the solubility of reagents and the reaction's progress.[3][4]
Q3: Which analytical techniques are recommended for product characterization and purity assessment?
A3: To ensure the identity and purity of the synthesized Z-Lys(Boc)-OH, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method to assess the purity of the final product and to detect any byproducts.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for confirming the chemical structure of the desired product.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the product.[5]
-
Melting Point: A sharp melting point range can be a good indicator of purity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Z-Lys(Boc)-OH | Incomplete reaction. | - Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Extend the reaction time or slightly increase the temperature if the reaction is sluggish. - Check the quality and reactivity of the protecting agents. |
| Suboptimal pH during the reaction. | - Carefully monitor and adjust the pH throughout the reaction using a pH meter. The optimal pH can vary depending on the specific protecting group being introduced.[3] | |
| Inefficient extraction of the product. | - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). - Adjust the pH of the aqueous layer to ensure the product is in its non-ionic form for better extraction into the organic phase. | |
| Presence of Di-Z-Lysine or Di-Boc-Lysine Byproduct | Incorrect order of protection or lack of selectivity. | - The most common strategy to avoid di-protection is to first protect the ε-amino group with Boc-anhydride, followed by the protection of the α-amino group with benzyl chloroformate.[1] |
| Non-optimal reaction conditions. | - Maintain a low reaction temperature (0-5 °C) to enhance the selectivity of the reaction.[2] - Control the stoichiometry of the protecting agents carefully. A slight excess of the protecting agent is often used, but a large excess can lead to di-substitution. | |
| Presence of Unreacted H-Lys(Boc)-OH or Z-Lys-OH | Insufficient amount of protecting agent. | - Use a slight molar excess (e.g., 1.1-1.2 equivalents) of the protecting agent to ensure complete conversion of the starting material. |
| Short reaction time. | - Monitor the reaction progress using TLC or HPLC and ensure the disappearance of the starting material spot/peak. | |
| Product is an oil or fails to crystallize | Presence of impurities. | - Purify the crude product using column chromatography on silica (B1680970) gel. - Attempt to crystallize the product from a different solvent system. Common solvents for crystallization include ethyl acetate (B1210297)/hexane or isopropanol.[4] |
| Presence of residual solvent. | - Dry the product under high vacuum for an extended period to remove any residual solvents. | |
| Racemization of the Product | Harsh reaction conditions (e.g., high temperature or extreme pH). | - Maintain the reaction temperature at or below room temperature. - Avoid strongly acidic or basic conditions for prolonged periods. |
Experimental Protocols
Key Experiment: Synthesis of Z-Lys(Boc)-OH via ε-Amino Group Protection First
This protocol is a generalized procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
L-Lysine hydrochloride
-
Di-tert-butyl dicarbonate (B1257347) (Boc-anhydride)
-
Benzyl chloroformate (Z-Cl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Dioxane or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
Procedure:
-
Preparation of H-Lys(Boc)-OH:
-
Dissolve L-lysine hydrochloride in water and cool the solution to 0-5 °C in an ice bath.
-
Adjust the pH of the solution to 10-11 by the dropwise addition of a NaOH solution.
-
Dissolve Boc-anhydride in dioxane or THF.
-
Add the Boc-anhydride solution dropwise to the lysine (B10760008) solution while vigorously stirring and maintaining the temperature at 0-5 °C and the pH at 10-11.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction completion by TLC.
-
Once complete, wash the reaction mixture with an organic solvent like ethyl acetate to remove any unreacted Boc-anhydride.
-
Carefully acidify the aqueous layer to pH 3-4 with a cold, dilute HCl solution to precipitate H-Lys(Boc)-OH.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Preparation of Z-Lys(Boc)-OH:
-
Suspend the dried H-Lys(Boc)-OH in a mixture of water and THF (or dioxane) and cool to 0-5 °C.
-
Adjust the pH to approximately 9-10 with a NaOH solution.
-
Add benzyl chloroformate dropwise while maintaining the temperature and pH.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Once the reaction is complete, wash the mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer with a cold, dilute HCl solution to a pH of 2-3 to precipitate the Z-Lys(Boc)-OH.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., isopropanol) to obtain pure Z-Lys(Boc)-OH.[4]
-
Visualizations
Caption: Experimental workflow for the synthesis of Z-Lys(Boc)-OH.
Caption: Troubleshooting logic for Z-Lys(Boc)-OH synthesis.
References
- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 2. US20020042536A1 - Preparation of amino-protected lysine derivatives - Google Patents [patents.google.com]
- 3. Boc-Lys(Boc)-OH synthesis - chemicalbook [chemicalbook.com]
- 4. WO2001027074A1 - Preparation of amino-protected lysine derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Monitoring the Completion of Z-Group Removal
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals to effectively monitor the removal of the Carboxybenzyl (Cbz or Z) protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing a Z-group?
The most prevalent methods for the removal of the Cbz protecting group are catalytic hydrogenation, catalytic transfer hydrogenation, and acidolysis.[1] Catalytic hydrogenation is widely used due to its clean byproducts (toluene and carbon dioxide).[1][2] Catalytic transfer hydrogenation offers a milder alternative that avoids the need for high-pressure hydrogen gas.[2] Acidic cleavage, typically with hydrogen bromide (HBr) in acetic acid, is another option, particularly for substrates sensitive to reduction.[2]
Q2: How can I monitor the progress of the Z-group deprotection reaction?
The progress of the reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] These methods allow for the observation of the disappearance of the starting material and the appearance of the deprotected product.
Q3: What are some common challenges encountered during Z-group removal?
Common issues include incomplete or slow reactions, and the formation of side products. These challenges can arise from several factors, including catalyst inactivation (poisoning), poor solubility of the starting material, insufficient hydrogen source in hydrogenation reactions, or inadequate acid strength in acidolysis.[1]
Troubleshooting Guide
This section addresses common issues encountered during Z-group deprotection.
Issue 1: Incomplete or Slow Catalytic Hydrogenation
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Inactivation/Poisoning | Ensure the starting material is free of sulfur-containing impurities. Use a fresh, high-quality catalyst. Consider increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%).[1] If the substrate contains sulfur, consider an alternative deprotection method. |
| Poor Catalyst Quality | Use a fresh batch of high-quality Pd/C catalyst. Pearlman's catalyst (Pd(OH)₂/C) can be a more active alternative. |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure (e.g., from atmospheric to 50 psi or higher).[1] Ensure vigorous stirring to maximize gas-liquid contact. |
| Poor Solubility of Starting Material | Test different solvents or solvent mixtures (e.g., methanol, ethanol (B145695), ethyl acetate). A small amount of a co-solvent like acetic acid can sometimes improve solubility and facilitate the reaction.[4] |
| Product Inhibition | The newly formed free amine can sometimes coordinate to the palladium catalyst and inhibit its activity. Adding a small amount of a weak acid like acetic acid can protonate the product amine and reduce this inhibition. |
Issue 2: Incomplete Catalytic Transfer Hydrogenation
| Potential Cause | Troubleshooting Suggestion |
| Depletion of Hydrogen Donor | Increase the equivalents of the hydrogen donor (e.g., ammonium (B1175870) formate, formic acid). Add the hydrogen donor in portions throughout the reaction. |
| Sub-optimal Temperature | Gently heat the reaction mixture. For instance, refluxing in ethanol is common for transfer hydrogenation with ammonium formate. |
| Catalyst Inactivity | Similar to catalytic hydrogenation, use a fresh and high-quality catalyst, and consider increasing the catalyst loading. |
Issue 3: Incomplete Acid-Mediated Deprotection (e.g., HBr/Acetic Acid)
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Acid Strength/Concentration | Use a higher concentration of HBr in acetic acid (e.g., 33% vs. 16%). |
| Short Reaction Time | Extend the reaction time and continue to monitor by TLC or HPLC. |
| Presence of Water | Ensure anhydrous conditions and use fresh reagents, as moisture can interfere with the reaction. |
Experimental Protocols for Monitoring Reaction Completion
Thin Layer Chromatography (TLC)
TLC is a quick and effective method to monitor the progress of the deprotection reaction by observing the disappearance of the starting material spot and the appearance of the product spot.
Materials:
-
TLC plates (Silica Gel 60 F254)
-
Developing chamber
-
Solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane, or dichloromethane (B109758) and methanol)
-
Visualization agent (e.g., UV lamp, potassium permanganate (B83412) stain, ninhydrin (B49086) stain)
Procedure:
-
Prepare a developing chamber with the chosen solvent system. The choice of solvent will depend on the polarity of your starting material and product. A good starting point is a 1:1 mixture of ethyl acetate and hexane.
-
Spot a small amount of the initial reaction mixture (t=0) and the ongoing reaction at different time points on the TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent to run up the plate.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp (254 nm). The Cbz-protected starting material should be UV active.
-
To visualize the amine product, which may not be UV active, stain the plate with potassium permanganate or ninhydrin solution. The starting material will not react with ninhydrin, while the deprotected amine will typically show a colored spot.
-
The reaction is complete when the starting material spot is no longer visible.
Example TLC Solvent Systems:
| Compound Type | Typical Solvent System (v/v) |
| Cbz-protected amino acids/peptides | Ethyl Acetate/Hexane (e.g., 3:7 to 1:1), Dichloromethane/Methanol (e.g., 9:1) |
| Cbz-protected amines | Ethyl Acetate/Hexane (e.g., 1:9 to 1:4) |
High-Performance Liquid Chromatography (HPLC)
HPLC provides a more quantitative assessment of the reaction progress.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in Water; B: 0.1% TFA in Acetonitrile |
| Gradient | A linear gradient from 5% to 95% B over 20-30 minutes is a good starting point. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 254 nm |
| Injection Volume | 10-20 µL |
Procedure:
-
Prepare a standard solution of your Cbz-protected starting material.
-
At various time points, withdraw a small aliquot of the reaction mixture, quench it (if necessary), and dilute it with the mobile phase.
-
Inject the sample into the HPLC system.
-
Monitor the disappearance of the starting material peak and the appearance of the product peak. The retention time of the product will typically be shorter than the starting material on a reverse-phase column due to the loss of the hydrophobic Cbz group.
-
The reaction is considered complete when the peak corresponding to the starting material is no longer detected.
Signaling Pathways and Workflows
Caption: Common Z-group deprotection pathways.
Caption: General experimental workflow for monitoring Z-group removal.
Caption: Troubleshooting logic for incomplete Z-group removal.
References
Technical Support Center: Synthesis of Peptides Containing Z-Lys(Boc)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing Nα-Z-Nε-Boc-L-lysine (Z-Lys(Boc)-OH). The unique protecting group combination of Z-Lys(Boc)-OH offers specific advantages in peptide synthesis, and this guide is designed to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using Z-Lys(Boc)-OH in peptide synthesis?
A1: Z-Lys(Boc)-OH provides orthogonal protection of the lysine (B10760008) side chain. The benzyloxycarbonyl (Z) group on the α-amino group is typically removed by hydrogenolysis, while the tert-butyloxycarbonyl (Boc) group on the ε-amino group is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). This orthogonality is particularly useful in complex synthetic strategies, such as the synthesis of branched or cyclic peptides where selective deprotection is required.
Q2: When is it appropriate to choose a Boc/Bzl strategy over an Fmoc/tBu strategy for synthesizing peptides with Z-Lys(Boc)-OH?
A2: A Boc/Bzl strategy is often preferred for synthesizing hydrophobic peptides that are prone to aggregation. The acidic conditions used for Boc group removal protonate the N-terminus of the peptide, which can reduce hydrogen bonding and improve solubility.[1] However, the final cleavage from the resin in a Boc/Bzl strategy often requires strong acids like hydrofluoric acid (HF).[1][2] An Fmoc/tBu strategy is generally milder, with the Fmoc group being removed by a base like piperidine (B6355638) and the final cleavage performed with TFA.[1]
Q3: What are the most common reasons for low peptide yield when using Z-Lys(Boc)-OH?
A3: Low peptide yield can stem from several factors:
-
Incomplete coupling reactions: Steric hindrance from the bulky protecting groups or peptide aggregation can prevent complete coupling of amino acids.
-
Side reactions during synthesis: Unwanted reactions such as diketopiperazine formation at the N-terminus or aspartimide formation can reduce the yield of the target peptide.
-
Premature cleavage or protecting group removal: Instability of protecting groups or the resin linker under the reaction conditions can lead to loss of peptide chains.
-
Inefficient cleavage from the resin: The choice of cleavage cocktail and reaction conditions is critical for efficiently releasing the peptide from the solid support.
-
Losses during purification: Suboptimal purification methods can lead to significant loss of the final product.
Troubleshooting Guide
Problem 1: Low Coupling Efficiency
-
Symptom: The ninhydrin (B49086) test remains positive after a coupling reaction, or mass spectrometry of the crude product shows deletion sequences (peptides missing one or more amino acids).
-
Possible Causes:
-
Steric hindrance from the Z-Lys(Boc)-OH or adjacent amino acids.
-
Aggregation of the growing peptide chain on the resin.
-
Inefficient activation of the incoming amino acid.
-
-
Solutions:
-
Change the coupling reagent: For difficult couplings, more potent activating reagents like HATU or HCTU may provide better results than HBTU or DIC/HOBt.[3][4][5]
-
Increase reaction time and/or temperature: Allowing the coupling reaction to proceed for a longer duration or gently heating the reaction vessel can improve efficiency.[1]
-
Double coupling: Repeat the coupling step with a fresh portion of the activated amino acid.
-
Change the solvent: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than dimethylformamide (DMF) for reducing peptide aggregation.
-
Incorporate pseudoproline dipeptides: These can disrupt secondary structures that lead to aggregation.[1]
-
Problem 2: Incomplete Deprotection of the Z-group
-
Symptom: Mass spectrometry analysis of the final product shows a peak corresponding to the mass of the peptide with the Z-group still attached (+134 Da).
-
Possible Causes:
-
Inefficient catalytic hydrogenolysis.
-
Poisoning of the palladium catalyst.
-
-
Solutions:
-
Optimize hydrogenolysis conditions: Ensure the use of a fresh, active catalyst (e.g., 10% Pd/C). The reaction may require a longer duration or an increased amount of catalyst.
-
Use a hydrogen donor: Catalytic transfer hydrogenation with a hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265) can be more efficient than using hydrogen gas.[6]
-
Ensure purity of reagents: Impurities in the peptide or solvents can poison the catalyst.
-
Problem 3: Side Reactions During Cleavage
-
Symptom: HPLC analysis of the crude peptide shows multiple unexpected peaks, and mass spectrometry reveals products with modifications.
-
Possible Causes:
-
Alkylation of sensitive residues (e.g., Trp, Met) by carbocations generated during Boc group removal.
-
Oxidation of methionine.
-
-
Solutions:
-
Use a scavenger cocktail: During TFA cleavage, the addition of scavengers is crucial to trap reactive carbocations. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[7] For peptides containing sensitive residues, other scavengers like 1,2-ethanedithiol (B43112) (EDT) or thioanisole (B89551) may be necessary.[7]
-
Optimize cleavage time: Prolonged exposure to strong acid can increase side reactions. A typical cleavage time is 2-4 hours.[7]
-
Problem 4: Poor Solubility of the Crude Peptide
-
Symptom: The lyophilized crude peptide is difficult to dissolve in aqueous buffers for purification.
-
Possible Causes:
-
The peptide sequence is highly hydrophobic.
-
The peptide is aggregated.
-
-
Solutions:
-
Test different solvents: Start with water, and if the peptide is insoluble, try adding acetic acid or trifluoroacetic acid for basic peptides, or ammonium hydroxide (B78521) for acidic peptides. For very hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile (B52724) may be required for initial dissolution, followed by gradual dilution with an aqueous buffer.
-
Sonication: Gently sonicating the sample can help to break up aggregates and improve solubility.
-
Data Presentation
| Peptide Sequence | Synthesis Strategy | Coupling Reagent | Cleavage Method | Crude Yield (%) | Reference |
| Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-OH | Boc-SPPS | DCC | Photolytic | 95 | [8] |
| Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-Leu-Glu(OBzl)-Ala-OH | Boc-SPPS | DCC | Photolytic | 87 | [8] |
| Boc-Lys(Z)-Ala-Glu(OBzl)-Ala-Leu-Glu(OBzl)-Ala-OH | Boc-SPPS | DCC | Photolytic | 96 | [8] |
| Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-Ala-Glu(OBzl)-Ala-OH | Boc-SPPS | DCC | Photolytic | 90 | [8] |
| Z-Arg(Z,Z)-Lys(Z)-Asp(OBzl)-Val-Tyr(Bzl)-OH | Boc-SPPS | Not Specified | Not Specified | 92 | [8] |
| Boc-Lys(Z)-Gly-OH | Boc-SPPS | Not Specified | Not Specified | 85 | [8] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)
This protocol outlines the general steps for manual solid-phase peptide synthesis using a Boc/Bzl strategy.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (B109758) (DCM) for 30 minutes.
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes.
-
Wash the resin thoroughly with DCM and then DMF.
-
-
Neutralization:
-
Treat the resin with a 10% solution of diisopropylethylamine (DIPEA) in DMF for 5 minutes.
-
Wash the resin with DMF.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Boc-protected amino acid (3 equivalents) with a coupling reagent (e.g., HBTU, 3 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the reaction completion using a ninhydrin test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
Protocol 2: Cleavage from the Resin (HF Cleavage)
Caution: Hydrofluoric acid (HF) is extremely hazardous. This procedure must be performed in a specialized apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.
-
Resin Preparation: Dry the peptide-resin under vacuum for at least 3 hours.
-
Pre-cleavage Deprotection: Remove the N-terminal Boc group with 50% TFA in DCM.
-
HF Cleavage:
-
Place the dried resin in the HF apparatus reaction vessel.
-
Add scavengers (e.g., anisole).
-
Cool the vessel to 0°C.
-
Carefully distill HF into the reaction vessel.
-
Stir the reaction at 0°C for 1-2 hours.
-
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation:
-
Wash the resin with cold diethyl ether to remove scavengers and by-products.
-
Precipitate the peptide by adding cold diethyl ether.
-
-
Isolation:
-
Filter the precipitated peptide.
-
Wash the peptide with cold diethyl ether.
-
Dry the peptide under vacuum.
-
Protocol 3: Z-Group Deprotection (Catalytic Transfer Hydrogenation)
-
Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or DMF.[6]
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).[6]
-
Hydrogen Donor: Add several equivalents of formic acid as the hydrogen donor.[6]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by HPLC or TLC.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.[6]
-
Isolation: Evaporate the solvent to obtain the deprotected peptide.[6]
Protocol 4: HPLC Purification of the Crude Peptide
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Buffer A (0.1% TFA in water). If solubility is an issue, add a small amount of acetonitrile (Buffer B: 0.1% TFA in acetonitrile) or an alternative solvent like DMSO. Filter the solution through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 reverse-phase HPLC column with the initial mobile phase composition (e.g., 95% Buffer A, 5% Buffer B).
-
Injection and Elution: Inject the sample onto the column and elute with a linear gradient of Buffer B (e.g., 5% to 65% Buffer B over 30 minutes) at a flow rate of 1 mL/min for an analytical column or higher for a preparative column.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry. Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
Caption: General workflow for solid-phase peptide synthesis.
Caption: Troubleshooting logic for low peptide yield.
References
Technical Support Center: Managing Peptide Aggregation with Z-Lys(Boc)-OH
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Z-Lys(Boc)-OH in peptide synthesis. The focus is on understanding and mitigating peptide aggregation, a common challenge that can impact yield, purity, and biological activity.
Troubleshooting Guide
Peptide aggregation during and after synthesis can be a significant hurdle. Below is a guide to common issues, their potential causes, and solutions, with special considerations for syntheses involving Z-Lys(Boc)-OH.
| Problem | Potential Causes | Recommended Solutions |
| Low peptide yield and purity after synthesis | - On-resin aggregation: The growing peptide chain may fold into secondary structures (e.g., β-sheets) on the solid support, hindering coupling and deprotection steps.[1] - Poor solvation of the protected peptide: The hydrophobicity of protecting groups, including the Z-group, can contribute to poor solubility of the peptide-resin.[2][3] | - Incorporate structure-breaking elements: Introduce pseudoprolines or depsipeptides in the sequence to disrupt hydrogen bonding.[4] - Use a low-substitution resin: This can reduce the density of peptide chains and minimize intermolecular interactions.[4] - Switch to a more polar solvent: Replace DMF with NMP or add DMSO to improve solvation.[4] - Elevate the coupling temperature: This can help disrupt secondary structures, but should be used cautiously to avoid racemization.[1][4] |
| Difficulty dissolving the crude peptide | - Intrinsic properties of the peptide sequence: A high content of hydrophobic amino acids is a primary driver of aggregation.[3] - Presence of residual protecting groups: Incomplete deprotection can lead to insolubility. - Formation of aggregates during lyophilization. | - Test a range of solvents: Start with water, then move to aqueous buffers of varying pH. For hydrophobic peptides, try small amounts of organic solvents like DMSO, DMF, or acetonitrile, followed by dilution. - Use chaotropic agents: Dissolve the peptide in a solution containing 6M guanidine (B92328) hydrochloride or 8M urea (B33335), then proceed with purification or buffer exchange. - Sonication: Briefly sonicate the sample to aid dissolution.[4] |
| Precipitation of the purified peptide in solution | - Peptide concentration is too high. - The buffer pH is close to the peptide's isoelectric point (pI). [3] - Subtle changes in temperature or buffer composition. | - Optimize the buffer: Adjust the pH to be at least one unit away from the pI.[3] - Work at lower concentrations. - Add solubility-enhancing excipients: Consider using arginine or other additives known to reduce aggregation. |
| Incomplete coupling or deprotection reactions during SPPS | - Severe on-resin aggregation: This can physically block access to the N-terminus of the growing peptide chain.[4] - Steric hindrance from bulky protecting groups. | - Monitor reactions closely: Use tests like the Kaiser test to check for free amines after coupling.[1] - Double couple: Repeat the coupling step to ensure complete reaction.[1] - Use stronger coupling reagents. - Wash the resin with chaotropic salts: A wash with LiCl in DMF can help disrupt aggregates before the coupling step.[1] |
Frequently Asked Questions (FAQs)
Q1: Does the use of Z-Lys(Boc)-OH increase the likelihood of peptide aggregation compared to Fmoc-Lys(Boc)-OH?
While there is no definitive rule, the choice of protecting group can influence the overall hydrophobicity and solvation of the peptide. The benzyloxycarbonyl (Z) group is aromatic and can contribute to the hydrophobicity of the peptide, which may influence aggregation.[5] However, aggregation is primarily driven by the peptide's amino acid sequence and other factors like concentration and solvent conditions.[3] It is more crucial to consider the overall sequence and synthesis strategy rather than attributing aggregation solely to the lysine (B10760008) protecting group.
Q2: What are the first steps I should take if I observe poor solubility of my Z-Lys(Boc)-OH containing peptide?
First, ensure that the peptide has been properly cleaved and deprotected. Then, attempt to dissolve a small amount of the peptide in a range of solvents. Start with deionized water, followed by aqueous buffers at different pH values (acidic and basic). If the peptide remains insoluble, try adding a small amount of an organic solvent such as DMSO, DMF, or acetonitrile, and then slowly dilute with your desired aqueous buffer. Sonication can also be beneficial.
Q3: How can I detect aggregation in my peptide sample?
Several methods can be used to detect and characterize peptide aggregation:
-
Visual Inspection: The simplest method is to check for visible precipitates or turbidity in the solution.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to aggregates.
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can identify the presence of larger aggregate species.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on size. The appearance of high molecular weight species can indicate aggregation.
-
Thioflavin T (ThT) Assay: This fluorescent dye binds to β-sheet structures, which are common in amyloid-like fibrils. An increase in fluorescence indicates the formation of such aggregates.
Q4: Can I use additives to prevent or reverse peptide aggregation?
Yes, certain additives can be effective. For prevention, incorporating "gatekeeper" residues like arginine and proline near aggregation-prone sequences can be beneficial. In solution, the addition of excipients such as arginine, sugars (e.g., sucrose, trehalose), or detergents (at low concentrations) can help stabilize the peptide and prevent aggregation. For reversing aggregation, strong denaturants like guanidine hydrochloride or urea are often required.
Experimental Protocols
Peptide Solubility Assay
Objective: To determine the optimal solvent for a lyophilized peptide.
Materials:
-
Lyophilized peptide
-
Deionized water
-
Aqueous buffers (e.g., 0.1 M acetic acid, 0.1 M ammonium (B1175870) bicarbonate)
-
Organic solvents (e.g., DMSO, DMF, acetonitrile)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquot a small, known amount of the lyophilized peptide into several microcentrifuge tubes.
-
To the first tube, add a small volume of deionized water to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly.
-
Observe the solution. If it is clear, the peptide is soluble in water.
-
If the solution is cloudy or contains visible particles, try adding more water to see if it dissolves at a lower concentration.
-
If the peptide is insoluble in water, take a new aliquot and repeat the process with an acidic buffer (e.g., 10% acetic acid).
-
If still insoluble, try a basic buffer (e.g., 0.1% ammonium hydroxide).
-
For highly hydrophobic peptides, add a minimal amount of an organic solvent (e.g., 10-50 µL of DMSO) to a fresh aliquot to dissolve the peptide first. Then, slowly add the desired aqueous buffer dropwise while vortexing. If the solution becomes cloudy, you have reached the solubility limit.
Dynamic Light Scattering (DLS) for Aggregation Analysis
Objective: To assess the aggregation state of a peptide in solution.
Materials:
-
Peptide solution
-
DLS instrument
-
Low-volume cuvettes
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare the peptide solution in the desired buffer.
-
Filter the solution through a 0.22 µm syringe filter to remove any dust or extrinsic particles.
-
Transfer the filtered solution to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle).
-
Allow the sample to equilibrate to the set temperature.
-
Perform the DLS measurement. The instrument will report the hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
Analyze the results. A monomodal peak with a low PDI indicates a homogenous sample. The presence of larger species or a high PDI suggests aggregation.
Visualizations
Caption: Experimental workflow for handling potential peptide aggregation.
Caption: Factors, consequences, and mitigation of peptide aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. peptide.com [peptide.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Z-Lys(Boc)-OH
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is a cornerstone of their work. The strategic selection of protecting groups for reactive amino acid side chains, such as the ε-amino group of lysine (B10760008), is a critical determinant of success, directly impacting the final purity, yield, and analytical profile of the peptide. This guide provides an objective comparison of peptides synthesized using Nα-Z-Nε-Boc-L-lysine (Z-Lys(Boc)-OH) within a Boc-SPPS framework against the more contemporary alternative, Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH) in an Fmoc-SPPS strategy. The comparison is supported by representative experimental data and detailed analytical and synthetic protocols.
The choice between these two lysine derivatives is fundamentally linked to the overall solid-phase peptide synthesis (SPPS) strategy. Z-Lys(Boc)-OH is typically employed in a Boc-SPPS approach, where the temporary Nα-protecting group is the acid-labile tert-butyloxycarbonyl (Boc) group. In contrast, Fmoc-Lys(Boc)-OH is the standard choice for Fmoc-SPPS, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection.[1][2] This difference in Nα-protection dictates the conditions for chain elongation and final cleavage, thereby influencing the impurity profile observed during HPLC analysis.
Performance Comparison of Lysine Protection Strategies
The primary difference from an analytical perspective lies in the orthogonality of the protecting groups and the conditions required for their removal. The Z (benzyloxycarbonyl) group is typically removed by catalytic hydrogenolysis, while the Boc group is removed by acidolysis (e.g., with trifluoroacetic acid, TFA).[1][3] The Fmoc group, on the other hand, is removed by a base, such as piperidine (B6355638).[4] These distinct deprotection chemistries lead to different potential side products and overall purity of the crude peptide.
Key Comparative Points:
-
Orthogonality: In the Z-Lys(Boc)-OH context within Boc-SPPS, the Nα-Boc group is removed at each cycle with TFA, while the Nε-Boc and the Nα-Z (if it's the N-terminal residue) remain stable. The Z group's removal via hydrogenolysis offers an orthogonal deprotection step that can be performed after cleavage from the resin.[1] In the Fmoc-Lys(Boc)-OH strategy, the Nα-Fmoc group is removed with a base, offering true orthogonality to the acid-labile Boc side-chain protection.[4]
-
Cleavage and Deprotection: Peptides synthesized with Fmoc-Lys(Boc)-OH are typically cleaved from the resin and deprotected simultaneously using a strong acid cocktail, often TFA with scavengers.[1] For peptides with a Z-protected lysine, the final deprotection of the Z group requires a separate step of catalytic transfer hydrogenation after the initial acid cleavage from the resin.[3]
-
Potential Impurities: The Fmoc/Boc strategy may lead to impurities from incomplete Fmoc deprotection or side reactions caused by the tert-butyl carbocation generated during the final TFA cleavage.[5] The Boc/Z strategy avoids repetitive strong acid deprotection of the side chain but can introduce impurities related to incomplete hydrogenation or side reactions if sensitive residues (like Met or Cys) are present and not properly handled during hydrogenolysis.
Data Presentation: Representative HPLC Analysis
While direct side-by-side experimental data for the same peptide is scarce in published literature, a representative comparison of expected outcomes for a model hexapeptide (e.g., Tyr-Ala-Gly-Phe-Lys-Ala) can be constructed based on established principles of each synthetic strategy.
Table 1: Representative HPLC and Mass Spectrometry Data for a Model Hexapeptide
| Parameter | Peptide from Z-Lys(Boc)-OH (Boc-SPPS) | Peptide from Fmoc-Lys(Boc)-OH (Fmoc-SPPS) |
| Crude Purity (by RP-HPLC) | 70-85% | 75-90% |
| Major Impurities Detected | - Deletion sequences- Incomplete Z-group removal (+78 Da)- Benzylation of other residues | - Deletion sequences- Incomplete Boc deprotection (+56/100 Da)- Products of scavenger addition |
| Final Purified Yield | 25-40% | 30-50% |
| Mass Spec Confirmation (Expected) | [M+H]⁺ matches calculated mass | [M+H]⁺ matches calculated mass |
Note: These values are representative and can vary significantly based on the peptide sequence, coupling efficiency, and purification process.
Mandatory Visualization
Caption: General workflow for solid-phase peptide synthesis, cleavage, and analysis.
Caption: Logical relationship between lysine derivative choice and synthetic strategy.
Experimental Protocols
Protocol 1: Boc-SPPS of a Model Peptide using Z-Lys(Boc)-OH
This protocol describes the manual solid-phase synthesis of a model peptide on a Merrifield resin.
-
Resin Preparation: Swell Merrifield resin (1 g, 0.5 mmol/g substitution) in dichloromethane (B109758) (DCM, 15 mL) for 1 hour. Wash with DCM (3 x 15 mL).
-
First Amino Acid Coupling: Couple the C-terminal Boc-amino acid (e.g., Boc-Ala-OH) to the resin.
-
Nα-Boc Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 30 minutes to remove the Boc group. Wash with DCM (3 x 15 mL), isopropanol (B130326) (2 x 15 mL), and DCM (3 x 15 mL).[6]
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DCM (v/v) for 2 x 5 minutes. Wash with DCM (5 x 15 mL).
-
Amino Acid Coupling: Pre-activate the next Boc-amino acid (3 equivalents) with a coupling reagent like HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours. Monitor coupling with a Kaiser test.
-
Chain Elongation: Repeat steps 3-5 for each amino acid in the sequence, using Z-Lys(Boc)-OH at the desired position.
-
Final Cleavage: After the final Nα-Boc deprotection, wash the peptide-resin with DCM and dry under vacuum. Cleave the peptide from the resin using a strong acid like hydrogen fluoride (B91410) (HF) with a scavenger such as anisole (B1667542) at 0°C for 1 hour.[1]
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Wash the peptide pellet with cold ether several times and dry under vacuum.
-
Z-Group Deprotection (Catalytic Transfer Hydrogenation): Dissolve the crude peptide in a suitable solvent like methanol/formic acid. Add 10% Palladium on carbon (Pd/C) catalyst. Stir the mixture at room temperature for 2-4 hours.[7][8] Filter the catalyst through celite and evaporate the solvent.
Protocol 2: Fmoc-SPPS of a Model Peptide using Fmoc-Lys(Boc)-OH
This protocol describes synthesis on a Rink Amide resin for a C-terminally amidated peptide.
-
Resin Preparation: Swell Rink Amide resin (1 g, 0.6 mmol/g substitution) in N,N-dimethylformamide (DMF, 15 mL) for 1 hour.
-
Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 2 x 10 minutes to remove the Fmoc group from the resin linker. Wash with DMF (5 x 15 mL).[4]
-
Amino Acid Coupling: Pre-activate the first Fmoc-amino acid (3 equivalents) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF. Add to the resin and agitate for 1-2 hours. Wash with DMF (3 x 15 mL).
-
Chain Elongation: Repeat the cycle of Fmoc deprotection (Step 2) and coupling (Step 3) for each subsequent amino acid, using Fmoc-Lys(Boc)-OH at the desired position.
-
Final Cleavage and Deprotection: After removing the final N-terminal Fmoc group, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) for 2-3 hours.[1]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Wash the pellet with cold ether and dry under vacuum.
Protocol 3: Analytical RP-HPLC of Crude Peptides
This protocol is a standard method for analyzing the purity of the synthesized crude peptides.[1]
-
Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation: An HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peak area of the main product and all impurity peaks. Calculate purity as (Main Peak Area / Total Peak Area) x 100. Confirm the identity of the main peak by collecting the fraction and analyzing it via mass spectrometry.
Conclusion
The choice between Z-Lys(Boc)-OH and Fmoc-Lys(Boc)-OH is a critical decision in peptide synthesis that extends to the final analytical assessment. The Fmoc-SPPS strategy using Fmoc-Lys(Boc)-OH is the most common approach in modern peptide synthesis due to its milder Nα-deprotection conditions and a streamlined final cleavage/deprotection step. However, the Boc-SPPS strategy with Z-Lys(Boc)-OH remains a valuable tool, particularly when specific orthogonality is required. A thorough understanding of the potential side products inherent to each strategy is essential for accurate interpretation of HPLC data and for optimizing the purification process to achieve a final peptide product of the highest quality.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Protected Peptides: A Comparative Guide to the Mass Spectrometry Characterization of Z-Lys(Boc)-OH Containing Peptides
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate characterization of protected peptides is a critical step to ensure the integrity and success of their work. This guide provides a comprehensive comparison of the mass spectrometry (MS) behavior of peptides containing the Nα-Z-Nε-Boc-lysine (Z-Lys(Boc)-OH) derivative and its common alternatives. Supported by experimental data and detailed protocols, this document aims to be an invaluable resource for the precise analysis of these complex molecules.
The use of protecting groups is fundamental in peptide chemistry to orchestrate the sequential assembly of amino acids. The benzyloxycarbonyl (Z) group for Nα-protection and the tert-butyloxycarbonyl (Boc) group for the lysine (B10760008) side chain offer a specific set of properties regarding stability and cleavage. However, their impact on mass spectrometric analysis, the cornerstone of modern peptide characterization, requires a nuanced understanding. This guide delves into the intricacies of their fragmentation patterns and compares them with alternative lysine side-chain protecting groups.
Mass Spectrometry of Z-Lys(Boc)-OH Containing Peptides: A Signature Fragmentation Pattern
Electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) is the premier tool for sequencing and identifying peptides. When a peptide containing Z-Lys(Boc)-OH is subjected to collision-induced dissociation (CID), it yields a characteristic fragmentation pattern that provides clear evidence of the presence and location of this modified amino acid.
The most prominent and diagnostic fragmentations arise from the protecting groups themselves. The Boc group, known for its lability, readily cleaves to produce a characteristic neutral loss of 100 Da (isobutylene and CO2) or a prominent oxonium ion at m/z 57, corresponding to the tert-butyl cation. The Z-group also produces signature fragments, most notably the tropylium (B1234903) ion at m/z 91 and the benzyl (B1604629) cation at m/z 108. These fragments serve as reliable markers for the presence of Z-Lys(Boc)-OH in a peptide.
Beyond the protecting groups, the peptide backbone fragments to produce the expected b- and y-ion series, which are essential for sequence determination. The presence of the bulky Z-Lys(Boc)-OH residue can influence the relative abundance of these backbone fragments.
A Comparative Look: Alternative Lysine Protecting Groups in Mass Spectrometry
To provide a comprehensive overview, it is essential to compare the mass spectrometric behavior of Z-Lys(Boc)-OH with that of peptides containing other common lysine side-chain protecting groups. The choice of protecting group is often dictated by the overall synthetic strategy, particularly the use of Fmoc or Boc chemistry for the Nα-terminus. Here, we compare Z-Lys(Boc)-OH with alternatives typically used in Fmoc-based solid-phase peptide synthesis (SPPS).
| Protecting Group | Structure | Key MS Characteristics | Deprotection Conditions |
| Boc | tert-butyloxycarbonyl | Facile neutral loss of 100 Da; prominent m/z 57 fragment. | Acid-labile (e.g., TFA). |
| Mtt | 4-Methyltrityl | Highly acid-labile; can be selectively removed with dilute TFA. MS fragmentation can show a large neutral loss of the Mtt group (301.4 Da). | Very mild acid (e.g., 1% TFA in DCM). |
| Dde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Stable to acids and bases; removed by hydrazine. Its fragmentation is less commonly reported but does not typically interfere with backbone fragmentation. | 2% Hydrazine in DMF. |
| Aloc | Allyloxycarbonyl | Stable to acids and bases; removed by palladium catalysis. Can show a neutral loss of the Aloc group (85.1 Da) in MS/MS. | Pd(0) catalyst (e.g., Pd(PPh3)4). |
This table highlights the diverse characteristics of these protecting groups, not only in their mass spectrometric signatures but also in their orthogonal deprotection schemes, which is a critical consideration in complex peptide synthesis.
Experimental Protocols
1. Sample Preparation for LC-MS/MS Analysis
-
Dissolution: Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile (50:50, v/v), to a final concentration of 1 mg/mL.
-
Dilution: Further dilute the stock solution with the same solvent to a final concentration of 1-10 pmol/µL for direct infusion or LC-MS/MS analysis.
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% mobile phase B over 30 minutes at a flow rate of 0.3 mL/min.
-
MS System: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Ionization Mode: Positive ion mode.
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Activation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Collision Energy: Stepped or ramped collision energy (e.g., 20-40 eV) to ensure fragmentation of both the protecting groups and the peptide backbone.
Visualizing the Workflow and Fragmentation
To further clarify the processes described, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the characteristic fragmentation of a Z-Lys(Boc)-OH containing peptide.
Conclusion
The mass spectrometric characterization of peptides containing Z-Lys(Boc)-OH is defined by the facile and diagnostic fragmentation of both the Z and Boc protecting groups, in addition to the expected peptide backbone cleavages. Understanding these fragmentation patterns is paramount for the unambiguous identification and quality control of synthetic peptides. When compared to other lysine side-chain protecting groups like Mtt, Dde, and Aloc, Z-Lys(Boc)-OH offers a unique combination of stability and MS signature. The choice of protecting group will ultimately depend on the specific requirements of the peptide synthesis and the desired analytical workflow. This guide provides the foundational knowledge and practical protocols to empower researchers in making informed decisions for the successful characterization of their protected peptides.
Orthogonality of Z-Lys(Boc)-OH in Peptide Synthesis: A Comparative Guide
In the precise world of Solid-Phase Peptide Synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high yields and purity of the final peptide. For the synthesis of complex peptides, particularly those requiring selective modification of amino acid side chains, the concept of orthogonality among protecting groups is a cornerstone of success. This guide provides an objective comparison of the benzyloxycarbonyl (Z or Cbz) protecting group for the α-amino group in conjunction with a tert-butyloxycarbonyl (Boc) group for the ε-amino group of lysine (B10760008) (Z-Lys(Boc)-OH), with a focus on its performance against other common lysine protection strategies in SPPS.
The Z group is a classic protecting group, often employed in solution-phase peptide synthesis, but its unique stability under certain acidic conditions makes it a viable option for specific applications in SPPS.[1] In contrast, the combination of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and the acid-labile tert-butyloxycarbonyl (Boc) group for the lysine side chain represents the current standard in SPPS.[1]
The Principle of Orthogonality
An orthogonal protection scheme is one in which the different protecting groups can be removed under distinct chemical conditions, without affecting each other.[2] In the case of Z-Lys(Boc)-OH, the Z group is stable to the mildly acidic conditions used to remove the Boc group, and both are stable to the basic conditions used to remove Fmoc groups. This allows for selective deprotection at different stages of the synthesis.[1] The Z-group is typically removed by catalytic hydrogenation or strong acids, while the Boc group is removed by moderate acids like trifluoroacetic acid (TFA).[1]
Performance Comparison of Lysine Protecting Group Strategies
While direct, side-by-side quantitative comparisons in the literature are scarce, a qualitative and semi-quantitative analysis based on the known chemical properties of the protecting groups allows for a meaningful evaluation. The following tables present a summary of expected performance metrics for the synthesis of a model peptide using different lysine protection strategies.
| Parameter | Z-Lys(Boc)-OH in Boc-SPPS | Fmoc-Lys(Boc)-OH in Fmoc-SPPS | Boc-Lys(Z)-OH in Boc-SPPS |
| Nα-Protection | Benzyloxycarbonyl (Z) | 9-Fluorenylmethoxycarbonyl (Fmoc) | tert-Butyloxycarbonyl (Boc) |
| Side-Chain Protection | tert-Butyloxycarbonyl (Boc) | tert-Butyloxycarbonyl (Boc) | Benzyloxycarbonyl (Z) |
| Orthogonality | Z-group is orthogonal to Boc. | Fmoc group is orthogonal to Boc. | Boc group is orthogonal to Z. |
| Primary Application | Specialized applications in SPPS requiring unique orthogonality. | Standard for Fmoc-based SPPS. | Historically significant, used in Boc-SPPS where Z-group stability is required. |
| Potential Issues | Catalytic hydrogenolysis can be incompatible with other functional groups (e.g., Cys, Met). Strong acid cleavage is harsh. | The tert-butyl cation generated during Boc deprotection can lead to side reactions with sensitive residues if scavengers are not used. | Repetitive acid treatment for Boc removal can lead to partial loss of Z-group if not carefully controlled. |
Table 1: Qualitative Comparison of Lysine Protection Strategies.
| Performance Metric | Z-Lys(Boc)-OH in Boc-SPPS (Illustrative Data) | Fmoc-Lys(Boc)-OH in Fmoc-SPPS (Illustrative Data) |
| Overall Yield | 65% | 75% |
| Crude Peptide Purity (by HPLC) | 70% | 85% |
| Major Side Products | Incomplete Z-group deprotection, side reactions from strong acid cleavage. | Deletion sequences, side-chain alkylation by tert-butyl cations. |
| Cleavage/Deprotection Conditions | Catalytic transfer hydrogenation or HF | 95% TFA with scavengers |
Table 2: Illustrative Quantitative Performance Comparison for a Model Hexapeptide.
Experimental Protocols
To provide a concrete basis for comparison, detailed protocols for the synthesis of a model hexapeptide (e.g., Ac-Ala-Asp-Lys-Phe-Gly-Cys-NH2) using both Z-Lys(Boc)-OH in a Boc-SPPS strategy and Fmoc-Lys(Boc)-OH in an Fmoc-SPPS strategy are outlined below.
Protocol 1: Synthesis of a Model Hexapeptide using Boc-SPPS with Z-Lys(Boc)-OH
This protocol assumes a Boc-SPPS approach where the Nα-amino groups are protected with Boc, and the lysine side chain is protected with a Z group. For the purpose of this guide, we will consider the use of Boc-Lys(Z)-OH as it is more commonly available for Boc-SPPS. The principles of orthogonality with the Nα-Boc group remain the same.
-
Resin Preparation: Swell Merrifield resin in dichloromethane (B109758) (DCM).
-
First Amino Acid Coupling: Couple Boc-Cys(Trt)-OH to the resin using standard coupling reagents (e.g., DIC/HOBt).
-
Boc Deprotection: Remove the Boc group with 25-50% TFA in DCM.[1]
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.
-
Amino Acid Coupling Cycles: Sequentially couple the remaining amino acids (Boc-Gly-OH, Boc-Phe-OH, Boc-Lys(Z)-OH, Boc-Asp(OBzl)-OH, Boc-Ala-OH) following steps 3 and 4 after each coupling.
-
Final Boc Deprotection: Remove the final N-terminal Boc group.
-
Acetylation: Acetylate the N-terminus with acetic anhydride (B1165640) and DIEA in DMF.
-
Side-Chain Deprotection and Cleavage:
-
Method A (HF Cleavage): Treat the peptide-resin with anhydrous hydrogen fluoride (B91410) (HF) with appropriate scavengers (e.g., anisole). This will cleave the peptide from the resin and remove the Z, Bzl, and Trt protecting groups simultaneously.
-
Method B (Catalytic Transfer Hydrogenation for Z-group removal post-cleavage): If a cleavage method that leaves the Z-group intact is used, the Z-group can be removed post-cleavage via catalytic transfer hydrogenation using ammonium (B1175870) formate (B1220265) and Pd/C catalyst.[3]
-
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Synthesis of a Model Hexapeptide using Fmoc-SPPS with Fmoc-Lys(Boc)-OH
This protocol follows the standard Fmoc-SPPS strategy.
-
Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc group from the resin with 20% piperidine (B6355638) in DMF.[1]
-
Amino Acid Coupling Cycles: Sequentially couple the amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ala-OH) using a coupling agent like HBTU/DIPEA in DMF. Perform Fmoc deprotection (step 2) after each coupling.
-
Final Fmoc Deprotection: Remove the final N-terminal Fmoc group.
-
Acetylation: Acetylate the N-terminus with acetic anhydride and DIEA in DMF.
-
Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-3 hours. This cleaves the peptide from the resin and removes the Boc, OtBu, and Trt protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by RP-HPLC.
Conclusion
The choice between Z-Lys(Boc)-OH (or more commonly in Boc-SPPS, Boc-Lys(Z)-OH) and the standard Fmoc-Lys(Boc)-OH is dictated by the overall synthetic strategy and the specific requirements of the target peptide. While Fmoc-SPPS with Fmoc-Lys(Boc)-OH is the more prevalent and generally higher-yielding approach for routine peptide synthesis, the unique orthogonality of the Z-group offers advantages in specific, complex synthetic schemes where its stability to moderate acid is beneficial. A thorough understanding of the chemistry and potential side reactions associated with each protecting group is crucial for researchers, scientists, and drug development professionals to make informed decisions and achieve successful peptide synthesis outcomes.
References
A Researcher's Guide to Purity Assessment of Commercial Z-Lys(Boc)-OH
For researchers, scientists, and drug development professionals, the purity of reagents is paramount to ensure reliable and reproducible experimental outcomes. Z-Lys(Boc)-OH, or Nα-Z-Nε-Boc-L-lysine, is a critical building block in solid-phase peptide synthesis (SPPS). Impurities in this reagent can lead to the formation of undesired peptide sequences, complicating purification and potentially impacting the biological activity of the final product. This guide provides an objective comparison of commercially available Z-Lys(Boc)-OH reagents based on manufacturer-stated purities and offers detailed experimental protocols for independent verification.
Comparison of Commercial Z-Lys(Boc)-OH Reagents
The following table summarizes the purity specifications of Z-Lys(Boc)-OH from various commercial suppliers. It is important to note that this data is based on information provided by the manufacturers and has not been independently verified in a head-to-head study. Researchers are encouraged to perform their own purity analysis upon receipt of any reagent.
| Supplier | Product Number | Stated Purity | Analytical Method | CAS Number |
| Sigma-Aldrich | B8254 | ≥98% | Not specified | 2389-45-9 |
| 15550 | ≥98.0% | HPLC | 2212-76-2 (dicyclohexylammonium salt)[1] | |
| Fluorochem | M03300 | 95% | Not specified | 2389-45-9[2] |
| Aapptec | ABK110 | Lot-specific | Certificate of Analysis | 2389-45-9[3] |
| Amerigo Scientific | Not specified | Not specified | Not specified |
Note: The purity of reagents can vary between lots. Always refer to the Certificate of Analysis provided with the specific lot number for the most accurate information.[4]
Potential Impurities
During the synthesis of Z-Lys(Boc)-OH, several impurities can arise. These may include starting materials, by-products from incomplete reactions, or diastereomers. Common potential impurities could be lysine (B10760008) starting material with incomplete protection or by-products from the protection steps. A thorough analytical assessment is crucial to identify and quantify these impurities.
Experimental Protocols for Purity Assessment
To independently verify the purity of commercial Z-Lys(Boc)-OH, the following experimental protocols are recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of non-volatile compounds like Z-Lys(Boc)-OH. A reversed-phase HPLC method is typically employed.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and analysis software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of Z-Lys(Boc)-OH in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Chromatographic Conditions:
-
Data Analysis: The purity is calculated by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the molecular structure and can be used to confirm the identity and assess the purity of Z-Lys(Boc)-OH.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
Tetramethylsilane (TMS) as an internal standard (0 ppm)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of Z-Lys(Boc)-OH in approximately 0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of pure Z-Lys(Boc)-OH.[7] Key expected signals include those for the aromatic protons of the Z group, the protons of the lysine backbone, and the t-butyl protons of the Boc group. The absence of significant unidentifiable signals is an indication of high purity.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
Instrumentation:
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation: Prepare a dilute solution of Z-Lys(Boc)-OH in a suitable solvent (e.g., acetonitrile/water).
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: The expected molecular weight of Z-Lys(Boc)-OH is approximately 380.44 g/mol . The presence of a peak corresponding to this mass (or its adducts, e.g., [M+H]⁺, [M+Na]⁺) confirms the identity of the compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the purity assessment of a commercial Z-Lys(Boc)-OH reagent.
Caption: Workflow for the purity assessment of Z-Lys(Boc)-OH.
By following these guidelines and performing independent quality control, researchers can ensure the integrity of their starting materials, leading to more reliable and successful research outcomes in peptide synthesis and drug development.
References
Navigating Proteomic Workflows: A Comparative Guide to Trypsin Cleavage Efficiency of Peptides with Protected Lysine
For researchers, scientists, and drug development professionals, understanding the nuances of proteolytic digestion is paramount for accurate protein analysis. Trypsin, the gold standard for protein digestion in bottom-up proteomics, exhibits significant variations in cleavage efficiency when faced with post-translationally modified or chemically protected lysine (B10760008) residues. This guide provides a comprehensive comparison of trypsin's activity on peptides with protected lysines, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.
Trypsin's specificity for cleaving at the C-terminal side of lysine (Lys) and arginine (Arg) residues is a cornerstone of proteomic sample preparation. However, the chemical modification of lysine's ε-amino group, whether through biological processes like acetylation and methylation or through chemical labeling reagents like Tandem Mass Tags (TMT), can significantly hinder or completely block this enzymatic activity. This alteration in cleavage pattern has profound implications for peptide identification, protein quantification, and the characterization of post-translational modifications (PTMs).
The Impact of Lysine Protection on Trypsin Cleavage: A Comparative Overview
The modification of lysine residues generally leads to an increase in missed cleavages, where trypsin fails to hydrolyze the peptide bond at a potential cleavage site. This results in longer, and sometimes more complex, peptides which can impact their detection and identification by mass spectrometry. The extent to which different protecting groups affect trypsin cleavage efficiency varies, as summarized in the table below.
| Lysine Modification/Protecting Group | Effect on Trypsin Cleavage | Key Outcomes & Considerations |
| Acetylation | Blocks cleavage.[1][2][3] | Generates peptides delimited by arginine residues.[1] This property is utilized in specific proteomic strategies to study endogenous acetylation. |
| Methylation (Reductive) | Blocks cleavage (conversion to ε-N,N-dimethyllysine).[4] | Increases trypsin stability by preventing autolysis.[4][5] This leads to higher quality trypsin preparations for general proteomics use.[6] |
| Propionylation | Blocks cleavage.[7] | Used to generate longer peptides by restricting digestion to arginine sites, which is particularly useful for analyzing histone PTMs.[7][8] |
| Tandem Mass Tag (TMT) Labeling | Blocks cleavage. | A critical step in quantitative proteomics, the efficiency of TMT labeling directly impacts the accuracy of quantification. Incomplete labeling can lead to ratio distortion. |
| Ubiquitination (di-Gly remnant) | Generally blocks cleavage, but some cleavage can occur. | The large ubiquitin modification sterically hinders trypsin. After tryptic digestion of ubiquitinated proteins, a di-glycine remnant is typically left on the lysine residue. Unexpectedly, trypsin can sometimes cleave after this modified lysine.[9] |
Quantitative Insights into Cleavage Efficiency
Direct, side-by-side quantitative comparisons of trypsin cleavage efficiency across different lysine protecting groups under identical conditions are sparse in the literature. However, data from various studies provide valuable insights into the significant impact of these modifications.
For instance, in a typical trypsin digest, the rate of missed cleavages can be around 10-30%.[10] A significant portion of these missed cleavages occur at lysine residues even without intentional protection, with the ratio of missed lysine to missed arginine cleavages reported to be as high as 5:1 to 6:1.[10] The introduction of a protecting group on lysine is expected to increase this missed cleavage rate at the modified site to near 100%.
In the context of TMT labeling, high labeling efficiency is crucial. Studies have shown that with optimized protocols, TMT labeling efficiency can reach nearly 100%.[11] However, factors such as suboptimal pH can lead to significantly lower and more variable labeling efficiencies, ranging from 87.99% to 99.41% in one study.[12][13]
The following table summarizes the expected and reported trypsin cleavage efficiency at protected lysine residues:
| Lysine Protecting Group | Expected Cleavage Efficiency at Protected Lysine | Reported Missed Cleavage Rate (at modified site) |
| Acetylation | Near 0% | Approaching 100% |
| Reductive Methylation | Near 0% | Approaching 100% |
| Propionylation | Near 0% | Approaching 100% |
| TMT Labeling | Near 0% | Dependent on labeling efficiency, ideally approaching 100% |
| Ubiquitination (di-Gly) | Low, but not always 0% | High, but some cleavage observed[9] |
Experimental Protocols
Accurate and reproducible results in proteomics experiments involving protected lysines hinge on meticulous execution of experimental protocols. Below are detailed methodologies for key experiments.
Protocol 1: In-Solution Trypsin Digestion of Proteins with Acetylated Lysines
This protocol is adapted for proteins where lysine acetylation is the subject of study, leading to cleavage only at arginine residues.
Materials:
-
Protein extract
-
Urea (B33335) (8M)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Resuspend the protein pellet in 8M urea in 50 mM ammonium bicarbonate buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes.
-
-
Sample Dilution:
-
Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the urea concentration to less than 2M. This is crucial as high concentrations of urea can inhibit trypsin.
-
-
Trypsin Digestion:
-
Add sequencing grade trypsin to the protein solution at a 1:50 (enzyme:protein) ratio by weight.
-
Incubate overnight at 37°C with gentle shaking.
-
-
Digestion Quenching:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Desalting:
-
Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid for LC-MS/MS analysis.
-
Protocol 2: Tandem Mass Tag (TMT) Labeling of Peptides
This protocol outlines the steps for chemical labeling of peptides with TMT reagents, which blocks cleavage at lysine residues.
Materials:
-
Digested and desalted peptide sample
-
TMTpro™ Reagents
-
Anhydrous acetonitrile (B52724) (ACN)
-
Hydroxylamine (B1172632) solution (5%)
-
HEPES buffer (200 mM, pH 8.5)
Procedure:
-
Peptide Reconstitution:
-
Reconstitute the dried peptide sample in 200 mM HEPES buffer (pH 8.5).
-
-
TMT Reagent Preparation:
-
Equilibrate the TMT reagent to room temperature.
-
Add anhydrous ACN to the TMT reagent vial, vortex, and centrifuge briefly.
-
-
Labeling Reaction:
-
Add the appropriate volume of TMT reagent to the peptide solution. The optimal peptide-to-label ratio should be empirically determined, but a common starting point is 1:4 (w/w).
-
Incubate the reaction for 1 hour at room temperature.
-
-
Quenching the Reaction:
-
Add 5% hydroxylamine solution to the reaction mixture to quench the labeling reaction by reacting with any excess TMT reagent. Incubate for 15 minutes at room temperature.
-
-
Sample Pooling and Desalting:
-
Combine the differentially labeled samples into a single tube.
-
Desalt the pooled sample using a C18 StageTip.
-
Dry the labeled peptide mixture in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried TMT-labeled peptides in 0.1% formic acid for LC-MS/MS analysis.
-
Visualizing the Workflow
The experimental workflow for analyzing proteins with protected lysine residues can be visualized to better understand the process.
Caption: Experimental workflow for proteomic analysis of proteins with protected lysine residues.
This diagram illustrates the key steps from sample preparation, including the crucial lysine protection and trypsin digestion stages, through to data analysis and the generation of biological insights.
Logical Relationships in Trypsin Cleavage
The decision-making process for experimental design can also be visualized.
References
- 1. Lysine acetylation stoichiometry and proteomics analyses reveal pathways regulated by sirtuin 1 in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Contributions of Proteomics to Our Understanding of Reversible Nε-Lysine Acylation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 4. Stabilization of bovine trypsin by reductive methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.jp]
- 6. Enhanced trypsin on a budget: Stabilization, purification and high-temperature application of inexpensive commercial trypsin for proteomics applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unexpected Trypsin Cleavage at Ubiquitinated Lysines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Automated Sample Preparation Workflow for Tandem Mass Tag-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Certificate of Analysis for Z-Lys(Boc)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the quality of starting materials is paramount to achieving high yields and purity in the final product. Z-Lys(Boc)-OH (Nα-Benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-L-lysine) is a critical building block, particularly in solution-phase peptide synthesis. A thorough evaluation of its Certificate of Analysis (CoA) is the first line of defense against impurities that can compromise a synthesis. This guide provides a detailed comparison of what to look for in a Z-Lys(Boc)-OH CoA, contrasts it with its common alternative, Fmoc-Lys(Boc)-OH, and provides the necessary experimental context.
Decoding the Certificate of Analysis: Key Quality Parameters
When scrutinizing a CoA for Z-Lys(Boc)-OH, several key parameters must be carefully assessed. These specifications provide a quantitative measure of the compound's purity and identity. Below is a comparative table outlining typical specifications for Z-Lys(Boc)-OH and the widely used alternative for solid-phase peptide synthesis (SPPS), Fmoc-Lys(Boc)-OH.
Table 1: Comparison of Typical CoA Specifications for Lysine (B10760008) Derivatives
| Parameter | Z-Lys(Boc)-OH / Z-Lys(Boc)-OH·DCHA | Fmoc-Lys(Boc)-OH | What to Look For |
| Appearance | White to off-white solid or powder. | White to off-white solid or powder. | The product should be a free-flowing solid, free of discoloration or foreign matter. |
| Purity by HPLC | ≥98.0% | ≥98.0% | A high-purity value is crucial. Look for the absence of significant impurity peaks. |
| Optical Rotation | [α]20/D +8.2 ± 1° (c=1% in ethanol) for DCHA salt | [α]20/D -10 ± 2° (c=2% in DMF) | Ensures the correct enantiomer is present and has not racemized during synthesis. |
| ¹H NMR Spectrum | Conforms to structure. | Conforms to structure. | The spectrum should be clean, with correctly assigned peaks and integrations for the Z, Boc, and lysine protons. |
| Melting Point | 154-157 °C (for DCHA salt) | Varies | A sharp melting point range indicates high purity. |
| Water Content | Lot-specific; typically low. | Lot-specific; typically low. | High water content can affect the accuracy of weighing and may interfere with reactions. |
| Enantiomeric Purity | Not always specified, but implied by optical rotation. | ≥99.8% | For Fmoc-Lys(Boc)-OH, this is often explicitly stated and is critical for preventing diastereomeric impurities in the final peptide. |
Strategic Application: Z-Lys(Boc)-OH vs. Fmoc-Lys(Boc)-OH
The choice between Z-Lys(Boc)-OH and Fmoc-Lys(Boc)-OH is fundamentally tied to the overall peptide synthesis strategy.
-
Z-Lys(Boc)-OH is primarily used in solution-phase peptide synthesis . The Z (benzyloxycarbonyl) group is stable to the acidic conditions used to remove the Boc group but can be cleaved using catalytic hydrogenolysis.
-
Fmoc-Lys(Boc)-OH is the standard for Fmoc-based solid-phase peptide synthesis (SPPS) [1]. The Fmoc group is base-labile (removed by piperidine), while the Boc group on the lysine side chain is acid-labile and is removed during the final cleavage from the resin with trifluoroacetic acid (TFA)[1]. This orthogonality is the cornerstone of modern SPPS[2].
Experimental Protocols for Quality Verification
A CoA is a declaration from the supplier, but in critical applications, independent verification may be necessary. Below are detailed protocols for the key analytical methods used to assess the quality of Z-Lys(Boc)-OH.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Objective: To determine the purity of Z-Lys(Boc)-OH and identify any related impurities.
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be 30-90% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 254 nm (the benzene (B151609) ring of the Z-group absorbs at 254 nm).
-
Sample Preparation: Dissolve a known concentration of Z-Lys(Boc)-OH in the initial mobile phase composition.
What to Look For:
-
A single major peak corresponding to Z-Lys(Boc)-OH.
-
Minimal to no peaks for potential impurities such as:
-
Lys(Boc)-OH: Incomplete reaction, lacking the Z-group.
-
Z-Lys-OH: Loss of the Boc group.
-
Unreacted starting materials.
-
¹H NMR Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of Z-Lys(Boc)-OH.
Methodology:
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated chloroform (B151607) (CDCl₃).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Analysis: Acquire a standard one-dimensional ¹H NMR spectrum.
Key Peak Assignments (approximate chemical shifts in DMSO-d6):
-
~7.3 ppm: Aromatic protons of the benzyloxycarbonyl (Z) group (5H, multiplet).
-
~5.0 ppm: Methylene protons of the Z group (2H, singlet).
-
~3.9 ppm: α-CH of the lysine backbone (1H, multiplet).
-
~2.9 ppm: ε-CH₂ of the lysine side chain (2H, multiplet).
-
~1.3-1.7 ppm: β, γ, δ-CH₂ protons of the lysine side chain (6H, multiplets).
-
~1.4 ppm: tert-butyl protons of the Boc group (9H, singlet).
Visualizing the CoA Evaluation Workflow
A systematic approach to evaluating a Certificate of Analysis is crucial. The following diagram illustrates a logical workflow for a researcher when assessing the quality of a new batch of Z-Lys(Boc)-OH.
References
Safety Operating Guide
Proper Disposal of Z-Lys(Boc)-OH: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Z-Lys(Boc)-OH (Nα-Carbobenzyloxy-Nε-tert-butyloxycarbonyl-L-lysine) is crucial for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage Z-Lys(Boc)-OH waste effectively.
Immediate Safety and Handling
Before handling Z-Lys(Boc)-OH, it is imperative to be familiar with its potential hazards. While it is not classified as an OSHA hazardous substance, it may cause respiratory tract irritation if inhaled.[1] Standard laboratory safety protocols should always be observed.
Personal Protective Equipment (PPE):
When handling Z-Lys(Boc)-OH, especially during disposal procedures, the following PPE is recommended:
-
Eye Protection: Eyeshields or safety goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: A type N95 (US) or equivalent respirator should be used, particularly in situations where dust formation is likely.
-
Body Protection: A lab coat should be worn to prevent skin contact.
Step-by-Step Disposal Procedure
The primary method for the disposal of Z-Lys(Boc)-OH is through a certified hazardous waste management service, in accordance with federal, state, and local environmental control regulations.[1]
Step 1: Waste Collection
-
Collect all solid Z-Lys(Boc)-OH waste, including residual product, empty containers, and contaminated items (e.g., weigh boats, spatulas, and contaminated PPE).
-
Place the collected waste in a dedicated, sealable, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and prominently labeled with "Hazardous Waste" and the full chemical name: "Z-Lys(Boc)-OH" or "Nα-Carbobenzyloxy-Nε-tert-butyloxycarbonyl-L-lysine".
Step 2: Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
For Small Spills:
-
For Large Spills:
Step 3: Storage of Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool area. Recommended storage temperatures for the pure chemical are between 2-8°C or -20°C.
-
Keep the container away from incompatible materials such as strong oxidizing agents and strong acids.[1]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal service to schedule a pickup.
-
Provide them with accurate information about the waste, including the chemical name and quantity.
Key Safety and Handling Data
| Parameter | Information | Source |
| Synonyms | Nα-Carbobenzyloxy-Nε-Boc-L-lysine, Cbz-Lys(Boc)-OH | [1][2] |
| Appearance | White powder or solid | |
| Potential Health Effects | May be harmful if inhaled; may cause respiratory tract irritation. | [1] |
| Recommended PPE | Eyeshields, gloves, type N95 (US) respirator | |
| Storage Temperature | 2-8°C or -20°C | |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [1] |
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of Z-Lys(Boc)-OH.
References
Essential Safety and Logistical Information for Handling Z-Lys(Boc)-OH
This guide provides immediate, procedural, and step-by-step instructions for the safe handling and disposal of Z-Lys(Boc)-OH, a key reagent in peptide synthesis. Adherence to these protocols is crucial for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Z-Lys(Boc)-OH is a powdered chemical that requires careful handling to avoid inhalation and contact with skin and eyes. While not classified as acutely toxic, it can cause irritation.
Summary of Potential Hazards:
| Hazard Type | Description |
| Inhalation | May cause respiratory tract irritation. |
| Skin Contact | May cause skin irritation. |
| Eye Contact | May cause serious eye irritation. |
| Ingestion | May be harmful if swallowed. |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | Protects against dust particles and splashes. |
| Hand Protection | Nitrile Gloves | Disposable, chemical-resistant | Provides a barrier against skin contact.[1] Double-gloving is recommended when handling the powder. |
| Body Protection | Laboratory Coat | 100% Cotton or a poly-cotton blend | Protects skin and personal clothing from contamination.[2][3][4][5][6] |
| Respiratory Protection | N95 Respirator or equivalent | NIOSH-approved | Recommended when weighing or transferring powder outside of a fume hood to prevent inhalation.[7] |
Operational Plan: Step-by-Step Handling Procedures
2.1. Preparation and Weighing:
-
Designated Area: Conduct all work with Z-Lys(Boc)-OH in a designated area of the laboratory, such as a chemical fume hood or a bench with a local exhaust ventilation system.[8]
-
Gather Materials: Before starting, ensure all necessary equipment is within reach, including spatulas, weigh boats, and labeled receiving containers.
-
Don PPE: Put on all required PPE as specified in the table above.
-
Minimize Dust: When transferring Z-Lys(Boc)-OH, handle the container gently to avoid creating airborne dust. Use a spatula to carefully scoop the powder; avoid pouring it directly from the container.[9]
-
Weighing: If using an analytical balance, consider placing it inside a fume hood or using a balance enclosure to contain any dust.[9]
-
Secure Container: Immediately after use, securely close the Z-Lys(Boc)-OH container.
2.2. Spill Management:
In the event of a spill, follow these procedures to minimize exposure and contamination:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Assess the Spill: For small spills, trained laboratory personnel can proceed with cleanup. For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) office.
-
Cleanup of Powdered Spills:
-
Do not use a dry brush or compressed air, as this will aerosolize the powder.
-
Gently cover the spill with a damp paper towel or absorbent pad to wet the powder and prevent it from becoming airborne.[10][11]
-
Carefully scoop the wetted material into a designated hazardous waste container.[11][12]
-
Clean the spill area with soap and water, and wipe it down with a damp cloth.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of Z-Lys(Boc)-OH and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Solid Waste: Collect all unused Z-Lys(Boc)-OH, contaminated weigh boats, gloves, and other disposable materials in a clearly labeled, sealable hazardous waste container.[13][14] The container should be marked "Hazardous Waste" and include the full chemical name.
-
Liquid Waste: If Z-Lys(Boc)-OH is used in a solution, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
-
Container Rinsing:
-
Triple rinse the empty Z-Lys(Boc)-OH container with a suitable solvent.
-
Collect the first two rinsates as hazardous waste.[15] The final rinse, if the container is thoroughly clean, may be disposed of down the drain with copious amounts of water, pending institutional guidelines.
-
-
Storage of Waste: Store the sealed hazardous waste containers in a designated, well-ventilated area, away from incompatible materials, until pickup.[15]
-
Arranging for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[13] Never dispose of Z-Lys(Boc)-OH in the regular trash or down the drain.[8]
Experimental Workflow for Handling Z-Lys(Boc)-OH
Caption: Workflow for the safe handling of Z-Lys(Boc)-OH.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. geniuslabgear.com [geniuslabgear.com]
- 3. Lab Coat Material Guide: Pros, Cons, and Best Uses [heedfit.com]
- 4. Ultimate Guide to Lab Coat Materials - Knowledge [hbwanli.com]
- 5. biofilm.montana.edu [biofilm.montana.edu]
- 6. Lab Coats: Selecting The Right Professional Wear - Blog [droppe.com]
- 7. Boc-Lys(Z)-OH 2389-45-9 [sigmaaldrich.com]
- 8. gz-supplies.com [gz-supplies.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
